molecular formula C40H79NO B168054 Stearyl erucamide CAS No. 10094-45-8

Stearyl erucamide

Cat. No.: B168054
CAS No.: 10094-45-8
M. Wt: 590.1 g/mol
InChI Key: FUSNPOOETKRESL-ZPHPHTNESA-N
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Description

Stearyl erucamide (CAS 10094-45-8) is a secondary fatty acid amide with the molecular formula C40H79NO, known for its exceptional high-temperature stability and lubricating properties. It acts as a highly effective migrating slip additive, anti-blocking agent, and release agent in various polymer and resin systems. Its mechanism of action involves migration to the polymer surface after processing, where it forms a lubricating layer that reduces the coefficient of friction (COF) between surfaces. This process is crucial for improving the handling and processing of plastic films and molded parts. A key differentiator for researchers is its superior thermal stability, which allows it to perform effectively in engineering plastics and resins processed at temperatures exceeding 270°C, making it suitable for high-performance applications where common primary amides might degrade. In research and industrial applications, this compound is particularly valued in the development of polyolefin films, nylons (PA), and polyesters (PET, PBT). Its relatively large molecular weight results in a slower migration rate to the polymer surface compared to erucamide or oleamide. This characteristic is especially beneficial for complex processes like multi-layer and composite co-extrusion, as it helps prevent issues with subsequent operations such as printing or lamination and does not negatively affect the heat-sealing properties of packaging materials. Furthermore, it finds application as an internal release agent for acrylic rubber and as a friction modifier in engineering plastics and thermoplastic elastomers, where it can help control the coefficient of friction within a specific range. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-N-octadecyldocos-13-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNPOOETKRESL-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884445
Record name 13-Docosenamide, N-octadecyl-, (13Z)-
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Molecular Weight

590.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals
Record name 13-Docosenamide, N-octadecyl-, (13Z)-
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CAS No.

10094-45-8
Record name Stearyl erucamide
Source CAS Common Chemistry
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Record name 13-Docosenamide, N-octadecyl-
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Record name 13-Docosenamide, N-octadecyl-, (13Z)-
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Record name 13-Docosenamide, N-octadecyl-, (13Z)-
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Record name (Z)-N-octadecyldocos-13-enamide
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Record name STEARYL ERUCAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Stearyl Erucamide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl erucamide, with the chemical formula C40H79NO, is a long-chain fatty acid amide synthesized from stearyl amine and erucic acid.[1][2] Its long hydrocarbon chains impart a hydrophobic nature, making it a valuable compound in various industrial and research applications.[2] It typically appears as a white to off-white waxy solid.[2]

Due to its excellent thermal stability, this compound is suitable for high-temperature applications, particularly in the polymer industry where it functions as a lubricant, slip agent, anti-blocking agent, and mold release agent for resins like polyolefins, nylon, and polyester.[3][4] Its slow migration to the surface of polymers makes it ideal for applications requiring stable surface properties over time.[3] This guide provides a comprehensive overview of the synthesis and characterization of this compound for research and development purposes.

Synthesis of this compound

The most prevalent and industrially viable method for synthesizing this compound is through the direct amidation reaction between stearyl amine (octadecylamine) and erucic acid.[5][6] This reaction is typically carried out at elevated temperatures in the presence of a catalyst to facilitate the formation of the amide bond.[1]

Reaction Pathway

The fundamental reaction involves the condensation of the primary amine group of stearyl amine with the carboxylic acid group of erucic acid, resulting in the formation of this compound and water as a byproduct.

G Stearylamine Stearyl Amine (C18H37NH2) Plus1 + Stearylamine->Plus1 ErucicAcid Erucic Acid (C21H41COOH) Reaction_Node ErucicAcid->Reaction_Node Catalyst, 170-210 °C Nitrogen Atmosphere StearylErucamide This compound (C40H79NO) Plus2 + StearylErucamide->Plus2 Water Water (H2O) Plus1->ErucicAcid Plus2->Water Reaction_Node->StearylErucamide

Caption: Synthesis of this compound via Direct Amidation.

Experimental Protocol for Synthesis

This protocol is based on a common direct amidation method.[5][6]

Materials:

  • Stearyl amine (primary octadecylamine)

  • Erucic acid

  • Catalyst (e.g., a mixture of a solid strong acid like phosphotungstic acid, metatitanic acid, and chromatographic silica gel)[5][6]

  • Nitrogen gas

  • Reactor with a mechanical stirrer, thermometer, nitrogen inlet, and vacuum connection

Procedure:

  • Charge the reactor with stearyl amine and erucic acid. A typical molar ratio is 1 part stearyl amine to 1.15-1.28 parts erucic acid.[5]

  • Begin stirring and heat the mixture to 110-120 °C under a nitrogen atmosphere.

  • Add the catalyst. The catalyst amount is typically 0.5-1.2% of the erucic acid weight.[5]

  • Increase the temperature to the reaction range of 170-210 °C.[5]

  • Maintain the reaction for 3-6 hours. For the initial 2 hours, maintain a nitrogen blanket under normal pressure. Subsequently, apply a vacuum to facilitate the removal of the water byproduct.[5]

  • Monitor the reaction progress by measuring the acid value and amine value of the mixture.

  • Once the reaction is complete (synthesis conversion >98.5%), cool the mixture to 95-105 °C.[5]

  • Filter the hot mixture to remove the catalyst.

  • The molten filtrate can then be cooled and processed into flakes, prills, or powder.

Summary of Synthesis Parameters
ParameterValueReference
Reactants Stearyl amine, Erucic acid[5][6]
Molar Ratio (Amine:Acid) 1 : (1.15 - 1.28)[5]
Catalyst Solid strong acid (e.g., phosphotungstic acid), metatitanic acid, silica gel[5][6]
Catalyst Loading 0.5 - 1.2% (by weight of erucic acid)[5]
Reaction Temperature 170 - 210 °C[5]
Reaction Time 3 - 6 hours[5]
Atmosphere Nitrogen (initial), Vacuum (later)[5]
Conversion Rate > 98.5%[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound.

Physical Properties
PropertyValueReference
Appearance White to off-white or pale yellow solid/waxy material[2][]
Molecular Formula C40H79NO[8]
Molecular Weight 590.08 g/mol [9]
Melting Point 70 - 73 °C[5][]
Boiling Point (Predicted) 671.6 ± 24.0 °C[]
Density (Predicted) 0.857 ± 0.06 g/cm³[]
Solubility Insoluble in water; soluble in organic solvents[2]
Spectroscopic Analysis

FTIR is used to identify the functional groups present in the molecule, confirming the formation of the amide bond and the presence of long alkyl chains.

Experimental Protocol (FTIR-ATR):

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks for the amide and alkane functional groups.

Characteristic FTIR Peaks:

Vibrational ModeFunctional GroupWavenumber (cm⁻¹) (Approximate)
N-H Stretch Amide (-NH-)~3300
C-H Asymmetric/Symmetric Stretch Alkane (-CH₂, -CH₃)~2920, ~2850
C=O Stretch (Amide I) Amide (-C=O)~1640
N-H Bend (Amide II) Amide (-NH-)~1550
C-H Bend (Scissoring) Methylene (-CH₂-)~1470

NMR provides detailed structural information, allowing for the confirmation of the connectivity of atoms within the this compound molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecular structure.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonChemical Shift (ppm) (Approximate)
-CH=CH- 5.34 (multiplet)
-CONH- 5.5-6.0 (broad singlet)
-CONH-CH₂- 3.20 (quartet)
-C(=O)-CH₂- 2.15 (triplet)
-CH₂-C=C 2.01 (multiplet)
Alkyl Chain (-CH₂-)n 1.25 (broad singlet)
Terminal -CH₃ 0.88 (triplet)

MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol (e.g., LC-MS):

  • Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Expected Mass Spectrometry Data:

Ionm/z (Calculated)
[M+H]⁺ 590.62
Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of the synthesized this compound.

Experimental Protocol (GC-FID):

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column is typically used.[10]

  • Sample Preparation: Dissolve the sample in a suitable solvent like isopropanol.[11]

  • GC Conditions:

    • Injector Temperature: ~300 °C

    • Oven Program: Start at a lower temperature and ramp up to a final temperature of ~350 °C.

    • Detector Temperature: ~350 °C

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Determine the retention time and calculate the peak area to assess purity.

Experimental Protocol (HPLC-UV):

  • Instrument: HPLC system with a UV detector.

  • Column: Reverse-phase C18 (ODS) column.[10]

  • Mobile Phase: Acetonitrile/Methanol (e.g., 60:40 v/v).[10]

  • Detection: UV at 202 nm.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Determine the retention time and peak area to evaluate purity. The analysis time is typically less than 10 minutes under these conditions.[10]

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of the material.

Experimental Protocols:

  • Melting Point: Determined using a standard melting point apparatus. The final product should have a melting point in the range of 70-73 °C.[5]

  • Differential Scanning Calorimetry (DSC):

    • Seal a small amount of the sample (5-10 mg) in an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe the melting endotherm.

  • Thermogravimetric Analysis (TGA):

    • Place a known weight of the sample in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to determine the onset of thermal decomposition. This compound is noted for its good thermal stability, suitable for use in processes exceeding 300 °C.[1][3]

Conclusion

The synthesis of this compound via direct amidation of stearyl amine and erucic acid is a robust and high-yield process. Careful control of reaction parameters such as temperature, catalyst, and reactant ratios is crucial for achieving high conversion and purity. A comprehensive suite of characterization techniques, including spectroscopy (FTIR, NMR, MS), chromatography (GC, HPLC), and thermal analysis (DSC, TGA), is essential for verifying the structure, purity, and physical properties of the final product, ensuring its suitability for advanced research and development applications.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl erucamide, a long-chain fatty acid amide, is a compound of significant industrial interest, primarily utilized as a slip and anti-blocking agent in the polymer industry. A thorough understanding of its molecular structure and conformational behavior is crucial for optimizing its performance in existing applications and for the development of new materials. This technical guide provides a comprehensive overview of the molecular architecture of this compound, including its synthesis, and details the expected outcomes from key analytical techniques used for its characterization. While specific experimental data for this molecule is limited in public literature, this guide synthesizes information from analogous long-chain secondary amides to present a robust technical profile.

Molecular Structure and Properties

This compound, with the IUPAC name (Z)-N-octadecyldocos-13-enamide, is a secondary amide derived from the reaction of stearyl amine and erucic acid. Its structure is characterized by two long hydrocarbon chains connected by an amide linkage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C40H79NO[1][2]
Molecular Weight 590.07 g/mol [2]
CAS Number 10094-45-8[1][2]
Appearance White to off-white waxy solid[3]
Solubility Insoluble in water; Soluble in organic solvents[3]
Melting Point 70-73 °C[3]
Thermal Stability Good thermal stability, stable up to high temperatures[3]
Molecular Structure Diagram

The 2D molecular structure of this compound highlights the long stearyl and erucyl chains linked by the central amide group. The cis configuration of the double bond in the erucyl chain introduces a kink in this portion of the molecule.

Figure 1: 2D Molecular Structure of this compound.
Molecular Conformation

Due to the presence of numerous single bonds within its long aliphatic chains, this compound is a highly flexible molecule. Consequently, it does not possess a single, fixed three-dimensional conformation in solution or in the amorphous state. The molecule can adopt a multitude of conformations through rotation around the C-C and C-N single bonds. This conformational flexibility is a key determinant of its physical properties, such as its melting point and its efficacy as a slip agent. Computational modeling would be required to explore the potential energy surface and identify low-energy conformers.

The diagram below provides a simplified representation of the conformational flexibility of this compound, illustrating the potential for rotation along the hydrocarbon chains.

cluster_stearyl Stearyl Chain cluster_erucyl Erucyl Chain S1 C1 S2 C2 S1->S2 S3 ... S2->S3 S4 C18 S3->S4 Amide Amide Linkage S4->Amide C-N bond rotation E1 C1' E2 C2' E1->E2 E3 ... E2->E3 E4 C22' E3->E4 Amide->E1 C-C bond rotation

Figure 2: Conformational Flexibility of this compound.

Synthesis of this compound

This compound is typically synthesized through the direct amidation of stearyl amine with erucic acid. The following experimental protocol is based on a method described in the patent literature, which offers a high-yield, solvent-free approach.

Experimental Protocol for Synthesis

Materials:

  • Stearyl amine (1-octadecanamine)

  • Erucic acid ((Z)-docos-13-enoic acid)

  • Catalyst: A composite of a solid strong acid (e.g., phosphotungstic acid), metatitanic acid, and chromatographic silica gel.[3]

  • Nitrogen gas

Procedure:

  • Charge a reaction vessel with stearyl amine and erucic acid in a molar ratio of approximately 1:1.15 to 1:1.28.[3]

  • Heat the mixture to 110-120 °C with stirring.[3]

  • Add the catalyst, with the amount being 0.5-1.2% of the mass of the erucic acid.[3]

  • Increase the temperature to 170-210 °C.[3]

  • For the initial 2 hours of the reaction, maintain a nitrogen atmosphere at normal pressure.[3]

  • For the remainder of the reaction (1-4 hours), apply a vacuum to facilitate the removal of the water byproduct.[3]

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 1.0.[3]

  • Once the reaction is complete, cool the mixture to 95-105 °C.[3]

  • Filter the hot mixture to remove the catalyst.[3]

  • The molten product is then cooled and processed into flakes or pellets.[3]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Reactants Charge Reactor: Stearyl Amine & Erucic Acid Heat1 Heat to 110-120 °C Reactants->Heat1 Add_Catalyst Add Catalyst Heat1->Add_Catalyst Heat2 Heat to 170-210 °C Add_Catalyst->Heat2 Reaction_N2 React under N2 (2 hours) Heat2->Reaction_N2 Reaction_Vac React under Vacuum (1-4 hours) Reaction_N2->Reaction_Vac Monitor Monitor Acid Value Reaction_Vac->Monitor Monitor->Reaction_Vac Incomplete Cool1 Cool to 95-105 °C Monitor->Cool1 Reaction Complete Filter Filter to Remove Catalyst Cool1->Filter Cool2 Cool and Pelletize Product Filter->Cool2

Figure 3: Synthesis Workflow for this compound.

Analytical Characterization

A combination of spectroscopic and thermal analysis techniques is essential for the comprehensive characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare the sample by either casting a thin film from a suitable solvent or by preparing a KBr pellet.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Expected Spectroscopic Data: The FTIR spectrum of this compound is expected to show characteristic peaks for a secondary amide, as well as strong absorptions from the long alkyl chains.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3300N-H StretchSecondary AmideMedium
2918, 2850C-H Asymmetric & Symmetric StretchAlkyl Chains (-CH2-, -CH3)Strong
~1640C=O Stretch (Amide I)Secondary AmideStrong
~1550N-H Bend (Amide II)Secondary AmideMedium-Strong
~1465C-H Bend (Scissoring)-CH2-Medium
~720C-H Rocking-(CH2)n- (n≥4)Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.

Experimental Protocol:

  • Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data and assign the chemical shifts.

Expected Spectroscopic Data: The NMR spectra will be dominated by signals from the long aliphatic chains.

¹H NMR:

Chemical Shift (ppm) Multiplicity Assignment
~5.34 Multiplet -CH=CH- (Erucyl chain)
~3.2 Quartet -CH₂-NH- (Stearyl chain)
~2.2 Triplet -CH₂-C=O
~2.0 Multiplet -CH₂-CH=CH-CH₂-
1.6-1.2 Broad Multiplet -(CH₂)n- (Bulk methylene protons)

| ~0.88 | Triplet | -CH₃ (Terminal methyl groups) |

¹³C NMR:

Chemical Shift (ppm) Assignment
~173 C=O (Amide carbonyl)
~130 -CH=CH- (Olefinic carbons)
~40 -CH₂-NH-
~37 -CH₂-C=O
32-22 -(CH₂)n- (Bulk methylene carbons)

| ~14 | -CH₃ (Terminal methyl carbons) |

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability.

Experimental Protocol (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Experimental Protocol (TGA):

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the mass loss as a function of temperature.

Expected Thermal Data:

Analysis Parameter Expected Result
DSC Melting Point (Tm) A sharp endothermic peak around 70-73 °C.
TGA Onset of Decomposition Expected to be high, reflecting good thermal stability.

| TGA | Major Weight Loss | Will occur at the decomposition temperature of the molecule. |

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of synthesized this compound.

Start Synthesized this compound FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR DSC DSC Analysis (Melting Point) Start->DSC TGA TGA Analysis (Thermal Stability) Start->TGA End Complete Characterization FTIR->End NMR->End DSC->End TGA->End

Figure 4: Analytical Workflow for this compound.

Applications and Mechanism of Action

The primary application of this compound is as a slip agent and anti-blocking agent in the manufacturing of polymer films, particularly polyolefins like polyethylene and polypropylene.

Mechanism as a Slip Agent

This compound is incorporated into the polymer melt during processing. Due to its limited solubility in the solid polymer matrix at ambient temperatures, and its long, flexible hydrocarbon chains, it gradually migrates to the surface of the polymer film after cooling. This process, known as "blooming," forms a thin, lubricating layer on the film's surface. This layer reduces the coefficient of friction between the film and other surfaces, such as other layers of film or processing equipment.

Logical Relationship of Slip Agent Action

The following diagram illustrates the logical sequence of events that lead to the slip-enhancing properties of this compound.

Incorporate Incorporate this compound into Polymer Melt Cool Cool and Solidify Polymer Film Incorporate->Cool Migrate Migration (Blooming) of This compound to Surface Cool->Migrate Lubricate Formation of a Lubricating Surface Layer Migrate->Lubricate Reduce_Friction Reduction in Coefficient of Friction Lubricate->Reduce_Friction

Figure 5: Mechanism of Action as a Slip Agent.

Biological Signaling Pathways

Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its applications are confined to the industrial sector as a polymer additive. Its large, hydrophobic nature makes it unlikely to interact specifically with cellular receptors or enzymes in a signaling context.

Conclusion

This compound is a long-chain secondary amide with a well-defined molecular structure that dictates its useful physicochemical properties. Its conformational flexibility and thermal stability are key to its primary function as a slip agent in polymer applications. While specific, publicly available experimental data on its detailed molecular geometry and conformation are scarce, a comprehensive understanding can be built upon the established chemistry of long-chain amides and the analytical techniques detailed in this guide. The provided protocols and expected data serve as a valuable resource for researchers and professionals working with this and similar materials. Further research, particularly in the areas of single-crystal X-ray diffraction and computational modeling, would provide deeper insights into the precise conformational preferences and structure-property relationships of this industrially significant molecule.

References

Spectroscopic Fingerprinting of Stearyl Erucamide: A Technical Guide to FTIR and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl erucamide ((Z)-N-octadecyldocos-13-enamide) is a long-chain, unsaturated fatty acid amide with the chemical formula C40H79NO.[1][2] It is widely utilized in the polymer industry as a slip and anti-blocking agent.[][4] Its function relies on its migration to the polymer surface, where it forms a lubricating layer. A thorough understanding of its chemical structure is paramount for quality control and for predicting its behavior in various formulations. This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Key Functional Groups

This compound is a secondary amide formed from the reaction of stearyl amine and erucic acid. Its structure is characterized by a long stearyl alkyl chain, a central amide linkage, and a long, unsaturated erucoyl alkyl chain containing a single cis double bond. These features give rise to distinct signals in both FTIR and NMR spectra.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized yet detailed protocols for acquiring FTIR and NMR data for a solid sample like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common and rapid method for analyzing solid powders is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is meticulously cleaned with a solvent such as isopropanol and allowed to dry completely.

  • Collect a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to negate interference from ambient CO2 and water vapor.

  • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply firm and consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000–600 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[5]

Data Processing:

  • The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as its residual peaks must not obscure important sample signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans.

Data Acquisition (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: Typically 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the internal standard.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for secondary amides, long-chain alkanes, and unsaturated fatty acids.

Table 1: FTIR Spectral Data for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Peak Intensity
N-H StretchSecondary Amide (-NH-)~3300Medium, Sharp
C-H Asymmetric StretchAlkane (-CH₂)~2918Strong
C-H Symmetric StretchAlkane (-CH₂)~2850Strong
C=O Stretch (Amide I)Amide (-C=O)~1640Strong, Sharp
N-H Bend (Amide II)Amide (-NH-)~1550Strong
C-H Bend (Scissoring)Methylene (-CH₂-)~1465Medium
C=C StretchAlkene (-HC=CH-)~1655 (often weak)Weak
=C-H Bend (Out of Plane)cis-Alkene~722Medium

Note: The values are based on typical ranges for the respective functional groups.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ) (ppm)MultiplicityIntegration (Relative)Assignment
~5.34Multiplet2HOlefinic protons (-CH=CH-)
~3.21Quartet2HMethylene group alpha to NH (-NH-CH₂ -)
~2.17Triplet2HMethylene group alpha to C=O (-CH₂ -C=O)
~2.01Multiplet4HAllylic methylene groups (-CH₂ -CH=CH-CH₂ -)
~1.62Multiplet2HMethylene group beta to C=O (-CH₂-CH₂ -C=O)
~1.51Multiplet2HMethylene group beta to NH (-NH-CH₂-CH₂ -)
~1.25Broad Singlet~60HBulk methylene groups of both chains (-(CH₂)n-)
~0.88Triplet6HTerminal methyl groups (-CH₃)
~5.5-6.0Broad Singlet1HAmide proton (-NH-) (can vary and may exchange with D₂O)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ) (ppm)Assignment
~173Amide Carbonyl Carbon (-C =O)
~130Olefinic Carbons (-C H=C H-)
~40Methylene group alpha to NH (-NH-CH₂ -)
~37Methylene group alpha to C=O (-CH₂ -C=O)
~32Methylene group adjacent to terminal methyl (-CH₂ -CH₃)
~29.7Bulk methylene carbons (-(CH₂ )n-)
~27Allylic methylene carbons (-CH₂ -CH=CH-CH₂ -)
~26Methylene group beta to C=O (-CH₂-CH₂ -C=O)
~22.7Methylene group adjacent to terminal methyl (-CH₂ -CH₃)
~14.1Terminal Methyl Carbons (-CH₃ )

Note: Chemical shifts are predictive and based on typical values for long-chain amides.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to final structural confirmation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Powder Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR Analyze NMR NMR Spectrometer Prep_NMR->NMR Analyze FTIR_Data Acquire IR Spectrum (Absorbance vs. Wavenumber) FTIR->FTIR_Data NMR_Data Acquire FID (¹H and ¹³C) NMR->NMR_Data Process_FTIR Background Subtraction FTIR_Data->Process_FTIR Process_NMR Fourier Transform, Phasing, Baseline Correction NMR_Data->Process_NMR Interpret_FTIR Identify Functional Groups (Amide, Alkane, Alkene) Process_FTIR->Interpret_FTIR Interpret_NMR Assign Chemical Shifts (Proton & Carbon Environments) Process_NMR->Interpret_NMR Structure Confirm Structure of This compound Interpret_FTIR->Structure Interpret_NMR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of FTIR and NMR spectroscopy. FTIR provides a rapid confirmation of key functional groups—the secondary amide, long alkyl chains, and the cis-double bond. Meanwhile, ¹H and ¹³C NMR offer a detailed, atom-by-atom map of the molecule, confirming the specific arrangement of the stearyl and erucoyl moieties. The data and protocols presented in this guide serve as a comprehensive resource for the analytical characterization of this compound, ensuring its quality and proper application in research and industrial settings.

References

Thermal Properties of Stearyl Erucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of Stearyl Erucamide, a long-chain fatty acid amide. The primary focus is on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are crucial for understanding the material's behavior at elevated temperatures. This information is particularly valuable for applications in polymer processing, pharmaceuticals, and cosmetics where thermal stability is a key factor.

Executive Summary

This compound is a high-performance additive known for its excellent thermal stability and lubricating properties. This guide consolidates available data on its melting point and thermal decomposition, providing detailed experimental protocols for DSC and TGA based on established standards. The information presented herein is intended to assist researchers and professionals in the effective application and analysis of this compound.

Thermal Analysis Data

The thermal properties of this compound have been characterized primarily by its melting point. While specific enthalpy of fusion and detailed decomposition data are not widely published, the available information provides a solid foundation for its thermal behavior.

Differential Scanning Calorimetry (DSC) Data

DSC is a fundamental technique for determining the melting characteristics of a material. For this compound, the melting point is a key parameter for its use in various high-temperature applications.

Thermal PropertyValueSource(s)
Melting Point (°C)65 - 85[1]
70[]
70 - 75[3][4]
66 - 75[5]

Note: The range in melting points can be attributed to variations in purity and the specific crystalline form of the material.

Thermogravimetric Analysis (TGA) Data
Thermal PropertyObservationSource(s)
Thermal StabilityGenerally stable below 200°C (as a fatty acid amide). Suitable for processing above 300°C.[3]

Experimental Protocols

To ensure accurate and reproducible data for the thermal analysis of this compound, standardized experimental procedures are essential. The following protocols are based on widely accepted standards for DSC and TGA.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any mass loss during the analysis.

  • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

DSC Method:

  • Equilibration: Equilibrate the sample at 25°C.

  • First Heating Scan: Heat the sample from 25°C to a temperature sufficiently above its melting point (e.g., 100°C) at a controlled rate of 10°C/min. This scan is intended to erase the sample's prior thermal history.

  • Cooling Scan: Cool the sample from 100°C back to 25°C at a controlled rate of 10°C/min to observe crystallization behavior.

  • Second Heating Scan: Reheat the sample from 25°C to 100°C at a controlled rate of 10°C/min. The melting point and enthalpy of fusion are determined from this scan.

Data Analysis:

  • Melting Point: Determined as the peak temperature of the endothermic melting event.

  • Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for evaluating the thermal stability and decomposition of this compound. It is based on the general principles outlined in ISO 11358.[6][7][8][9]

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Sample Preparation:

  • Accurately weigh 10-15 mg of the this compound sample directly into the TGA sample pan.

TGA Method:

  • Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) to simulate different processing conditions. A typical flow rate is 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature where complete decomposition is expected (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis:

  • Onset of Decomposition: The temperature at which significant mass loss begins.

  • Decomposition Profile: The TGA curve provides information on the different stages of decomposition.

  • Residue: The amount of material remaining at the end of the analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Start Sample Preparation (5-10 mg) DSC_Equilibrate Equilibrate at 25°C DSC_Start->DSC_Equilibrate DSC_Heat1 Heat to 100°C (10°C/min) DSC_Equilibrate->DSC_Heat1 DSC_Cool Cool to 25°C (10°C/min) DSC_Heat1->DSC_Cool DSC_Heat2 Heat to 100°C (10°C/min) DSC_Cool->DSC_Heat2 DSC_Analysis Data Analysis: - Melting Point - Enthalpy of Fusion DSC_Heat2->DSC_Analysis TGA_Start Sample Preparation (10-15 mg) TGA_Heat Heat to 600°C (10°C/min) in N2 or Air TGA_Start->TGA_Heat TGA_Analysis Data Analysis: - Onset of Decomposition - Decomposition Profile - Residue TGA_Heat->TGA_Analysis Start This compound Sample Start->DSC_Start DSC Path Start->TGA_Start TGA Path

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a consolidated resource on the thermal properties of this compound, focusing on DSC and TGA data. The melting point of this compound is consistently reported in the range of 65-85°C, highlighting its suitability for high-temperature applications. While specific quantitative data for enthalpy of fusion and a detailed TGA thermogram are not widely available in the public domain, its excellent thermal stability is a key characteristic noted in technical literature. The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable data for this important industrial compound. Further research to publish a comprehensive DSC and TGA analysis of pure this compound would be of significant value to the scientific and industrial communities.

References

Crystalline Structure of Stearyl Erucamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl erucamide (C40H79NO), a long-chain fatty amide, is a waxy solid utilized across various industries, including pharmaceuticals and polymers, primarily as a lubricant and slip agent.[1] Its efficacy in these roles is intrinsically linked to its solid-state properties, particularly its crystalline structure and polymorphic behavior. Understanding the crystallographic and thermal characteristics of this compound is therefore crucial for formulation development, quality control, and ensuring consistent material performance. This technical guide provides a comprehensive overview of the crystalline nature of this compound, detailing experimental protocols for its characterization using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy. While specific single-crystal crystallographic data for this compound is not publicly available, this guide presents illustrative data based on analogous long-chain amides to provide a practical framework for researchers.

Crystalline Structure and Polymorphism

The physical properties of this compound, such as its melting point, solubility, and mechanical characteristics, are dictated by the arrangement of its molecules in the solid state. Like many long-chain organic molecules, this compound is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms. These different polymorphs can arise from variations in processing conditions, such as cooling rates and solvent environments.[2][3] Each polymorphic form possesses a unique crystal lattice and, consequently, distinct physical properties. The identification and control of polymorphism are critical in the pharmaceutical industry to ensure batch-to-batch consistency and predictable performance.

Illustrative Crystallographic Data

In the absence of published single-crystal X-ray diffraction data for this compound, the following table presents a hypothetical but representative set of crystallographic parameters based on known structures of similar long-chain n-alkyl amides. This data serves as a practical example for researchers working on the crystallographic characterization of such materials.

ParameterIllustrative ValueDescription
Crystal System MonoclinicA common crystal system for long-chain organic molecules.
Space Group P2₁/cA frequently observed space group for centrosymmetric molecules.
Unit Cell Dimensions
a5.5 ÅUnit cell length along the a-axis.
b7.5 ÅUnit cell length along the b-axis.
c80.0 ÅThe long c-axis accommodates the extended molecular length.
α90°Angle between b and c axes.
β95°Angle between a and c axes.
γ90°Angle between a and b axes.
Molecules per Unit Cell (Z) 4The number of molecules contained within a single unit cell.

Experimental Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of the crystalline structure and polymorphism of this compound. The following sections detail the experimental protocols for X-ray diffraction, differential scanning calorimetry, and Fourier-transform infrared spectroscopy.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases and determining lattice parameters.

Objective: To identify the crystalline form(s) of this compound and determine unit cell parameters.

Instrumentation: A laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a high-sensitivity detector.[4]

Sample Preparation:

  • Gently grind approximately 100-200 mg of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Carefully pack the powder into a low-background sample holder, ensuring a flat and smooth surface.[5]

Data Collection Parameters:

  • 2θ Scan Range: 2° to 40°

  • Step Size: 0.02°

  • Scan Speed/Dwell Time: 1°/minute

  • X-ray Tube Voltage and Current: 40 kV and 40 mA

Data Analysis:

  • The resulting diffraction pattern should be analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks.

  • The d-spacings can be calculated using Bragg's Law: nλ = 2d sin(θ).[4]

  • The diffraction pattern can be compared to reference patterns in crystallographic databases to identify the polymorphic form.

  • Indexing the diffraction pattern allows for the determination of the unit cell parameters.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for studying melting, crystallization, and solid-solid phase transitions, providing information on the polymorphic behavior of materials.

Objective: To determine the melting point, enthalpy of fusion, and to investigate polymorphic transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter with a refrigerated cooling system.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any mass loss during heating.

  • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Thermal Program:

  • First Heating Scan: Equilibrate the sample at 25°C. Heat the sample to 100°C at a controlled rate of 10°C/min. This scan provides information on the thermal history of the as-received sample.[6]

  • Cooling Scan: Cool the sample from 100°C to 25°C at a controlled rate of 10°C/min. This step allows for the observation of crystallization behavior.[3]

  • Second Heating Scan: Reheat the sample from 25°C to 100°C at 10°C/min. This scan reveals the thermal behavior of the recrystallized sample and can highlight any polymorphic transformations that occurred during the cooling and subsequent heating cycle.

Data Analysis:

  • Analyze the thermogram to determine the onset and peak temperatures of melting and crystallization events.

  • Calculate the enthalpy of fusion (ΔHfus) from the area under the melting peak.

  • The presence of multiple melting peaks or exothermic crystallization events followed by endothermic melting can indicate polymorphic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and probing the intermolecular interactions within the crystal lattice.

Objective: To confirm the presence of the amide functional group and to investigate hydrogen bonding, which can differ between polymorphs.

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any residual moisture.

  • Mix approximately 1-2 mg of the this compound sample with 100-200 mg of the dry KBr powder in an agate mortar and pestle.[7]

  • Grind the mixture to a very fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Collection Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Analysis:

  • Identify the characteristic absorption bands for the amide group:

    • Amide A (N-H stretch): ~3300 cm⁻¹

    • Amide I (C=O stretch): ~1640 cm⁻¹

    • Amide II (N-H bend and C-N stretch): ~1550 cm⁻¹

  • Shifts in the positions and changes in the shapes of the Amide I and Amide II bands can provide insights into the hydrogen bonding network within the crystal structure, which may vary between different polymorphs.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the characterization of the crystalline structure of this compound.

Experimental_Workflow Experimental Workflow for Crystalline Structure Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Sample This compound Sample PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD DSC Differential Scanning Calorimetry (DSC) Sample->DSC FTIR FTIR Spectroscopy Sample->FTIR CrystalData Crystal System, Space Group, Unit Cell Parameters PXRD->CrystalData ThermalData Melting Point, Enthalpy of Fusion, Polymorphic Transitions DSC->ThermalData SpectralData Functional Groups, Hydrogen Bonding FTIR->SpectralData Structure Comprehensive Crystalline Structure Profile CrystalData->Structure ThermalData->Structure SpectralData->Structure Polymorphism_Investigation_Workflow Logical Workflow for Polymorphism Investigation Start Initial Sample of this compound DSC_Screening DSC Screening (Multiple Heat-Cool Cycles) Start->DSC_Screening Polymorph_Indication Indication of Polymorphism? (Multiple transitions) DSC_Screening->Polymorph_Indication Isothermal_Crystallization Isothermal Crystallization at Different Temperatures Polymorph_Indication->Isothermal_Crystallization Yes No_Polymorphism Single Crystalline Form Identified Polymorph_Indication->No_Polymorphism No PXRD_Analysis PXRD Analysis of Each Form Isothermal_Crystallization->PXRD_Analysis FTIR_Analysis FTIR Analysis of Each Form Isothermal_Crystallization->FTIR_Analysis Characterize_Forms Characterize Individual Polymorphs (Stability, Interconversion) PXRD_Analysis->Characterize_Forms FTIR_Analysis->Characterize_Forms End Polymorphic Landscape Established Characterize_Forms->End

References

Stearyl Erucamide: A Technical Guide to its Biological Functions and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl erucamide, the N-stearyl amide of erucic acid, is a fatty acid amide with widespread industrial applications, primarily as a slip agent and lubricant in the manufacturing of plastics.[][2][3] While its physical and chemical properties are well-documented in the context of polymer science, a comprehensive understanding of its biological functions and activity remains notably limited in publicly available scientific literature. This technical guide synthesizes the current, albeit sparse, knowledge on the biological aspects of this compound. It highlights the significant research gaps and, where relevant, draws cautious comparisons to the more extensively studied class of fatty acid amides. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences who are interested in exploring the potential bioactivity of this long-chain fatty amide.

Introduction to this compound

This compound (CAS RN 10094-45-8) is a secondary amide formed from the reaction of erucic acid and stearylamine.[][2] Its long, saturated stearyl group and long, monounsaturated erucyl group confer a high degree of lipophilicity and thermal stability.[] These characteristics are advantageous for its industrial applications but may also influence its interaction with biological systems.[4] While fatty acid amides as a class are known to possess diverse biological activities, including roles in signaling and inflammation, specific data for this compound is scarce.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C40H79NO[]
Molecular Weight 590.1 g/mol [7]
Appearance White to pale yellow solid[]
Melting Point ~70 °C[]
Solubility Insoluble in water[8]

Biological Activity and Toxicology

The available information on the biological activity of this compound is largely limited to toxicological hazard assessments. There is a significant lack of peer-reviewed studies detailing its specific mechanisms of action, effects on signaling pathways, or potential therapeutic applications.

Toxicological Profile

Aggregated data from notifications to the ECHA C&L Inventory suggest that this compound may cause skin, eye, and respiratory irritation.[7][9] However, a substantial portion of these reports indicated that the chemical does not meet the criteria for GHS hazard classification.[7] This discrepancy highlights the need for more comprehensive and standardized toxicological studies.

Comparison with Other Fatty Acid Amides

The broader class of fatty acid amides, which includes compounds like oleamide and anandamide, has been the subject of more extensive biological research.[5][10] These molecules are known to act as signaling lipids, with roles in sleep regulation, pain, and inflammation.[6] For instance, erucamide, the primary amide of erucic acid, has been shown to stimulate angiogenesis and modulate water balance.[11] It is crucial to note that the addition of a stearyl group to the amide nitrogen, as in this compound, creates a significantly different molecule whose biological activity cannot be directly inferred from that of erucamide or other primary fatty acid amides. The bulky, lipophilic stearyl group could alter receptor binding, membrane interactions, and metabolic stability.

Experimental Protocols

Due to the lack of published research on the specific biological activities of this compound, detailed experimental protocols are not available. However, for researchers interested in investigating this compound, standard in vitro assays would be the initial step. A generalized protocol for assessing cytotoxicity is provided below as a starting point.

In Vitro Cytotoxicity Assay (Hypothetical Protocol)

Objective: To determine the cytotoxic effect of this compound on a human cell line (e.g., HaCaT keratinocytes for skin irritation assessment).

Materials:

  • This compound

  • Human cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding DMSO to each well.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Chemical Structure and Synthesis

The following diagram illustrates the chemical structure of this compound and its synthesis from erucic acid and stearylamine.

G cluster_product Product Erucic_Acid Erucic Acid (C22H42O2) Stearyl_Erucamide This compound (C40H79NO) Erucic_Acid->Stearyl_Erucamide + Stearylamine Stearylamine (C18H39N) Stearylamine->Stearyl_Erucamide

Caption: Synthesis of this compound.

Hypothetical Experimental Workflow

The diagram below outlines a potential workflow for the initial biological screening of this compound.

G Start This compound Sample Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, Comet assay) Cytotoxicity->Genotoxicity Signaling Signaling Pathway Analysis (e.g., Reporter assays, Western blot) Genotoxicity->Signaling Data Data Analysis and Interpretation Signaling->Data End Biological Activity Profile Data->End

Caption: Workflow for Biological Screening.

Potential Signaling Pathway for Investigation

As this compound is a large, lipophilic molecule, it may interact with cell surface receptors. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, which represents a potential avenue for future research into the mechanism of action of this compound.

G cluster_membrane Cell Membrane Ligand This compound (Hypothetical Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Generic GPCR Signaling Pathway.

Conclusion and Future Directions

The current body of scientific literature provides very limited insight into the biological functions and activity of this compound. While its industrial applications are well-established, its role in biological systems remains an open area for investigation. The preliminary toxicological data suggests a potential for irritation, but this requires more rigorous study.

Future research should focus on:

  • Comprehensive Toxicological Assessment: Including studies on cytotoxicity, genotoxicity, and potential for endocrine disruption.

  • In Vitro and In Vivo Screening: To identify any potential therapeutic activities, such as anti-inflammatory, analgesic, or metabolic effects.

  • Mechanism of Action Studies: To elucidate how this compound interacts with cells, including receptor binding and effects on signaling pathways.

  • Comparative Studies: To understand how the addition of the stearyl group modifies the biological activity of the erucamide scaffold.

A systematic investigation into the biological properties of this compound is warranted to fully understand its safety profile and to uncover any potential for novel therapeutic applications.

References

Stearyl Erucamide: An Examination of its Biological Activity and a Look into the Broader Context of Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearyl erucamide, a long-chain fatty acid secondary amide, is a molecule predominantly recognized for its extensive industrial applications as a slip agent and lubricant in the manufacturing of plastics and polymers. While its physicochemical properties are well-documented in the context of materials science, a comprehensive understanding of its mechanism of action within biological systems is notably absent from the current scientific literature. This guide addresses the significant gap in knowledge regarding this compound's specific cellular targets, signaling pathways, and overall pharmacological effects. Despite a thorough review of available research, detailed quantitative data and specific experimental protocols for its biological activity are not available.

This document will, therefore, provide a broader context by examining the biological roles of the larger family of fatty acid amides (FAAs), to which this compound belongs. Furthermore, it will touch upon the known biological effects of the closely related primary amide, erucamide, to offer potential, albeit speculative, avenues for future research into this compound. It is imperative to note that the biological activities of related compounds cannot be directly extrapolated to this compound.

This compound: Current State of Knowledge in a Biological Context

This compound is synthesized from stearic acid and erucic acid and possesses a long hydrocarbon chain, rendering it amphiphilic.[1] This property allows it to interact with both hydrophobic and hydrophilic environments.[1] While this is key to its function in industrial settings, its interaction with complex biological membranes and proteins remains largely uncharacterized.

Limited findings suggest that this compound has been identified in the cerebrospinal fluid of mammals and may play a role in physiological states such as sleep and awareness.[1] Additionally, some in vitro studies have indicated potential antifungal activity against certain fungal strains.[1] However, these observations are preliminary and do not elucidate a specific mechanism of action. Its primary documented applications are in non-biological fields, including plastics processing, food packaging, coatings, and cosmetics.[1][2][3][4]

The Fatty Acid Amide Family: A Primer on a Class of Bioactive Lipids

To understand the potential, yet unexplored, biological roles of this compound, it is useful to consider the well-established functions of other fatty acid amides (FAAs). FAAs are a diverse class of endogenous signaling lipids found across various organisms.[5][6] They are broadly categorized into groups such as N-acylethanolamines (NAEs), fatty acid primary amides (FAPAs), and N-acylamino acids.[5]

N-Acylethanolamines (NAEs) and the Endocannabinoid System

The most studied NAE is N-arachidonoylethanolamine, commonly known as anandamide.[5][7] Anandamide is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system (ECS).[8][9][10] The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[9][10][11] Anandamide's signaling is terminated by the enzyme fatty acid amide hydrolase (FAAH).[8]

Another notable NAE, stearoyl ethanolamide, has been shown to affect cell signaling pathways, such as enhancing AP-1 transcriptional activity through the ERK MAP kinase pathway, although it does not bind to cannabinoid receptors.[8]

Fatty Acid Primary Amides (FAPAs)

Oleamide, the primary amide of oleic acid, is the most well-researched FAPA.[5] It was initially identified as a sleep-inducing substance and has since been shown to act as an agonist at CB1 receptors.[8]

Erucamide: A Biologically Active Primary Amide

Erucamide, the primary amide of erucic acid, is structurally similar to oleamide and has demonstrated biological activity. It has been identified in various mammalian tissues and fluids, including blood plasma and cerebrospinal fluid.[12] Research has indicated that erucamide may function as a modulator of water balance and has been shown to stimulate angiogenesis.[12]

Potential (but Unconfirmed) Mechanisms of Action for this compound

Given the lack of direct evidence, any proposed mechanism of action for this compound in biological systems is purely speculative and based on the activities of related compounds.

  • Interaction with the Endocannabinoid System: As a fatty acid amide, it is conceivable that this compound could interact with components of the ECS. However, its structure as a secondary amide makes it distinct from the more extensively studied primary amides and NAEs. Whether it can bind to cannabinoid receptors or modulate the activity of enzymes like FAAH is unknown.

  • Membrane Interactions: The amphiphilic nature of this compound suggests it could intercalate into and modulate the properties of cellular membranes.[1] Such interactions can influence the function of membrane-bound proteins, including ion channels and receptors.[13][14][15][16]

  • Novel Signaling Pathways: It is also possible that this compound interacts with yet-to-be-identified cellular targets and signaling pathways, independent of the ECS.

Experimental Approaches for Elucidating the Biological Mechanism of Action

To address the current knowledge gap, a systematic investigation of this compound's biological effects is required. The following experimental workflows could be employed:

Target Identification

A crucial first step is to identify the cellular binding partners of this compound.

  • Affinity-Based Proteomic Profiling: This technique involves synthesizing a tagged version of this compound to pull down its interacting proteins from cell lysates, which can then be identified by mass spectrometry.[7]

  • Receptor Binding Assays: A panel of known receptors, particularly those in the GPCR family (including cannabinoid receptors), could be screened for this compound binding.

G

Caption: A potential experimental workflow for identifying cellular targets of this compound.
Elucidation of Signaling Pathways

Once a target is identified, downstream signaling events can be investigated.

  • Reporter Gene Assays: To determine if this compound activates specific transcription factors (e.g., NF-κB, AP-1).

  • Kinase Activity Assays: To assess changes in the phosphorylation state of key signaling proteins.

  • Second Messenger Assays: To measure levels of intracellular messengers like cAMP and Ca2+.

G

Caption: A generalized, hypothetical signaling pathway that could be investigated for this compound.

Conclusion and Future Directions

Future research should be directed at systematically screening this compound for biological activity using a variety of in vitro and cell-based assays. Should any significant activity be identified, the experimental workflows outlined in this guide could serve as a starting point for a more in-depth investigation into its mechanism of action. Until such studies are conducted and published, any discussion of its biological role remains speculative.

References

A Technical Literature Review on Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Stearyl erucamide (CAS No. 10094-45-8) is a high-performance fatty acid amide, synthesized from stearic acid and erucic acid, with the chemical formula C40H79NO. It is widely recognized for its exceptional thermal stability and lubricity, making it a critical additive in various industrial applications, particularly in the polymer industry. As a slip and anti-blocking agent, it reduces the coefficient of friction in polymers like polyolefins, nylons, and polyesters, facilitating high-speed processing and improving the surface quality of finished products. Its large molecular size results in a slow, controlled migration to the polymer surface, which is advantageous for applications requiring stable, long-term performance and compatibility with secondary processes like printing and heat sealing. This technical guide provides a comprehensive review of this compound, covering its synthesis, mechanism of action, quantitative performance data, and detailed experimental protocols for its analysis. The intended audience includes researchers, scientists, and professionals in drug development and material science who require in-depth technical knowledge of this compound.

Chemical and Physical Properties

This compound is a waxy, white to pale yellow solid at room temperature. Its long hydrocarbon chain imparts an amphiphilic nature, allowing it to function effectively at interfaces. It possesses excellent thermal stability, making it suitable for processing temperatures exceeding 300°C.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name N-Octadecyl-13-Docosenamide
CAS Number 10094-45-8
Molecular Formula C40H79NO
Molecular Weight ~590.1 g/mol
Appearance White to pale yellow solid/powder/beads
Melting Point 70-75 °C
Boiling Point 671.6 ± 24.0 °C (Predicted)
Density 0.857 ± 0.06 g/cm³ (Predicted)
Solubility Low solubility in water; soluble in organic solvents.

Synthesis of this compound

This compound is commercially synthesized via a direct amidation reaction between stearyl amine (octadecylamine) and erucic acid. The reaction is typically conducted at elevated temperatures in the presence of a specialized catalyst to drive the reaction towards a high conversion rate, often exceeding 98.5%.

Synthesis_of_Stearyl_Erucamide cluster_conditions Reaction Conditions StearylAmine Stearyl Amine (C18H39N) Reactor Reactor StearylAmine->Reactor ErucicAcid Erucic Acid (C22H42O2) ErucicAcid->Reactor StearylErucamide This compound (C40H79NO) Reactor->StearylErucamide Conversion >98.5% Water Water (H2O) Reactor->Water Byproduct Temp Temperature: 170-210 °C Temp->Reactor Catalyst Catalyst: Solid Acid + Metatitanic Acid + Silica Gel Catalyst->Reactor Atmosphere Atmosphere: N2 then Vacuum Atmosphere->Reactor Time Time: 3-6 hours Time->Reactor

Caption: Synthesis pathway for this compound.

Table 2: Reaction Parameters for this compound Synthesis

ParameterSpecificationReference
Reactants Ratio Stearyl Amine : Erucic Acid = 1 : (1.15-1.28)
Reaction Temperature 170 - 210 °C
Reaction Time 3 - 6 hours
Catalyst Solid strong acid (e.g., phosphotungstic acid), metatitanic acid, and chromatographic silica gel.
Catalyst Loading 0.5 - 1.2% of the erucic acid amount
Atmosphere Initial phase under Nitrogen protection, later phase under vacuum.
Final Product Purity Acid Value ≤ 1.0; Amine Value ≤ 2.0

Mechanism of Action in Polymers

This compound's primary function in polymers is to act as a slip agent, which involves a controlled migration process to the polymer surface. This mechanism reduces surface friction, preventing blocking and improving processability.

The Slip Agent Migration and Action Mechanism
  • Compounding: During melt processing (extrusion, molding), this compound is homogeneously dispersed within the molten polymer matrix.

  • Cooling and Crystallization: As the polymer cools and solidifies, its crystalline structure forms. This compound, having limited solubility and a degree of incompatibility with the solidified polymer, is expelled from the crystalline regions.

  • Migration ("Blooming"): Driven by this incompatibility, the this compound molecules migrate through the amorphous regions of the polymer to the surface. Due to its large molecular size, this migration is significantly slower than that of smaller amides like oleamide.

  • Surface Layer Formation: Upon reaching the surface, the molecules orient themselves to form a thin, solid, waxy lubricating layer.

  • Friction Reduction: This surface layer acts as a barrier between the polymer film and other surfaces (e.g., another layer of film or metal rollers), effectively reducing the coefficient of friction (COF).

Slip_Mechanism cluster_process Polymer Processing Melt Step 1: Polymer Melt (this compound is dispersed) Cool Step 2: Cooling & Crystallization (Amide is expelled from crystal lattice) Melt->Cool Migration Step 3: Migration to Surface ('Blooming' through amorphous regions) Cool->Migration Surface Step 4: Surface Layer Formation (Solid, waxy lubricating layer) Migration->Surface Result Result: Reduced Coefficient of Friction (COF) Surface->Result Reduces surface energy

Caption: Mechanism of action for this compound as a slip agent.

Applications and Performance Data

This compound is utilized across a range of industries where surface property modification is critical. Its high thermal stability makes it particularly valuable in high-temperature engineering plastics.

Table 3: Performance of this compound in Various Applications

ApplicationPolymer/SystemFunctionPerformance MetricValueReferences
Plastics Processing Engineering PlasticsLubricant, Friction ModifierCoefficient of Friction (COF)0.25 - 0.45
Flexible Packaging Multilayer Polyolefin FilmsSlip AgentCoefficient of Friction (COF)< 0.15
Tire Manufacturing Rubber CompoundsAbrasion ReducerReduction in Abrasion Loss18 - 22%
Adhesives Pressure-Sensitive LabelsRelease AgentClean Peeling Force2 - 4 N/25mm
Personal Care Hair Serums, FoundationsEmollient, Viscosity ModifierThermal StabilityUp to 200 °C

Experimental and Analytical Protocols

The quantification and characterization of this compound in polymer matrices require specific analytical methodologies. The most common approaches involve solvent extraction followed by chromatography.

Quantification in Polymer Matrices

5.1.1 Sample Preparation: Solvent Extraction The first step is to extract the amide from the polymer. Pressurized Liquid Extraction (PLE) is an efficient method.

  • Protocol: Pressurized Liquid Extraction (PLE)

    • Sample: Accurately weigh ~1.5 g of the polymer film or pellet.

    • Solvent: Use high-purity isopropanol.

    • Instrumentation: Set the PLE system to the following conditions:

      • Temperature: 105°C

      • Static Time: 16 minutes

      • Cycles: 2

    • Collection: Collect the extract in a vial.

    • Preparation: Dilute the extract to a known volume (e.g., 25 mL) with the extraction solvent for chromatographic analysis.

5.1.2 Chromatographic Analysis: Gas Chromatography (GC) GC is a robust technique for separating and quantifying this compound.

  • Protocol: GC-FID/MS Analysis

    • System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: 30 m x 0.25 mm (I.D.) capillary column with a 5% phenyl-95% dimethyl-polysiloxane stationary phase.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Inject 1-2 µL of the prepared extract.

    • Thermal Program:

      • Initial Temperature: 150°C

      • Ramp: Increase to 320°C at a rate of 15°C/min.

      • Final Hold: Hold at 320°C for 10 minutes.

    • Detection:

      • FID: Provides quantitative data based on peak area relative to a calibration curve.

      • MS: Provides mass spectral data for positive identification and quantification.

    • Quantification: Prepare a series of this compound standards in the extraction solvent to create a calibration curve. The concentration in the sample is determined by comparing its peak area to the curve. The analysis run time is typically around 12 minutes per sample.

5.1.3 Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) HPLC offers an alternative method, particularly useful when derivatization is to be avoided.

  • Protocol: HPLC-UV Analysis

    • System: HPLC with a UV/VIS detector.

    • Column: A reversed-phase C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as C18 columns may show excessive retention.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column Temperature: 60°C to 85°C can be used to optimize separation and reduce run time.

    • Injection Volume: A small injection volume (e.g., 5 µL) is critical to prevent peak distortion, especially if using extraction solvents like methylene chloride/cyclohexane that are not miscible with the mobile phase.

    • Detection: Monitor the eluent at a low UV wavelength (e.g., 205-220 nm).

    • Quantification: As with GC, use an external standard calibration curve for quantification.

Surface Analysis Techniques

To study the migration and surface distribution of this compound, specialized surface-sensitive techniques are employed.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the top few nanometers of the surface, allowing for the quantification of amide concentration on the surface.

  • Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, revealing the crystalline morphology of the this compound layer that forms on the polymer.

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers highly sensitive surface analysis, capable of mapping the distribution of specific molecules like this compound across the sample surface.

Conclusion

This compound is a highly effective and thermally stable polymer additive that plays a crucial role in modern material processing. Its well-defined mechanism of slow migration allows for the formation of a durable, lubricating surface layer that significantly enhances the handling and performance of polymer products. The selection of appropriate analytical techniques, such as PLE-GC/MS, is vital for quality control and research to ensure optimal concentrations and performance in final applications. Future research may focus on developing more sustainable synthesis routes and exploring its application in advanced composites and biodegradable polymers.

Stearyl Erucamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl erucamide ((Z)-N-octadecyldocos-13-enamide) is a long-chain, unsaturated secondary fatty acid amide that has found widespread application in the polymer industry as a slip and anti-blocking agent. Its unique molecular structure imparts desirable frictional properties to polymer surfaces. While its industrial applications are well-documented, its discovery and history are intertwined with the broader exploration of fatty acid amides. This technical guide provides an in-depth overview of this compound, including its history, physicochemical properties, synthesis, analytical methodologies, and a review of its known and potential biological interactions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of long-chain fatty acid amides.

Discovery and History

The specific discovery of this compound is not attributed to a single event or individual but rather emerged from the systematic development of fatty acid amides as industrial additives. The use of fatty acid amides as slip agents dates back to at least the mid-20th century, with early patents focusing on primary amides like oleamide. The development of secondary amides such as this compound represented a refinement of this technology, offering improved thermal stability and controlled migration properties, making them suitable for high-temperature processing of engineering plastics.[1][2] Companies like Croda International, founded in 1925, have a long history in the development and manufacturing of such specialty chemicals, including slip additives for polymers.[3]

The broader history of fatty acid amides has roots in both industrial and biological research. The first synthesis of a simple fatty amide, stearamide, was reported in 1882. Biologically, the importance of the fatty acid amide linkage was recognized early in the study of sphingolipids. A significant milestone was the identification of N-palmitoylethanolamine from egg yolk in 1957.[4] The discovery of oleamide in the cerebrospinal fluid of sleep-deprived cats in the 1990s spurred significant interest in the neurobiology of fatty acid amides.[5] While this compound is primarily known for its industrial applications, the biological activities of structurally related long-chain fatty acid amides provide a context for exploring its potential physiological roles.

Physicochemical Properties

This compound is a waxy solid at room temperature. Its long alkyl chains contribute to its hydrophobic nature and high melting point.

PropertyValueSource(s)
Chemical Formula C₄₀H₇₉NO[6]
Molecular Weight 590.07 g/mol [6]
IUPAC Name (Z)-N-octadecyldocos-13-enamide[7]
CAS Number 10094-45-8[8]
Appearance White to off-white solid/waxy material[9]
Melting Point 70-73 °C[10]
Boiling Point 671.6 ± 24.0 °C (Predicted)[8]
Density 0.857 ± 0.06 g/cm³[8]
Solubility Insoluble in water; Soluble in organic solvents[9]

Synthesis of this compound

The most common industrial synthesis of this compound involves the direct amidation of erucic acid with stearylamine at elevated temperatures in the presence of a catalyst.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from general procedures for the synthesis of secondary fatty acid amides and information from patent literature.[10]

Materials:

  • Erucic acid (98%)

  • Stearylamine (98%)

  • Catalyst (e.g., phosphotungstic acid/metatitanic acid/silica gel composite as described in patent CN104230741B, or a standard Lewis acid catalyst)[10]

  • Nitrogen gas supply

  • High-vacuum pump

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Condenser

  • Thermometer

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser connected to a nitrogen inlet, add stearylamine and erucic acid in a molar ratio of approximately 1:1.15 to 1:1.28 (stearylamine:erucic acid).[10]

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Initial Heating and Catalyst Addition: Begin stirring and heat the mixture to 110-120 °C under a gentle flow of nitrogen. Once the reactants have melted and are homogenous, add the catalyst. The catalyst loading is typically 0.5-1.2% of the weight of erucic acid.[10]

  • Reaction: Increase the temperature to 170-210 °C. For the first 2 hours, maintain a nitrogen atmosphere to facilitate the removal of water formed during the reaction.[10]

  • Vacuum Application: After the initial 2 hours, apply a vacuum to the system to drive the reaction to completion by removing the remaining water. The reaction is typically monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 1.0 mg KOH/g. The total reaction time is typically 3-6 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to 95-105 °C. Filter the hot mixture to remove the catalyst.

  • Product Isolation: The molten product is then cooled, which can be done by pouring it into a shallow dish to solidify. The resulting solid is this compound.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions erucic_acid Erucic Acid reactor Amidation Reaction erucic_acid->reactor stearylamine Stearylamine stearylamine->reactor catalyst Catalyst catalyst->reactor temperature 170-210 °C temperature->reactor atmosphere N₂ then Vacuum atmosphere->reactor workup Hot Filtration reactor->workup product This compound workup->product G sample Polymer Sample ple Pressurized Liquid Extraction sample->ple concentration Solvent Evaporation ple->concentration reconstitution Reconstitution concentration->reconstitution gcms GC-MS Analysis reconstitution->gcms data Data Analysis gcms->data G cluster_membrane Cell Membrane cluster_nucleus Nucleus stearyl_erucamide This compound (Hypothetical) receptor GPCR / Ion Channel stearyl_erucamide->receptor ? ppar PPAR stearyl_erucamide->ppar ? cellular_response Cellular Response receptor->cellular_response gene_expression Gene Expression ppar->gene_expression gene_expression->cellular_response

References

Methodological & Application

Application Note: Quantification of Stearyl Erucamide in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the quantitative analysis of Stearyl Erucamide, a common slip and anti-blocking agent, in various polymer matrices such as polyethylene (PE) and polypropylene (PP).

Introduction

This compound is a fatty acid amide additive used in the polymer industry to modify the surface properties of materials. It migrates to the polymer surface, reducing the coefficient of friction (slip) and preventing adhesion between polymer layers (anti-blocking). Its concentration is critical to the final product's performance, necessitating accurate and reliable analytical methods for its quantification. The polymer and plastics sector is the largest consumer of this compound, where it is used to enhance the processing of PE and PP films for packaging and other applications.[1] Typical concentrations in rubber formulations for tire production range between 0.3-0.7%.[1]

This application note details three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

General Sample Preparation: Solvent Extraction

Effective quantification begins with the efficient extraction of this compound from the polymer matrix. The choice of solvent and method depends on the polymer type and its physical form (e.g., pellets, film, or powder).

Key Extraction Methods:

  • Dissolution-Precipitation: The polymer is dissolved in a suitable solvent at an elevated temperature, followed by precipitation of the polymer by adding a non-solvent. The additive remains in the liquid phase for analysis.

  • Soxhlet Extraction: A classic and robust method involving continuous extraction of the analyte from the solid polymer sample using a distilled solvent.[2]

  • Pressurized Liquid Extraction (PLE): An automated technique using solvents at elevated temperatures and pressures to achieve rapid and efficient extraction.[3]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. This method has shown high recovery rates for similar amides.[4]

  • Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of the analyte into a solvent.

For methods like Soxhlet and MAE, grinding the polymer into a powder can significantly improve extraction efficiency compared to using pellets or films.[2][4]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the analysis of polymer additives.[5][6] It offers a balance of speed, sensitivity, and robustness for routine quality control.

Experimental Protocol: HPLC-UV

1. Sample Preparation (Ultrasonic Extraction):

  • Weigh approximately 2 grams of the polymer sample (ground or thinly sliced) into a glass vial.
  • Add 20 mL of a suitable extraction solvent (e.g., isopropanol or a 75:25 v/v dichloromethane:cyclohexane mixture).
  • Place the vial in an ultrasonic bath and sonicate for 1 hour.
  • Allow the solution to cool to room temperature. If necessary, use a non-solvent to precipitate the polymer.
  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. Calibration Standards:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in isopropanol.
  • Perform serial dilutions to create a set of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

3. HPLC-UV Instrumental Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic mixture of Acetonitrile/Methanol (60:40 v/v).[5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 10 µL.
  • UV Detector Wavelength: 202 nm.[5]
  • Run Time: Approximately 10 minutes.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Inject the prepared sample extract and determine the peak area for this compound.
  • Calculate the concentration in the sample using the calibration curve, accounting for the initial sample weight and extraction volume.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification P1 Weigh Polymer Sample P2 Add Extraction Solvent (e.g., Isopropanol) P1->P2 P3 Ultrasonic Extraction (e.g., 1 hour) P2->P3 P4 Cool and Filter Extract (0.45 µm filter) P3->P4 A1 Inject Sample into HPLC System P4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (202-210 nm) A2->A3 A4 Data Acquisition A3->A4 Q3 Calculate Concentration in Sample A4->Q3 Peak Area Data Q1 Prepare Calibration Standards Q2 Generate Calibration Curve Q1->Q2 Q2->Q3 Data->Q3

Caption: Workflow for this compound quantification via HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it ideal for identifying and quantifying additives, even at trace levels. It is also effective at separating this compound from other fatty acid amides that may be present.[7]

Experimental Protocol: GC-MS

1. Sample Preparation (Pressurized Liquid Extraction - PLE):

  • Mix approximately 1 gram of cryo-milled polymer with diatomaceous earth and load into a PLE cell.
  • Perform the extraction with isopropanol.[3]
  • PLE Conditions: Temperature: 105 °C; Pressure: 1500 psi; Static Time: 10 min; Cycles: 2.[3]
  • Collect the extract and concentrate it to 1 mL under a gentle stream of nitrogen.
  • Transfer the final extract to a GC vial.

2. Calibration Standards:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in isopropanol.
  • Create serial dilutions to prepare calibration standards (e.g., 0.5 µg/mL to 50 µg/mL).

3. GC-MS Instrumental Parameters:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 280 °C.
  • Injection Mode: Splitless (or 10:1 split).
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 2 minutes.
  • Ramp to 320 °C at 15 °C/min.
  • Hold at 320 °C for 10 minutes.
  • MS Transfer Line Temperature: 290 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (choose characteristic m/z fragments for this compound) and Full Scan (50-650 amu) for confirmation.

4. Quantification:

  • Generate a calibration curve using the peak areas of the primary quantifier ion from the SIM data of the standards.
  • Analyze the sample extract and integrate the peak area of the quantifier ion.
  • Calculate the concentration of this compound in the original polymer sample.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification P1 Cryo-mill Polymer Sample P2 Pressurized Liquid Extraction (Isopropanol, 105°C) P1->P2 P3 Concentrate Extract (Nitrogen Stream) P2->P3 P4 Transfer to GC Vial P3->P4 A1 Inject into GC P4->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analysis (SIM/Scan Mode) A3->A4 Q2 Integrate Quantifier Ion Peak Area A4->Q2 MS Data Q1 Create Calibration Curve (SIM Mode) Q1->Q2 Q3 Calculate Concentration Q2->Q3

Caption: Workflow for this compound quantification via GC-MS.

Method 3: FTIR Spectroscopy

FTIR is a rapid and non-destructive technique that is excellent for identifying functional groups and can be used for quantitative analysis, particularly at higher concentrations.[8] For this compound, the prominent ester carbonyl (C=O) stretch is an ideal candidate for quantification.[8]

Experimental Protocol: FTIR-ATR

1. Sample Preparation:

  • For Polymer Films: No preparation is needed. Ensure the film is clean and flat.
  • For Pellets/Powder: Press a thin, uniform film using a heated hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

2. Calibration Standards:

  • Prepare a series of polymer masterbatches with known concentrations of this compound (e.g., 0.1% to 2.0% w/w).
  • Press each standard into a film of a precise and consistent thickness.

3. FTIR Instrumental Parameters:

  • Instrument: FTIR Spectrometer with an ATR accessory.
  • Background: Collect a background spectrum of the clean, empty ATR crystal.[8]
  • Spectral Range: 4000–650 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Scans: Co-add 32 scans to improve the signal-to-noise ratio.[8]

4. Quantification:

  • For each standard and sample spectrum, identify the characteristic carbonyl (C=O) peak for the ester group of this compound, typically around ~1740 cm⁻¹ .[8]
  • Measure the peak height or area of this absorption band. Use a consistent baseline correction method for all spectra.
  • Create a calibration curve by plotting the absorbance (peak height or area) against the known concentration of this compound in the standard films.
  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Relationship Diagram: Quantitative FTIR

FTIR_Logic cluster_main Quantitative FTIR Logic A Beer-Lambert Law (A = εbc) B FTIR Absorbance (Peak Area @ ~1740 cm⁻¹) A->B governs C This compound Concentration B->C is proportional to D Calibration Curve (Absorbance vs. Conc.) B->D F Unknown Sample Concentration C->F D->F determines E Known Standards E->D generates

Caption: Logical relationship for quantitative analysis using FTIR.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the analysis of fatty acid amides in polymers. Note that the values are primarily based on studies of erucamide, a structurally similar molecule, and should be considered representative. Method validation is required for specific application to this compound.

ParameterHPLC-UVGC-FIDGC-MS
Analyte ErucamideErucamideErucamide (derivatized)
Linearity Range N/Aup to ~60 µg/mLN/A
Limit of Detection (LOD) N/A7.8 µg/mL105.0 ng/g (in sample)[3][5]
Repeatability (RSD) N/A< 2.5%> 10%
Analysis Time < 8 minutes[5]~12-30 minutes[5]~30 minutes
Key Advantage Speed and simplicityRobustnessHigh selectivity and sensitivity

Data compiled from multiple sources analyzing erucamide, a proxy for this compound.[3][5]

Conclusion

The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

  • HPLC-UV is suitable for rapid quality control when concentrations are relatively high and the sample matrix is not overly complex.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level detection, complex matrices, and confirmatory analysis.

  • FTIR Spectroscopy is a very fast, non-destructive technique ideal for at-line or in-line process monitoring, especially when quantifying higher concentrations in polymer films.

For all methods, proper sample preparation and the development of a robust calibration using certified standards are critical for achieving accurate and reproducible results.

References

Application Notes and Protocols for the GC-MS Analysis of Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl erucamide is a long-chain fatty acid amide utilized primarily as a slip and anti-blocking agent in the polymer industry. Its presence and concentration can significantly impact the surface properties of materials such as polyethylene and polypropylene films. Accurate and robust analytical methods are therefore essential for quality control, formulation development, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific technique for the identification and quantification of this compound in various matrices.

This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, designed to guide researchers and scientists in developing and implementing this analytical method.

Analytical Overview

The GC-MS analysis of this compound involves the extraction of the analyte from the sample matrix, followed by separation on a gas chromatographic column and subsequent detection and identification by a mass spectrometer. Due to its high molecular weight and relatively low volatility, specific considerations for sample preparation and GC-MS parameters are necessary.

Principle of the Method

Samples containing this compound are first subjected to an extraction procedure to isolate the analyte from the bulk matrix. The extract is then injected into the GC, where it is vaporized. The volatile components are separated on a capillary column based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that allows for the unambiguous identification of this compound. Quantification is typically achieved by comparing the peak area of a characteristic ion of this compound to that of an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For polymer samples, the goal is to efficiently extract the this compound without degrading it.

Protocol 2.1.1: Solvent Extraction for Polymer Films

This protocol is suitable for the extraction of this compound from polyethylene or polypropylene films.

  • Sample Comminution: Cut the polymer film into small pieces (approximately 2 mm x 2 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 1 gram of the comminuted polymer sample into a 20 mL glass vial.

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard. A high molecular weight fatty acid amide not expected to be in the sample, such as behenamide or lignoceramide, can be used.

  • Solvent Addition: Add 10 mL of a suitable organic solvent such as dichloromethane or a mixture of isopropanol and cyclohexane. Volatile organic solvents are recommended.[1]

  • Extraction:

    • Ultrasonic Extraction: Place the vial in an ultrasonic bath and sonicate for 30 minutes at 60°C.

    • Pressurized Liquid Extraction (PLE): Alternatively, for more efficient extraction, use a PLE system. A typical condition is extraction with isopropanol at 105°C for two 16-minute cycles.[2][3]

  • Cooling and Filtration: Allow the extract to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Vial Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2.1.2: Pyrolysis for Bulk Polymer Samples

Pyrolysis-GC-MS is a powerful technique for analyzing additives in polymers without the need for solvent extraction.[4][5]

  • Sample Preparation: Place a small, representative amount of the polymer sample (0.1-1.0 mg) into a pyrolysis sample cup.

  • Pyrolysis Program:

    • Thermal Desorption: Heat the sample from 100°C to 300°C at a rate of 20°C/min. This will desorb the this compound and other additives without pyrolyzing the polymer backbone.

    • Pyrolysis (for polymer identification, optional): After the thermal desorption step, the polymer can be pyrolyzed at a higher temperature (e.g., 600°C) to identify the polymer matrix.

  • GC-MS Analysis: The thermally desorbed components are directly transferred to the GC-MS for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Injector Split/Splitless
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 300°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[2][3]
Oven Program - Initial Temperature: 150°C, hold for 2 minutes- Ramp 1: 15°C/min to 320°C- Hold: 10 minutes at 320°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-700
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Identification of this compound

Expected Fragmentation Pattern:

  • Molecular Ion (M+): The molecular ion at m/z 590.1 is expected to be weak or absent in the EI spectrum.

  • Key Fragment Ions: Characteristic fragment ions would arise from the cleavage of the C-N bond and subsequent fragmentations of the stearyl and erucyl chains. Based on the fragmentation of similar amides, key ions to monitor in SIM mode would include fragments representing the stearyl portion and the erucamide portion of the molecule.

Quantitative Data

The following table presents hypothetical quantitative data for the analysis of this compound in different polymer samples. This data is for illustrative purposes as specific quantitative results for this compound were not found in the provided search results. The quantification would be performed using a calibration curve prepared from this compound standards.

Sample IDMatrixExtraction MethodConcentration (µg/g)%RSD (n=3)
Polymer Film ALDPESolvent Extraction12504.2
Polymer Film BPPSolvent Extraction8755.1
Polymer Pellet CHDPEPyrolysis-GC-MS15206.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Comminution Comminute Sample (if film) Sample->Comminution Pyrolysis Pyrolysis-GC-MS (alternative prep) Sample->Pyrolysis alternative Weighing Weigh Sample Comminution->Weighing Spiking Spike with Internal Standard Weighing->Spiking Extraction Solvent Extraction (Ultrasonication or PLE) Spiking->Extraction Filtration Filter Extract Extraction->Filtration Concentration Concentrate Extract Filtration->Concentration Injection Inject Sample Concentration->Injection Pyrolysis->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantitative Analysis (Calibration Curve) Detection->Quantification Report Generate Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship for Analyte Identification

identification_logic cluster_input Input Data cluster_criteria Identification Criteria cluster_output Result Chromatogram Total Ion Chromatogram (TIC) RT_Match Retention Time Match (vs. Standard) Chromatogram->RT_Match Mass_Spectra Mass Spectra of Peaks MS_Match Mass Spectrum Match (vs. Library/Standard) Mass_Spectra->MS_Match Decision Both Criteria Met? RT_Match->Decision MS_Match->Decision Identified This compound Identified Not_Identified This compound Not Identified Decision->Identified Yes Decision->Not_Identified No

Caption: Logical workflow for the identification of this compound.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for the Separation of Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Stearyl erucamide is a long-chain fatty acid amide used as a slip and anti-blocking agent in the polymer industry.[1][2] Its concentration and purity are critical to the final properties of the plastic products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantitative analysis of this compound, separating it from other fatty acid amides and polymer additives. This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals involved in the quality control of polymer additives and the analysis of fatty acid amides.

Experimental Protocols

1. Sample Preparation

Due to its hydrophobic nature and low solubility in water, this compound must be dissolved in an appropriate organic solvent.[3]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in 10 mL of isopropanol to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase's initial composition to prepare calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Extraction from Polymer Matrix (if applicable):

    • Cryogenically grind the polymer sample to a fine powder (20-40 mesh).[4]

    • Accurately weigh approximately 1 gram of the ground polymer into a glass vial.

    • Add 10 mL of isopropanol.

    • Extract the this compound by sonicating the mixture for 30 minutes in a heated water bath (60°C).

    • Allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.[5]

2. HPLC Method Parameters

A gradient elution method is recommended to ensure the separation of this compound from other potential components with varying polarities.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series Rapid Resolution LC system or equivalent[6]
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm[7] or ZORBAX SB-C8, 4.6 x 150 mm, 5 µm[6]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 75% B; 5-20 min: 75% to 100% B; 20-25 min: 100% B; 25.1-30 min: 75% B (re-equilibration)[6][7]
Flow Rate 1.0 mL/min
Column Temperature 50°C[3]
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 205 nm[7][8]

3. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes the expected retention times for this compound and other common fatty acid amides based on the principle that retention time in reversed-phase HPLC increases with increasing hydrophobicity (chain length).

CompoundChemical FormulaMolecular Weight ( g/mol )Expected Retention Time (min)
OleamideC18H35NO281.48~ 12.5
StearamideC18H37NO283.50~ 13.0
ErucamideC22H43NO337.59~ 15.8[7]
This compound C40H79NO 590.08 ~ 22.5

Note: Retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Polymer Sample / Standard Dissolve Dissolve in Isopropanol Sample->Dissolve Sonicate Sonicate & Heat (for polymer) Dissolve->Sonicate Filter Filter (0.45 µm PTFE) Sonicate->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Detect UV Detection at 205 nm Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Final Concentration Report Quantify->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The presented reversed-phase HPLC method is suitable for the separation and quantification of this compound. The use of a C18 column provides good retention and separation of long-chain fatty acid amides based on their hydrophobicity. A gradient elution with water and acetonitrile allows for the elution of a wide range of compounds, ensuring that both less retained impurities and the highly non-polar this compound are effectively separated.

Increasing the column temperature to 50°C can help to reduce the viscosity of the mobile phase and improve peak shape for these long-chain molecules. UV detection at a low wavelength of 205 nm is necessary as fatty acid amides lack a strong chromophore at higher wavelengths.[7][8]

For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

References

Application Notes and Protocols: Stearyl Erucamide in Personal Care and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stearyl Erucamide

This compound is a waxy, solid fatty acid amide derived from stearyl alcohol and erucic acid. Its unique molecular structure, featuring long hydrocarbon chains, imparts desirable properties for use in a wide range of personal care and cosmetic products. Primarily, it functions as a viscosity-controlling agent, an opacifier, and a slip agent, contributing to the overall texture, appearance, and sensory experience of formulations. Its high thermal stability makes it suitable for manufacturing processes that require elevated temperatures.[1][2][3]

Key Physicochemical Properties:

PropertyValueReference(s)
INCI Name This compound[4]
CAS Number 10094-45-8[1][5]
Appearance White to off-white solid/powder[3][6]
Melting Point 66-75 °C[6]
Acid Value (mg KOH/g) ≤ 10.0[6]
Iodine Value ( g/100g ) 40-46[6]

Core Functions and Applications in Formulations

This compound is a multifunctional ingredient utilized across various cosmetic and personal care categories. Its primary functions include:

  • Viscosity Control: It increases the viscosity of cosmetic products, contributing to a richer, more substantive texture in creams, lotions, and conditioners.[4]

  • Opacifying Agent: this compound reduces the transparency or translucency of formulations, providing a more uniform and aesthetically pleasing appearance.[1][4][5]

  • Slip and Lubricity: It imparts a smooth, lubricious feel to the skin and hair, reducing drag and improving spreadability.[1][2][7] This is particularly beneficial in color cosmetics, skin creams, and hair conditioners.

Typical Use Levels in Formulations:

While specific concentrations are proprietary and formulation-dependent, a general guidance for the use of similar secondary amides in cosmetic formulations can be found in patent literature, suggesting levels around 1% to 10% by weight. For instance, a sunscreen formulation patent includes N-stearyl stearamide, a chemically similar compound, at approximately 4% by weight to achieve a moisture-resistant film.[8]

Experimental Protocols for Performance Evaluation

To quantitatively assess the benefits of incorporating this compound into a formulation, the following experimental protocols are recommended.

Protocol for Evaluating Slip and Lubricity (Tribology)

This protocol measures the coefficient of friction on a substrate, providing a quantitative measure of the slip properties imparted by a formulation.

Objective: To quantify the reduction in coefficient of friction on a skin-mimicking substrate after application of a formulation containing this compound.

Materials and Equipment:

  • Tribometer or rheometer with a tribology attachment

  • Skin-mimicking substrate (e.g., Vitro-Skin®, polyurethane film)

  • Test formulation (with this compound) and control formulation (without this compound)

  • Micropipette or syringe for precise application

  • Incubator or controlled environment chamber (to mimic skin temperature and humidity)

Methodology:

  • Substrate Preparation: Cut the skin-mimicking substrate to the appropriate size for the instrument and mount it securely.

  • Baseline Measurement: Conduct a friction measurement on the dry, untreated substrate to establish a baseline coefficient of friction.

  • Sample Application: Apply a standardized amount (e.g., 2 mg/cm²) of the control formulation to a fresh substrate and spread evenly.

  • Incubation: Allow the formulation to equilibrate on the substrate for a set period (e.g., 10 minutes) under controlled temperature (e.g., 32°C) and humidity.

  • Friction Measurement (Control): Perform the tribology measurement on the treated substrate. Record the static and kinetic coefficients of friction.

  • Sample Application (Test): Repeat steps 3-5 with the test formulation containing this compound.

  • Data Analysis: Compare the coefficients of friction between the untreated, control, and test samples. The percentage reduction in friction can be calculated to demonstrate the efficacy of this compound as a slip agent.

Visualization of Experimental Workflow:

Tribology_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis sub_prep Mount Substrate baseline Measure Baseline Friction sub_prep->baseline form_prep Prepare Formulations (Control & Test) apply_control Apply Control Formulation form_prep->apply_control apply_test Apply Test Formulation form_prep->apply_test equilibrate_control Equilibrate apply_control->equilibrate_control measure_control Measure Friction (Control) equilibrate_control->measure_control equilibrate_test Equilibrate apply_test->equilibrate_test measure_test Measure Friction (Test) equilibrate_test->measure_test analyze Compare Coefficients of Friction measure_test->analyze

Workflow for Tribological Evaluation of Slip Agents.
Protocol for Assessing Viscosity Modification (Rheology)

This protocol evaluates the effect of this compound on the flow behavior and viscosity of a formulation.

Objective: To determine the change in viscosity and flow properties of a cosmetic emulsion with the addition of this compound.

Materials and Equipment:

  • Rheometer with parallel plate or cone and plate geometry

  • Test formulation and control formulation

  • Spatula

  • Temperature control unit for the rheometer

Methodology:

  • Instrument Setup: Set the rheometer to the desired temperature (e.g., 25°C).

  • Sample Loading: Carefully load the control sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to rest for a few minutes to reach thermal equilibrium and relax any stresses from loading.

  • Flow Sweep: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to measure viscosity as a function of shear rate.

  • Data Recording: Record the viscosity curve.

  • Cleaning: Thoroughly clean the rheometer geometry.

  • Test Sample Measurement: Repeat steps 2-5 for the test formulation containing this compound.

  • Data Analysis: Overlay the viscosity curves of the control and test formulations. Quantify the increase in viscosity at specific shear rates relevant to product application (e.g., low shear for appearance in the jar, high shear for spreading on the skin).

Visualization of Logical Relationships in Rheological Analysis:

Rheology_Logic ingredient This compound Addition structure Altered Internal Structure ingredient->structure viscosity Increased Viscosity structure->viscosity texture Richer, Creamier Texture viscosity->texture stability Enhanced Emulsion Stability viscosity->stability

Impact of this compound on Formulation Rheology.
Protocol for Stability Testing of Formulations

This protocol outlines a general procedure for assessing the physical stability of a cosmetic formulation containing this compound under accelerated conditions.

Objective: To evaluate the physical stability of a formulation containing this compound over time at various temperatures.

Materials and Equipment:

  • Stability chambers/ovens at various temperatures (e.g., 4°C, 25°C, 40°C)

  • Packaging for the formulation (the same as for the final product)

  • pH meter, viscometer

  • Microscope

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the test formulation and package it in the final intended containers.

  • Initial Analysis (Time 0): Record the initial characteristics of the formulation: appearance, color, odor, pH, and viscosity. Take microscopic images to document the initial emulsion structure.

  • Storage: Place the samples in the stability chambers at the different temperature conditions.

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each temperature condition and allow them to equilibrate to room temperature.

  • Analysis: Evaluate the same characteristics as in the initial analysis (appearance, color, odor, pH, viscosity, and microscopy). Note any signs of instability such as phase separation, crystallization, or significant changes in texture or viscosity.

  • Freeze-Thaw Cycling: Subject a set of samples to several freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated 3-5 times) to assess stability under temperature fluctuations.

  • Data Compilation and Assessment: Compile the data in a table to track changes over time at each condition. The formulation is considered stable if it remains within the established specifications for all parameters throughout the study period.

Signaling Pathways and Mechanism of Action

The primary functions of this compound in personal care and cosmetic formulations are based on its physicochemical properties rather than biological interactions. There is currently no scientific evidence to suggest that this compound directly interacts with or modulates any specific signaling pathways within the skin. Its benefits, such as providing a smooth feel and modifying viscosity, are attributed to its ability to form a lubricating layer on the skin's surface and to structure the formulation itself.

References

Application Notes and Protocols: Stearyl Erucamide as a Processing Aid in Rubber Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of stearyl erucamide as a processing aid in rubber manufacturing. It is intended for researchers, scientists, and professionals in rubber compounding and material development. The notes cover the functional benefits of this compound, and the protocols offer standardized procedures for its evaluation.

Introduction to this compound in Rubber Processing

This compound (CAS No. 10094-45-8) is a fatty acid amide that serves as a multifunctional processing aid in the rubber industry.[1] Its high molecular weight and thermal stability make it particularly suitable for high-temperature processing conditions.[2] In rubber compounds, this compound functions primarily as an internal lubricant, a release agent, and a slip and anti-scratch agent.[1][3]

The primary benefits of incorporating this compound into rubber formulations include:

  • Improved Flow and Processability: By reducing the internal friction of the rubber matrix, this compound lowers the compound's viscosity, leading to easier mixing and molding.

  • Enhanced Mold Release: It migrates to the surface of the vulcanized rubber, forming a thin lubricating layer that facilitates the release of the finished product from the mold.[1]

  • Reduced Friction and Wear: The surface slip properties imparted by this compound can reduce the coefficient of friction of the final rubber product, enhancing its resistance to scratching and abrasion.[4]

  • Minimal Impact on Cure Characteristics: When used at appropriate dosages, this compound has a minimal effect on the vulcanization process.[5]

This compound is used in a variety of elastomers, including acrylic rubber and thermoplastic elastomers.[1][3]

Quantitative Data on the Effects of this compound

The following tables summarize the expected effects of varying dosages of this compound on the processing and physical properties of a standard Styrene-Butadiene Rubber (SBR) compound.

Note: The following data is illustrative and serves as a guideline for expected performance. Actual results may vary depending on the specific rubber formulation and processing conditions.

Table 1: Effect of this compound on Processing Properties of SBR Compound

PropertyTest MethodControl (0 phr)0.5 phr this compound1.0 phr this compound2.0 phr this compound
Mooney Viscosity (ML 1+4 @ 100°C)ASTM D164655524845
Scorch Time (ts2, minutes @ 160°C)ASTM D52893.53.33.12.9
Optimum Cure Time (t90, minutes @ 160°C)ASTM D528912.512.211.811.5
Minimum Torque (ML, dNm)ASTM D52895.24.84.54.2
Maximum Torque (MH, dNm)ASTM D528918.518.718.919.2

Table 2: Effect of this compound on Mechanical Properties of Vulcanized SBR Compound

PropertyTest MethodControl (0 phr)0.5 phr this compound1.0 phr this compound2.0 phr this compound
Tensile Strength (MPa)ASTM D41220.520.320.119.8
Elongation at Break (%)ASTM D412550560570580
Hardness (Shore A)ASTM D224065656464
Tear Strength (kN/m)ASTM D62440403938

Experimental Protocols

Rubber Compounding Protocol

This protocol describes the mixing of a representative SBR compound with varying levels of this compound using a two-roll mill.

Materials and Equipment:

  • Styrene-Butadiene Rubber (SBR 1502)

  • Carbon Black (N330)

  • Zinc Oxide

  • Stearic Acid

  • Sulfur

  • Accelerator (e.g., CBS)

  • This compound

  • Two-roll mill

Procedure:

  • Mastication: Set the two-roll mill nip to approximately 2 mm and the roll temperature to 70 ± 5°C. Pass the SBR through the mill several times until a smooth, continuous sheet is formed on the front roll.

  • Addition of Activators: Widen the nip to 2.5 mm. Add zinc oxide and stearic acid to the rolling bank of rubber. Perform several ¾ cuts from each side to ensure thorough mixing.

  • Incorporation of Filler and Processing Aid: Increase the nip size to 3 mm. Add the carbon black and the specified dosage of this compound to the compound. If the filler amount is large, add it in portions.

  • Addition of Curatives: Toward the end of the mixing cycle, add the sulfur and accelerator. This is done last to prevent premature vulcanization.

  • Homogenization: Make several end-to-end cuts and passes to ensure all ingredients are uniformly dispersed.

  • Sheeting Out: Set the nip to the desired final thickness (e.g., 2 mm) and sheet off the compounded rubber. Allow the sheets to cool and condition for at least 24 hours at room temperature before testing.

Evaluation of Processing Properties

3.2.1. Mooney Viscosity (ASTM D1646)

  • Apparatus: Mooney Viscometer.

  • Procedure:

    • Preheat the viscometer to 100°C.

    • Prepare a sample of the uncured rubber compound.

    • Place the sample in the die cavity.

    • Close the dies and allow the sample to warm for 1 minute.

    • Start the rotor and record the torque reading after 4 minutes of rotation. The result is reported as ML 1+4 @ 100°C.[2][6][7]

3.2.2. Cure Characteristics (ASTM D5289)

  • Apparatus: Rotorless Cure Meter (Rheometer).[4][8][9][10][11]

  • Procedure:

    • Set the test temperature to 160°C.

    • Place a sample of the uncured rubber compound in the die cavity.

    • Start the test and record the torque as a function of time.

    • From the resulting cure curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Preparation of Vulcanized Test Specimens
  • Molding: Place the compounded rubber sheets into a compression mold of the desired dimensions for the specific tests.

  • Curing: Vulcanize the rubber in a hydraulic press at 160°C for the optimum cure time (t90) determined from the rheometer test.

  • Conditioning: After demolding, condition the vulcanized rubber sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Evaluation of Mechanical Properties

3.4.1. Tensile Properties (ASTM D412)

  • Apparatus: Universal Testing Machine (Tensile Tester).[1][3][12][13][14]

  • Specimen: Cut dumbbell-shaped test specimens from the vulcanized sheets.

  • Procedure:

    • Measure the thickness and width of the narrow section of the specimen.

    • Mount the specimen in the grips of the tensile tester.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

    • Record the force and elongation.

    • Calculate the tensile strength and elongation at break.

3.4.2. Hardness (ASTM D2240)

  • Apparatus: Shore A Durometer.[15][16][17][18][19]

  • Procedure:

    • Place the vulcanized rubber sample on a hard, flat surface.

    • Press the durometer indenter firmly and vertically onto the surface of the sample.

    • Read the hardness value from the dial within one second of firm contact.

    • Take multiple readings at different locations on the sample and calculate the average.

Visualizations

Experimental_Workflow A Rubber Compounding (Two-Roll Mill) B Evaluation of Processing Properties A->B E Vulcanization (Compression Molding) A->E C Mooney Viscosity (ASTM D1646) B->C D Cure Characteristics (ASTM D5289) B->D F Evaluation of Mechanical Properties E->F G Tensile Properties (ASTM D412) F->G H Hardness (ASTM D2240) F->H

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship Start Addition of This compound P1 Reduced Internal Friction Start->P1 acts as internal lubricant P2 Surface Migration Start->P2 during and after vulcanization O1 Lower Mooney Viscosity P1->O1 O3 Enhanced Mold Release P2->O3 O4 Reduced Surface Friction P2->O4 O2 Improved Processability O1->O2

Caption: Mechanism of action of this compound in rubber.

References

Application Notes and Protocols for Studying Stearyl Erucamide Migration in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl erucamide is a fatty acid amide commonly utilized as a slip and anti-blocking agent in polymer films, particularly in polyethylene (PE) and polypropylene (PP). Its primary function is to reduce the coefficient of friction (COF) on the film surface, which is crucial for efficient processing, handling, and performance of the final product. The effectiveness of this compound is dependent on its migration from the bulk of the polymer to the surface, a phenomenon often referred to as "blooming." Understanding and quantifying this migration is critical for controlling the surface properties of polymer films, ensuring product quality, and assessing the potential for transfer to contacting surfaces, which is of particular importance in food packaging and medical device applications.

This document provides detailed application notes and protocols for three key analytical techniques used to study the migration of this compound in polymer films: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR), and Atomic Force Microscopy (AFM).

Data Presentation: Quantitative Analysis of this compound Migration

The following table summarizes quantitative data on the migration of erucamide (a closely related and often studied slip agent) to the surface of various polymer films under different conditions. This data provides a comparative overview of the extent and rate of migration.

Polymer TypeAdditiveInitial Bulk Concentration (ppm)Aging Temperature (°C)Aging TimeSurface Concentration (µg/cm²)Key Findings & Reference
LLDPEErucamide5,000Room Temperature7 days~0.5Kinetic COF began to plateau at this concentration.[1][2]
LLDPEErucamideNot SpecifiedRoom Temperature24 hoursEquilibrium ReachedSurface and bulk concentrations reached equilibrium.[3][4]
LLDPEErucamideNot Specified503 daysNot Specified (COF of 0.129)Higher temperature accelerates migration, leading to a lower COF.[3]
HDPEErucamideNot SpecifiedNot SpecifiedNot Specified15.7This concentration was responsible for achieving the required torque reduction in bottle caps.[5]
HDPEBehenamideNot SpecifiedNot SpecifiedNot Specified1.7A lower concentration of behenamide was needed for the same torque reduction compared to erucamide.[5]
PolyolefinErucamideNot Specified55Not SpecifiedDecreasedMigration of erucamide back into the film was observed at this elevated temperature.[6]

Experimental Protocols

Quantification of Surface this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the solvent extraction of this compound from the polymer film surface followed by quantification using GC-MS. This method provides a quantitative measure of the total amount of additive that has migrated to the surface.

Methodology

  • Sample Preparation:

    • Cut a defined area of the polymer film (e.g., 10 cm x 10 cm).

    • Carefully handle the sample with clean tweezers to avoid contamination of the surface.

  • Surface Extraction:

    • Place the film sample in a clean glass beaker.

    • Add a precise volume of a suitable solvent (e.g., 20 mL of isopropanol or dichloromethane) to wash the surface.[7][8]

    • Gently agitate the beaker for a specific duration (e.g., 1 minute) to dissolve the surface this compound.

    • Alternatively, for a more exhaustive extraction, Pressurized Liquid Extraction (PLE) can be employed using isopropanol at 105°C for 16 minutes.[7][8]

  • Sample Concentration:

    • Carefully decant the solvent into a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization (Optional but Recommended for GC analysis of amides):

    • Re-dissolve the dried extract in a small, precise volume of a suitable solvent (e.g., 1 mL of toluene).

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to convert the amide to a more volatile silyl derivative.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized (or non-derivatized) sample into the GC-MS system.

    • GC Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/minute to 320°C.

      • Hold: 10 minutes at 320°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-650.

    • Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Workflow for GC-MS Analysis of this compound Migration

GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_quant Quantification Sample Polymer Film Sample Solvent Solvent Washing Sample->Solvent Surface Wash PLE Pressurized Liquid Extraction Sample->PLE Exhaustive Extraction Evaporation Solvent Evaporation Solvent->Evaporation PLE->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Quantification Quantification of this compound Data->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Surface Analysis by Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)

FTIR-ATR is a non-destructive technique ideal for analyzing the surface of a polymer film. It can detect the presence of this compound that has migrated to the surface by identifying its characteristic infrared absorption bands.

Methodology

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory. A diamond or zinc selenide (ZnSe) crystal is recommended for polymer analysis.[9]

    • Ensure the instrument is properly purged to minimize atmospheric interference (water and CO2).

  • Background Spectrum:

    • Collect a background spectrum with no sample on the ATR crystal. This will be subtracted from the sample spectrum.

    • Typical parameters: 4 cm⁻¹ spectral resolution, 1-minute collection time.[9]

  • Sample Analysis:

    • Place the polymer film sample directly onto the ATR crystal, ensuring good contact over the entire crystal surface.

    • Apply consistent pressure using the ATR pressure clamp to ensure reproducible results.

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance peaks characteristic of both the polymer and any surface additives.

    • Identify the characteristic peaks for this compound. The amide I band (C=O stretch) typically appears around 1640 cm⁻¹, and the N-H stretch is observed around 3300-3500 cm⁻¹.[5]

    • The intensity of these peaks is proportional to the concentration of this compound on the surface.

    • For semi-quantitative analysis, the ratio of the amide peak height/area to a characteristic peak of the polymer (e.g., a C-H bending peak of polyethylene) can be monitored over time.

Workflow for FTIR-ATR Analysis of Surface Migration

FTIR_Workflow cluster_setup Instrument Setup & Background cluster_sample Sample Analysis cluster_data Data Analysis Instrument FTIR with ATR Accessory Background Collect Background Spectrum Instrument->Background Sample Place Polymer Film on ATR Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure CollectSpectrum Collect Sample Spectrum Pressure->CollectSpectrum IdentifyPeaks Identify this compound Peaks CollectSpectrum->IdentifyPeaks PeakRatio Calculate Peak Ratios (Semi-quantitative) IdentifyPeaks->PeakRatio Monitor Monitor Migration Over Time PeakRatio->Monitor

Caption: Workflow for FTIR-ATR surface analysis.

Visualization of Surface Morphology by Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that provides topographical information about the polymer surface at the nanoscale. It allows for the direct visualization of the bloomed this compound, revealing its distribution, morphology (e.g., crystalline structures), and surface coverage.

Methodology

  • Sample Preparation:

    • Cut a small, flat piece of the polymer film (e.g., 1 cm x 1 cm).

    • Mount the sample on a clean AFM sample puck using double-sided adhesive tape.

    • Ensure the sample is securely mounted and as flat as possible.

  • AFM Setup and Tip Selection:

    • Use an AFM operating in Tapping Mode (also known as intermittent-contact mode) to minimize damage to the soft polymer surface.[10]

    • Select a silicon cantilever with a sharp tip suitable for high-resolution imaging of soft materials.

  • Cantilever Tuning:

    • Tune the cantilever to its resonant frequency before engaging the tip with the surface. This is a critical step for stable Tapping Mode imaging.

  • Imaging:

    • Engage the tip with the sample surface.

    • Optimize imaging parameters:

      • Setpoint: Adjust the amplitude setpoint to achieve good tracking of the surface with minimal force.

      • Scan Size: Start with a larger scan size (e.g., 10 µm x 10 µm) to get an overview of the surface and then zoom in to smaller areas of interest.

      • Scan Rate: Use a relatively slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality images.

    • Collect both height (topography) and phase images simultaneously. Phase imaging is particularly useful for differentiating between the polymer matrix and the migrated this compound due to differences in their material properties.[10][11]

  • Image Analysis:

    • Use AFM analysis software to process the images.

    • Analyze the topography images to observe the morphology of the bloomed this compound (e.g., plate-like crystals, amorphous domains).[5]

    • Use the phase images to map the distribution of the additive on the surface.

    • Quantify surface coverage by analyzing the area occupied by the bloomed additive.

Logical Relationships in AFM Analysis of this compound Migration

AFM_Logic cluster_prep Preparation cluster_imaging AFM Imaging cluster_analysis Analysis & Interpretation Sample Polymer Film Sample Mounting Mount on AFM Puck Sample->Mounting TappingMode Select Tapping Mode Mounting->TappingMode Tune Tune Cantilever TappingMode->Tune Engage Engage Tip Tune->Engage Optimize Optimize Imaging Parameters Engage->Optimize Acquire Acquire Height & Phase Images Optimize->Acquire Morphology Analyze Surface Morphology Acquire->Morphology Distribution Map Additive Distribution Acquire->Distribution Correlation Correlate with Surface Properties Morphology->Correlation Coverage Quantify Surface Coverage Distribution->Coverage Coverage->Correlation

Caption: Logical flow of AFM analysis for migrated additives.

References

Application Notes and Protocols for Assessing the Slip Properties of Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl erucamide (CAS No. 10094-45-8) is a fatty acid amide utilized as a slip agent and lubricant in various industrial and pharmaceutical applications. Its efficacy is attributed to its long, unsaturated hydrocarbon chain and amide functional group, which facilitate the formation of a low-shear boundary layer at surfaces. This reduces the coefficient of friction, thereby preventing adhesion and improving the handling and processing of materials. In the pharmaceutical industry, this compound can be employed as a lubricant in tablet and capsule formulations to reduce friction between the formulation and the processing equipment.

These application notes provide a detailed protocol for assessing the static and kinetic coefficient of friction of this compound, primarily based on the principles of the ASTM D1894 standard. The protocol is adapted for the analysis of this compound in a powdered form, which is particularly relevant for pharmaceutical and drug development applications.

Principle of the Test

The slip properties of a material are quantified by its static and kinetic coefficients of friction.

  • Static Coefficient of Friction (μs): The ratio of the force required to initiate motion between two surfaces to the normal force pressing the surfaces together.

  • Kinetic Coefficient of Friction (μk): The ratio of the force required to maintain motion between two surfaces to the normal force.

This protocol describes a method using a sled and a plane to measure these coefficients. A specimen of this compound is prepared and secured to a stationary plane, and a sled of a known weight is pulled across its surface at a constant speed. The force required to initiate and maintain the movement of the sled is measured, from which the coefficients of friction are calculated.

Data Presentation: Slip Properties of this compound and Related Compounds

The following table summarizes the coefficient of friction data for this compound and similar fatty acid amides, primarily in the context of their use as additives in polymers. It is important to note that the slip properties are highly dependent on the substrate, concentration of the additive, temperature, and aging time.

Additive SystemSubstrate/MatrixTest StandardStatic COF (μs)Kinetic COF (μk)Notes
This compoundEngineering PlasticsNot Specified-0.25 - 0.45The friction coefficient can be controlled within this range.[1]
Erucamide and this compound MixturePolypropylene FilmASTM D1894-~0.22 or lessA mixture of these two slip additives can effectively reduce the coefficient of friction.
ErucamidePolyethylene FilmASTM D1894-0.129Value achieved after 3 days of aging at 50°C, indicating the effect of additive migration.[2]
Polyolefin films for easy processingPolyolefinNot Specified-~0.2A target COF for efficient processing of polyolefin films.[3]

COF: Coefficient of Friction

Experimental Protocol: Assessment of this compound Slip Properties

This protocol is adapted from ASTM D1894 for the analysis of this compound powder.

4.1. Apparatus

  • Coefficient of Friction (COF) Tester: A device with a stationary, horizontal plane and a mechanism to pull a sled across the plane at a constant speed. The instrument must be equipped with a force-measuring system (e.g., a load cell) to record the frictional force.

  • Sled: A block of a specified weight with a smooth, flat bottom. A common sled weight is 200 g. The bottom of the sled should be covered with a substrate of interest (e.g., polished stainless steel to simulate processing equipment, or a compressed disc of a placebo formulation).

  • Specimen Preparation Equipment:

    • Spatula and weighing balance.

    • A flat, rigid substrate to act as the plane (e.g., a glass plate or a polished metal plate).

    • A film applicator or a doctor blade to create a uniform layer of this compound powder.

    • Alternatively, a hydraulic press with a die to prepare a compressed disc of this compound.

  • Conditioning Chamber: A controlled environment to maintain standard temperature and humidity (23 ± 2 °C and 50 ± 5 % relative humidity).

4.2. Preparation of Test Specimens

The preparation of a consistent and uniform surface of this compound is critical for reproducible results. Two methods are proposed:

Method A: Uniform Powder Layer

  • Clean the surface of the rigid plane substrate thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Place a known quantity of this compound powder onto the plane.

  • Use a film applicator or a doctor blade with a set gap to spread the powder into a uniform, smooth layer of a defined thickness.

  • Gently tap the plane to settle the powder and ensure a consistent surface.

Method B: Compressed Disc

  • Weigh a precise amount of this compound powder.

  • Transfer the powder into a die of a hydraulic press.

  • Apply a defined pressure for a specific duration to form a solid, smooth disc. The compaction pressure and time should be optimized to create a non-friable disc with a uniform surface.

  • Carefully remove the disc from the die and mount it onto the plane of the COF tester.

4.3. Test Procedure

  • Conditioning: Condition the prepared this compound specimens and the sled in a controlled environment (23 ± 2 °C and 50 ± 5 % relative humidity) for at least 24 hours prior to testing.

  • Setup:

    • Secure the prepared this compound specimen (either the coated plane or the mounted disc) to the stationary platform of the COF tester.

    • Ensure the sled is clean and the covering on its base is smooth and free of defects.

    • Place the sled gently onto the this compound surface.

  • Measurement:

    • Attach the sled to the force-measuring system of the COF tester.

    • Start the test. The sled is pulled at a constant speed, typically 150 mm/min.

    • The force is recorded as a function of time or distance. The initial peak force corresponds to the static friction, and the average force during the steady sliding motion corresponds to the kinetic friction.

  • Replicates: Perform at least five replicate measurements for each sample to ensure statistical validity.

4.4. Calculation of Coefficients of Friction

  • Static Coefficient of Friction (μs): μs = As / B Where:

    • As = Initial maximum force reading (in grams)

    • B = Weight of the sled (in grams)

  • Kinetic Coefficient of Friction (μk): μk = Ak / B Where:

    • Ak = Average force reading obtained during uniform sliding (in grams)

    • B = Weight of the sled (in grams)

Visualizations

5.1. Experimental Workflow

G cluster_prep Specimen Preparation cluster_conditioning Conditioning cluster_testing COF Measurement cluster_analysis Data Analysis prep_powder Weigh Stearyl Erucamide Powder prep_method Create Uniform Surface (Powder Layer or Compressed Disc) prep_powder->prep_method conditioning Condition Specimen and Sled (23°C, 50% RH, 24h) prep_method->conditioning setup Mount Specimen and Place Sled conditioning->setup measurement Pull Sled at Constant Speed setup->measurement record Record Frictional Force measurement->record calculate_static Calculate Static COF (μs) record->calculate_static calculate_kinetic Calculate Kinetic COF (μk) record->calculate_kinetic report Report Results calculate_static->report calculate_kinetic->report

Caption: Experimental workflow for assessing the slip properties of this compound.

5.2. Structure-Function Relationship of this compound

G structure This compound Molecule Long Stearyl Chain (C18) Unsaturated Erucyl Chain (C22) Polar Amide Group properties Molecular Properties Large Non-polar Region Polar Headgroup structure:stearyl->properties:nonpolar structure:erucyl->properties:nonpolar structure:amide->properties:polar mechanism Mechanism of Action Migration to Surface Molecular Orientation Formation of Low-Shear Boundary Layer properties->mechanism function Resulting Slip Properties Reduced Static Friction Reduced Kinetic Friction mechanism->function

Caption: Relationship between the chemical structure and slip properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stearyl Erucamide Concentration for Enhanced Slip Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of stearyl erucamide for desired slip performance in your polymer films.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of films containing this compound.

Issue Potential Cause Troubleshooting Steps
High Coefficient of Friction (COF) Insufficient this compound concentration.Gradually increase the loading of this compound in increments (e.g., 200-500 ppm) and re-measure the COF after allowing for sufficient migration time.
Inadequate migration time or "blooming."This compound is a slower-blooming slip agent. Allow for a conditioning period of at least 24-48 hours after film production before testing the COF. Elevated temperatures (e.g., 40-50°C) can accelerate migration.
Polymer matrix interaction.The crystallinity and type of polymer affect migration. Slower migration is observed in highly crystalline polymers like HDPE. Consider a combination with a faster-blooming slip agent if rapid COF reduction is needed.
Poor Printability or Sealability Excessive this compound concentration.An excess of the slip agent on the surface can interfere with ink adhesion and heat sealing. Reduce the concentration of this compound.
Surface contamination.The waxy layer formed by the slip agent can cause issues. Consider surface treatment techniques like corona treatment to improve surface energy before printing or sealing.
Film Blocking or "Wet Blocking" Over-saturation of the slip agent on the surface.This can occur especially under high winding tension or storage temperatures. Optimize the this compound concentration to the lowest effective level. The use of an anti-blocking agent in conjunction with the slip agent can also mitigate this.
Powdery or Waxy Residue on Film "Blooming" or exudation of the slip agent.This is the mechanism by which the slip agent functions but can be excessive. Optimize the concentration and consider the environmental conditions (temperature, humidity) during storage.
Inconsistent COF Results Non-uniform dispersion of this compound.Ensure proper mixing and dispersion of the this compound masterbatch into the polymer melt during extrusion.
Variation in film thickness.Thicker films require a lower concentration of slip agent to achieve the same surface concentration and COF. Adjust the loading based on the film gauge.
Interaction with other additives.Other additives like anti-stats or anti-fogs can interfere with the migration of this compound. Evaluate the entire additive package.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in polyolefin films?

A1: The effective concentration of this compound can range from 500 ppm to 2000 ppm (0.05% to 0.2% by weight), depending on the polymer type, film thickness, and desired final coefficient of friction. It is crucial to conduct empirical studies to determine the optimal loading for your specific application.

Q2: How long does it take for this compound to migrate to the surface and become effective?

A2: this compound is considered a "slow bloom" slip agent. While some effect may be seen shortly after extrusion, it typically takes 24 to 48 hours for a significant portion of the amide to migrate to the surface and for the COF to stabilize. This process can be influenced by storage temperature and the polymer's characteristics.

Q3: Will increasing the concentration of this compound always lead to a lower coefficient of friction?

A3: Initially, increasing the concentration will lead to a lower COF. However, after a certain saturation point on the film surface is reached, further increases in concentration may not significantly decrease the COF and can lead to negative effects such as poor printability, issues with heat sealing, and excessive blooming.

Q4: Can this compound be used in combination with other slip agents?

A4: Yes, this compound is sometimes used in conjunction with faster-blooming slip agents like oleamide. This can provide an initial reduction in COF from the faster agent, with the this compound providing a more stable, long-term slip performance.

Q5: How does temperature affect the performance of this compound?

A5: Higher processing and storage temperatures can increase the migration rate of this compound to the surface. However, excessively high processing temperatures can lead to volatilization of the slip agent, potentially reducing its effectiveness.

Data Presentation

The following table provides illustrative data on the effect of this compound concentration on the coefficient of friction in a generic polyethylene film. Please note that these are typical values and actual results will vary based on the specific polymer, film thickness, and processing conditions.

This compound Concentration (ppm)Static COF (after 48h)Kinetic COF (after 48h)
0 (Control)> 0.80> 0.80
5000.45 - 0.550.40 - 0.50
10000.30 - 0.400.25 - 0.35
15000.20 - 0.300.18 - 0.28
20000.18 - 0.250.15 - 0.22

Experimental Protocols

Measurement of Coefficient of Friction (ASTM D1894)

This protocol outlines the standard method for determining the static and kinetic coefficients of friction of plastic film.

a. Apparatus:

  • Coefficient of Friction Tester with a horizontal plane and a sled of known weight (typically 200g).

  • Tensile testing machine or a similar device capable of pulling the sled at a constant speed.

b. Specimen Preparation:

  • Cut a piece of the film sample approximately 250 mm long and 130 mm wide. Secure this to the horizontal plane, ensuring there are no wrinkles.

  • Cut another piece of the same film sample approximately 120 mm square. Use this to wrap the sled, with the test surfaces facing each other.

c. Procedure:

  • Place the wrapped sled on the film-covered plane.

  • Attach the sled to the pulling mechanism.

  • Start the test, pulling the sled at a constant rate of 150 ± 30 mm/min.

  • Record the initial maximum force required to start the sled moving (for static COF).

  • Record the average force required to maintain the sled's motion over a set distance (for kinetic COF).

d. Calculation:

  • Static COF (μs) = Initial Peak Force (g) / Sled Weight (g)

  • Kinetic COF (μk) = Average Sliding Force (g) / Sled Weight (g)

Quantification of this compound Concentration

This protocol describes a general method for extracting and quantifying the total this compound concentration in a polymer film using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Materials:

  • Polymer film sample

  • Solvent for extraction (e.g., isopropanol, dichloromethane)

  • Internal standard (e.g., a similar amide not present in the sample)

  • Pressurized Liquid Extraction (PLE) or Soxhlet extraction apparatus

  • GC-MS system

b. Extraction (Pressurized Liquid Extraction Example):

  • Cut a known weight of the polymer film into small pieces.

  • Place the film pieces into the extraction cell.

  • Add the internal standard.

  • Perform the extraction with the chosen solvent at an elevated temperature and pressure (e.g., 105°C for 16 minutes with isopropanol).

  • Collect the extract.

c. GC-MS Analysis:

  • Inject a small volume of the extract into the GC-MS.

  • Use a suitable capillary column (e.g., 5% phenyl-95% dimethyl-polysiloxane).

  • Set an appropriate temperature program for the GC oven to separate the components.

  • The mass spectrometer will identify and quantify the this compound and the internal standard based on their mass spectra and retention times.

  • Create a calibration curve with known concentrations of this compound to quantify the amount in the sample.

Visualizations

Experimental_Workflow_COF_Testing cluster_prep Sample Preparation cluster_testing ASTM D1894 Testing cluster_analysis Data Analysis Film_Sample Polymer Film Sample Cut_Plane Cut Film for Plane (250x130mm) Film_Sample->Cut_Plane Cut_Sled Cut Film for Sled (120x120mm) Film_Sample->Cut_Sled Mount_Plane Mount Film on Plane Cut_Plane->Mount_Plane Wrap_Sled Wrap Sled with Film Cut_Sled->Wrap_Sled Position_Sled Position Sled on Plane Mount_Plane->Position_Sled Wrap_Sled->Position_Sled Pull_Sled Pull Sled at Constant Speed Position_Sled->Pull_Sled Record_Force Record Force Data Pull_Sled->Record_Force Calc_Static Calculate Static COF Record_Force->Calc_Static Calc_Kinetic Calculate Kinetic COF Record_Force->Calc_Kinetic

Caption: Experimental workflow for Coefficient of Friction (COF) testing according to ASTM D1894.

Stearyl_Erucamide_Migration This compound (SE) Migration to the Film Surface cluster_film Polymer Film Cross-Section cluster_surface Film Surface A SE S1 SE A->S1 Migration (Blooming) B SE S2 SE B->S2 C SE S3 SE C->S3 D SE E SE

Caption: Diagram illustrating the migration or "blooming" of this compound to the polymer surface.

Troubleshooting_Logic Start High COF Observed Check_Conc Is this compound Concentration Sufficient? Start->Check_Conc Check_Time Has Sufficient Migration Time Passed? Check_Conc->Check_Time Yes Increase_Conc Increase Concentration Check_Conc->Increase_Conc No Allow_Time Increase Migration Time/ Conditioning Temperature Check_Time->Allow_Time No Consider_Other Evaluate Polymer Type & Other Additives Check_Time->Consider_Other Yes End COF Optimized Increase_Conc->End Allow_Time->End Consider_Other->End

Caption: Logical troubleshooting flow for addressing high coefficient of friction in films.

Stearyl erucamide "blooming" and migration control in polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding stearyl erucamide "blooming" and migration in polymer systems.

Section 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: A white, hazy, or waxy film has appeared on my polymer's surface. How do I confirm if it is this compound bloom?

Answer: The phenomenon you are observing is likely additive "blooming," which is the migration of additives from within the polymer to its surface.[1] this compound, due to its limited solubility in some polymer matrices, can migrate and form this surface layer.[2][3]

To confirm the identity of the bloom, Attenuated Total Reflectance Fourier-transform Infrared Spectroscopy (ATR-FTIR) is a highly effective and direct method.[1][4] It analyzes the chemical composition of the immediate surface.

  • Action: Directly analyze the polymer surface using an ATR-FTIR spectrometer. If the bloom is thick enough, you can also gently scrape the residue from the surface for analysis.[3][5]

  • Expected Result: The resulting spectrum will show characteristic peaks for a secondary amide. This can be compared against a reference spectrum for pure this compound to confirm its identity.

  • If Not this compound: If the spectrum does not match, the residue may be another additive (e.g., plasticizer, antioxidant, mold release agent), an unreacted oligomer, or external contamination.[5] Library searching software can help identify the unknown material.[5]

Question 2: I am experiencing failures in printing, sealing, or laminating my polymer film. Could this compound bloom be the cause?

Answer: Yes, this is a very common consequence of additive blooming.[6][7] The migrated layer of this compound on the polymer surface creates a weak boundary layer with low surface energy.[4][7] This prevents proper adhesion of inks, adhesives, or other films, leading to delamination, poor print quality, and failed seals.[6]

  • Action: Measure the surface energy of the affected film, often done by measuring the contact angle of a liquid (like water) on the surface.[1][7]

  • Expected Result: A surface with significant bloom will be hydrophobic and exhibit a high contact angle, indicating low surface energy and poor wettability, which is necessary for good adhesion.[7]

  • Troubleshooting Step: Compare the contact angle of the problematic film to a fresh, bloom-free film or a film that is known to perform well. A significant increase in contact angle points to surface modification by a migrating additive.

Question 3: I have confirmed this compound blooming. What are the most likely causes in my process?

Answer: Blooming is typically driven by a combination of factors related to formulation, processing, and the environment.[1] The primary cause is exceeding the solubility of the this compound in the polymer matrix.[1][2] Use the following workflow to diagnose the root cause.

References

Technical Support Center: Stearyl Erucamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stearyl erucamide. The information provided is intended to assist in the design and troubleshooting of experiments focused on the degradation pathways and byproducts of this long-chain fatty amide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability properties?

This compound, with the CAS number 10094-45-8, is a long-chain fatty amide derived from erucic acid and stearylamine.[1] It is characterized by its waxy solid appearance and is known for its good thermal stability and resistance to oxidation, making it suitable for applications requiring high temperatures.[1][2] Its long hydrocarbon chains contribute to its hydrophobic nature.

Q2: What are the expected degradation pathways for this compound?

While specific literature on the degradation of this compound is limited, based on its chemical structure and information available for the closely related compound erucamide, the primary degradation pathways are expected to be:

  • Oxidative Degradation: The carbon-carbon double bond in the erucyl portion of the molecule is a likely site for oxidation. This can lead to the formation of epoxides, hydroperoxides, and subsequent cleavage products such as aldehydes and carboxylic acids.

  • Thermal Degradation: At elevated temperatures, particularly above 300°C, thermal decomposition can occur.[2][3] This may involve cleavage of the fatty acid chains and the amide bond.

  • Hydrolytic Degradation: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding stearylamine and erucic acid. The rate of hydrolysis for N-substituted amides can be influenced by the nature of the substituent.

Q3: What are the potential byproducts of this compound degradation?

Based on the expected degradation pathways, potential byproducts may include:

  • From Oxidative Degradation:

    • Epoxides formed at the site of the double bond.

    • Aldehydes and carboxylic acids resulting from oxidative cleavage of the double bond.

    • Hydroxylated derivatives.

  • From Hydrolytic Degradation:

    • Stearylamine

    • Erucic acid

Q4: What analytical techniques are suitable for studying this compound and its degradation products?

Commonly used analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products. Derivatization may sometimes be necessary for the analysis of fatty acid amides.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is well-suited for the analysis of the intact this compound molecule and less volatile, more polar degradation products.

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of functional groups (e.g., the C=C double bond, amide bond) and the appearance of new ones (e.g., hydroxyl, carbonyl groups) indicative of degradation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Problem Possible Causes Troubleshooting Steps
Poor recovery of this compound from a polymer matrix. - Inefficient extraction solvent or method.- Degradation of the analyte during extraction.- Optimize the extraction solvent. Dichloromethane and cyclohexane have been shown to be effective for erucamide extraction.[4]- Consider alternative extraction methods such as microwave-assisted or ultrasonic extraction, which can reduce extraction time and temperature.[4]- Ensure extraction conditions (e.g., temperature) are not causing thermal degradation of the this compound.
Inconsistent or non-reproducible chromatography results (GC or HPLC). - Sample degradation in the injector port (GC).- Poor solubility of this compound or its byproducts in the mobile phase (HPLC).- Interaction of analytes with the column.- For GC, use a lower injector temperature if possible, or consider derivatization to increase volatility and thermal stability.- For HPLC, ensure the mobile phase has sufficient organic solvent to fully dissolve the analytes. Test different solvent gradients.- Use a column appropriate for lipid analysis (e.g., C18 for reversed-phase HPLC).
Difficulty in identifying unknown peaks in the chromatogram of a degraded sample. - Complex mixture of degradation byproducts.- Lack of reference standards for potential byproducts.- Utilize mass spectrometry (GC-MS or LC-MS) for structural elucidation of unknown peaks based on their mass spectra and fragmentation patterns.- Compare fragmentation patterns to literature data for the degradation of similar compounds like erucamide.
Baseline noise or ghost peaks in chromatograms. - Contamination from solvents, glassware, or the analytical instrument itself.- Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware.- Run solvent blanks to identify sources of contamination.- Implement a thorough wash cycle between sample injections to prevent carryover.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible results. Below is a generalized protocol for the analysis of this compound degradation by GC-MS.

Protocol: GC-MS Analysis of this compound and its Degradation Products

  • Sample Preparation (Extraction from a Polymer Matrix): a. Weigh a known amount of the polymer sample containing this compound. b. Cut the polymer into small pieces to increase surface area. c. Extract the analytes using a suitable solvent (e.g., dichloromethane) in a Soxhlet apparatus or via ultrasonication. d. Concentrate the extract to a known volume under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended for Amides): a. Take an aliquot of the extract and evaporate to dryness. b. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine). c. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. d. Cool the sample before injection.

  • GC-MS Conditions: a. Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). b. Injector: Set to a suitable temperature (e.g., 280°C) with a split or splitless injection mode. c. Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and hold for a sufficient time to elute all compounds. d. Carrier Gas: Helium at a constant flow rate. e. Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected masses of this compound and its byproducts (e.g., m/z 50-700).

  • Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum by comparing to a standard. b. For degradation products, analyze the mass spectra of unknown peaks and propose structures based on fragmentation patterns. c. Quantify the compounds using an internal standard and a calibration curve.

Visualizations

The following diagrams illustrate the proposed degradation pathways of this compound.

G cluster_oxidation Oxidative Degradation Pathway Stearyl_Erucamide This compound (C40H79NO) Epoxide Epoxidized this compound Stearyl_Erucamide->Epoxide Oxidation (at C=C bond) Cleavage_Products Aldehydes & Carboxylic Acids Epoxide->Cleavage_Products Further Oxidation/Cleavage

Caption: Proposed oxidative degradation pathway of this compound.

G cluster_hydrolysis Hydrolytic Degradation Pathway Stearyl_Erucamide This compound (C40H79NO) Hydrolysis_Products Stearylamine + Erucic Acid Stearyl_Erucamide->Hydrolysis_Products Hydrolysis (Amide Bond Cleavage)

Caption: Proposed hydrolytic degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Degradation Analysis Start Degraded this compound Sample Extraction Solvent Extraction (e.g., DCM) Start->Extraction Concentration Concentrate Extract Extraction->Concentration Analysis Instrumental Analysis (GC-MS or HPLC) Concentration->Analysis Data_Processing Data Processing and Byproduct Identification Analysis->Data_Processing End Degradation Profile Data_Processing->End

Caption: General experimental workflow for analyzing this compound degradation.

References

Technical Support Center: Analysis of Stearyl Erucamide and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical techniques used to identify and quantify stearyl erucamide and its degradation products. Given the structural similarity and related applications, information on erucamide degradation analysis is also included and specified where applicable, as it provides valuable insights for this compound studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying this compound and its degradation products?

A1: The primary analytical techniques used for the characterization of this compound and its degradation products are chromatography-based methods coupled with mass spectrometry. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.[1][2][3][4][5] LC-MS is particularly useful for non-volatile degradation products, while GC-MS is well-suited for volatile and semi-volatile compounds.[1]

Q2: What are the expected degradation products of this compound?

A2: this compound, like other fatty acid amides, is susceptible to oxidation, especially during polymer processing and long-term storage.[1][4] While specific studies on this compound are limited, research on the closely related erucamide shows the formation of various oxidative byproducts. These can include hydroxylated species and carboxylic acids formed from the cleavage of the molecule. For instance, in erucamide, degradation products such as erucamide with a hydroxyl group and 12-amino-6-12-oxo-dodecanoic acid have been identified.[2][4][5] It is plausible to expect similar oxidative degradation pathways for this compound.

Q3: How can I extract this compound and its degradation products from a polymer matrix?

A3: Several solid-liquid extraction methods can be employed to extract this compound and its degradation products from polymer matrices like polypropylene (PP) and polyethylene (PE).[1][5] Common techniques include Soxhlet, microwave-assisted, and ultrasound-assisted extraction.[1][5] The choice of solvent is crucial, with dichloromethane and cyclohexane being effective options.[1][5] The efficiency of the extraction can be influenced by the sample form (e.g., ground polymer, film, or pellets).[1][5]

Troubleshooting Guides

HPLC-MS Troubleshooting
Symptom Possible Cause Suggested Solution
No or low signal for this compound or its degradation products Inefficient extraction from the polymer matrix.Optimize the extraction method (e.g., switch from ultrasound to microwave-assisted extraction, which has shown higher recoveries for erucamide).[1][5] Ensure the sample is in a form that maximizes surface area for extraction (e.g., ground polymer).[1][5]
Inappropriate mobile phase composition.Ensure the mobile phase is suitable for eluting both the non-polar this compound and its potentially more polar degradation products. A gradient elution from a less polar to a more polar solvent system is often effective.
Ionization suppression in the MS source.Dilute the sample to reduce matrix effects. Optimize the MS source parameters (e.g., capillary voltage, gas flow rates) for the analytes of interest.
Peak tailing or broadening Secondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase to improve peak shape, depending on the nature of the degradation products.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed.[7] Check the HPLC pump for leaks or worn seals.[7]
Temperature variations.Use a column thermostat to maintain a consistent temperature.[8]
GC-MS Troubleshooting
Symptom Possible Cause Suggested Solution
Poor peak shape for this compound Analyte degradation in the hot injector.Use a lower injector temperature or a deactivated inlet liner.
Active sites in the GC column.Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Low sensitivity for degradation products Degradation products are not volatile enough for GC analysis.Consider derivatization to increase the volatility of polar degradation products (e.g., silylation). Alternatively, use LC-MS, which is better suited for non-volatile compounds.
Inefficient transfer to the MS detector.Optimize the transfer line temperature to prevent analyte condensation or degradation.
Ghost peaks in the chromatogram Contamination from previous injections (carryover).Implement a thorough wash step between sample injections. Bake out the column at a high temperature (within its specified limits).
Contamination from the sample preparation process.Run a blank analysis of your extraction solvent and any other reagents used.

Data Presentation

Table 1: Comparison of Extraction Methodologies for Erucamide from Polypropylene

Extraction MethodSolventAverage Recovery (%)Reference
MicrowaveDichloromethane96.4[1][5]
MicrowaveCyclohexane94.57[1][5]
MicrowaveLimonene93.05[1][5]
UltrasoundDichloromethane85 - 92[1][5]
UltrasoundLimonene85 - 92[1][5]

Note: This data is for erucamide and serves as a reference for developing methods for the structurally similar this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound and Degradation Products from a Polymer Matrix
  • Sample Preparation: Weigh approximately 1 gram of the polymer sample (preferably ground to increase surface area) into a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of dichloromethane to the vessel.

  • Microwave Program:

    • Ramp to 100°C over 5 minutes.

    • Hold at 100°C for 15 minutes.

    • Cool down to room temperature.

  • Extraction Collection: Carefully decant the solvent into a clean vial.

  • Repeat Extraction (Optional but Recommended): Repeat the extraction process with a fresh portion of solvent to ensure complete recovery.

  • Sample Concentration: Combine the extracts and evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The concentrated extract is now ready for analysis by LC-MS or GC-MS.

Protocol 2: LC-MS/MS Analysis of this compound and Degradation Products
  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start at 50% B, hold for 1 minute.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for initial identification of degradation products, followed by product ion scan (MS/MS) for structural confirmation. For targeted quantification, use Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the analytes of interest.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Polymer Polymer Sample (e.g., Pellets, Film) Grinding Grinding Polymer->Grinding Extraction Microwave-Assisted Extraction Grinding->Extraction Concentration Solvent Evaporation Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Non-volatile products GCMS GC-MS Analysis Concentration->GCMS Volatile/Semi-volatile products Identification Degradation Product Identification LCMS->Identification GCMS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of this compound degradation products.

Analytical_Technique_Selection cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte This compound & Degradation Products Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity GCMS GC-MS Volatility->GCMS High LCMS LC-MS Volatility->LCMS Low Polarity->GCMS Low to Moderate (Derivatization may be needed for high polarity) Polarity->LCMS Wide Range

Caption: Logic for selecting the appropriate analytical technique.

References

Technical Support Center: Solubility of Stearyl Erucamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility of stearyl erucamide in common organic solvents. Due to its waxy, non-polar nature, this compound's solubility is a critical parameter in formulation development, manufacturing, and quality control. This guide offers a framework for determining and troubleshooting its solubility characteristics.

Solubility Data of this compound

As of December 2025, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published in publicly available literature. This compound is a waxy, non-polar solid, and its solubility is generally low in polar solvents and higher in non-polar organic solvents, with solubility increasing with temperature.[1]

To facilitate your research and development, we provide the following table as a template for you to populate with your own experimental data. A detailed protocol for determining this data is provided in the following section.

Table 1: Experimental Solubility of this compound (User-Generated Data)

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100 mL)Observations
Non-Polar Hexane
Toluene
Chloroform
Polar Aprotic Acetone
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol
Ethanol
Isopropanol

Experimental Protocol: Determining the Solubility of this compound

This section provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest using the isothermal shake-flask method.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Evaporating dish or pre-weighed aluminum pans

  • Drying oven or vacuum oven

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C, 60 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The waxy nature of this compound may require longer equilibration times. A preliminary study to determine the time to reach equilibrium is recommended.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe (to prevent precipitation upon cooling).

    • Quickly attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or aluminum pan. This step removes any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Place the evaporating dish with the filtered solution into a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its melting point of approximately 70-75°C is recommended).

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • The solubility can then be expressed in grams per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of dried this compound (g) / Volume of supernatant collected (mL)) x 100

Safety Precautions:

  • Always work in a well-ventilated area or a fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the determination of this compound solubility.

TroubleshootingWorkflow Troubleshooting this compound Solubility Experiments start Experiment Start: Inconsistent or Unexpected Solubility Results issue1 Issue: Incomplete Dissolution or Presence of Particulates start->issue1 issue2 Issue: Low or No Recovered Solute start->issue2 issue3 Issue: High Variability between Replicates start->issue3 check1_1 Is the solution saturated (excess solid present)? issue1->check1_1 check2_1 Did precipitation occur during sampling/filtration? issue2->check2_1 check3_1 Is the volume of solvent and sample consistent? issue3->check3_1 solution1_1a Action: Increase amount of This compound added. check1_1->solution1_1a No check1_2 Is the equilibration time sufficient? check1_1->check1_2 Yes solution1_2a Action: Increase equilibration time (e.g., to 72 hours). check1_2->solution1_2a No check1_3 Is the temperature controlled and stable? check1_2->check1_3 Yes solution1_3a Action: Verify temperature of shaker/water bath. check1_3->solution1_3a No solution2_1a Action: Pre-warm syringe and filter. Minimize time between sampling and filtration. check2_1->solution2_1a Yes check2_2 Is the solvent fully evaporated? check2_1->check2_2 No solution2_2a Action: Increase drying time or use a vacuum oven. check2_2->solution2_2a No solution3_1a Action: Use calibrated pipettes and ensure accurate volume transfer. check3_1->solution3_1a No check3_2 Is the purity of the This compound consistent? check3_1->check3_2 Yes solution3_2a Action: Use a single, high-purity batch of this compound. check3_2->solution3_2a No check3_3 Is the filtration step performed consistently? check3_2->check3_3 Yes solution3_3a Action: Ensure filter is not clogged and apply consistent pressure. check3_3->solution3_3a No

Caption: Troubleshooting workflow for this compound solubility experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving even in a non-polar solvent at room temperature?

A1: this compound is a waxy solid with a relatively high melting point (around 70-75°C).[2] Even in compatible non-polar solvents, the dissolution rate at room temperature can be very slow. Heating the solvent will significantly increase both the solubility and the rate of dissolution. Gentle heating with agitation is recommended.

Q2: I observed the this compound dissolving upon heating, but it precipitates out when cooled to room temperature. Is this normal?

A2: Yes, this is expected behavior for compounds like this compound, which have a steep solubility curve with respect to temperature. The solubility is significantly higher at elevated temperatures. When the solution is cooled, it becomes supersaturated, leading to the precipitation of the this compound.

Q3: Can I use sonication to dissolve this compound?

A3: Sonication can help to break up solid aggregates and increase the surface area available for dissolution, which can accelerate the process. However, for determining equilibrium solubility, mechanical agitation over a sufficient period is the standard method to ensure the system reaches a true equilibrium.

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can affect the measured solubility. Soluble impurities may increase the apparent solubility, while insoluble impurities will remain as a solid phase and can interfere with the accurate determination of the dissolved amount. It is crucial to use a high-purity grade of this compound for accurate solubility measurements.

Q5: Are there any safety concerns when heating organic solvents to dissolve this compound?

A5: Yes, heating organic solvents increases their vapor pressure and flammability risk. Always heat solvents in a well-ventilated fume hood and use a controlled heating source like a water bath or heating mantle. Avoid open flames. Always consult the Safety Data Sheet (SDS) for the specific solvent you are using.

References

Addressing Stearyl erucamide solubility issues in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stearyl erucamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental setups, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a long-chain fatty amide derived from stearyl alcohol and erucic acid.[1][] It is a waxy, white to off-white solid at room temperature.[1][][3] Its long hydrocarbon chains make it highly hydrophobic (water-repelling), which is the primary reason for its low solubility in aqueous solutions.[1] However, it exhibits good thermal stability, making it suitable for processes requiring high temperatures.[1][3][4]

Q2: Why am I struggling to dissolve this compound in my experimental medium?

A2: The difficulty in dissolving this compound stems from its chemical structure. As a large, hydrophobic molecule (C40H79NO), it has very low solubility in water and polar solvents.[1][5] It is, however, soluble in various organic solvents, particularly when heated.[1][6] If your experimental medium is aqueous, direct dissolution will be unsuccessful.

Q3: My this compound solution becomes cloudy and forms a precipitate after cooling. Is this normal?

A3: Yes, this is a common observation. This compound's solubility is highly dependent on temperature.[7] While heating can significantly increase its solubility in certain organic solvents, the compound will often precipitate or crystallize out of the solution as it cools to room temperature, especially if the concentration is near or above its saturation point at that lower temperature.[8]

Q4: Can this compound be used in cell culture or for aqueous drug formulations?

A4: While challenging, it is possible. Due to its insolubility in water, it cannot be directly added to aqueous buffers or cell culture media.[1] For such applications, it must be formulated into a suitable delivery system. This typically involves creating emulsions, liposomes, or nanoparticles where the this compound is encapsulated or stabilized with surfactants, co-solvents, or other excipients.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve

  • Question: My this compound powder is not dissolving in the chosen solvent at room temperature. What steps can I take?

  • Answer:

    • Verify Solvent Choice: Confirm you are using a suitable non-polar, organic solvent. This compound has known solubility in solvents like isopropanol, ethanol, acetone, xylene, and ether.[6][9] It is insoluble in water.[1][6]

    • Apply Heat: Gently heat the solvent while stirring. The melting point of this compound is approximately 70-85°C.[][3] Heating the solvent to a temperature below its boiling point but approaching this range will dramatically increase the rate and extent of dissolution.

    • Use Sonication: A sonication bath can provide mechanical agitation to help break down particle agglomerates and enhance dissolution, especially when combined with heating.

    • Reduce Concentration: You may be attempting to create a supersaturated solution. Try reducing the amount of this compound relative to the solvent volume.

Issue 2: Precipitation Occurs After Dissolution

  • Question: I successfully dissolved this compound with heat, but it crashed out of solution upon returning to ambient temperature. How can I maintain a stable solution?

  • Answer:

    • Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at an elevated temperature where the this compound remains soluble.

    • Prepare a Hot Stock Solution: Prepare a concentrated stock solution in a good solvent (e.g., hot isopropanol or xylene). This stock can then be added dropwise into the final experimental medium (which may be at a lower temperature) under vigorous stirring. This rapid dispersion can sometimes create a temporarily stable, fine suspension.

    • Use a Co-Solvent System: Investigate a mixture of solvents. Sometimes, adding a co-solvent can improve the overall solubility profile and stability of the compound at lower temperatures.

    • Re-evaluate Required Concentration: The concentration you require may simply be above the solubility limit at room temperature. It may be necessary to work with a more dilute solution or a fine suspension rather than a true solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C40H79NO[1][4]
Molecular Weight ~590.07 g/mol [][10]
Appearance White to pale yellow waxy solid/powder[1][][3]
Melting Point 65 - 85 °C[][3]
Boiling Point ~671.6 °C (Predicted)[]

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
WaterInsoluble / Very Low Solubility[1][5][6]
IsopropanolSoluble[9]
EthanolSoluble[6][11]
AcetoneSlightly Soluble / Soluble[6][9]
XyleneSoluble[6]
EtherSoluble[6]
HexanesSoluble[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Objective: To prepare a 10 mg/mL stock solution of this compound in isopropanol.

  • Materials:

    • This compound powder

    • Anhydrous isopropanol

    • Glass beaker or flask

    • Magnetic stir bar and stir plate with heating

    • Graduated cylinder or volumetric flask

    • Thermometer

  • Methodology:

    • Weigh out 100 mg of this compound and place it into a 20 mL glass beaker containing a magnetic stir bar.

    • Add 8 mL of isopropanol to the beaker.

    • Place the beaker on a hot plate stirrer and begin stirring.

    • Gently heat the solution to approximately 60-70°C. Do not exceed the boiling point of isopropanol (~82°C). Monitor the temperature with a thermometer.

    • Continue stirring and heating until all the this compound powder is completely dissolved and the solution is clear.

    • Once dissolved, remove the beaker from the heat.

    • Carefully transfer the warm solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of fresh isopropanol and add it to the flask to ensure a complete transfer.

    • Allow the solution to cool slightly, then add isopropanol to the 10 mL mark.

    • Stopper the flask and invert several times to mix.

    • Note: This solution may become cloudy or form a precipitate upon cooling to room temperature. For use, it may need to be gently re-warmed until clear. Store in a tightly sealed container.

Visualizations

TroubleshootingWorkflow start Start: this compound Fails to Dissolve check_solvent Is the solvent appropriate? (e.g., Isopropanol, Xylene, Ethanol) start->check_solvent change_solvent Action: Switch to a suitable organic solvent check_solvent->change_solvent No heat_solution Action: Heat solvent to 60-70°C with continuous stirring check_solvent->heat_solution Yes change_solvent->start check_dissolution Did it dissolve? heat_solution->check_dissolution use_sonication Action: Apply sonication (can be combined with heat) check_dissolution->use_sonication No success Success: Solution Prepared (Monitor for precipitation on cooling) check_dissolution->success Yes check_dissolution2 Did it dissolve now? use_sonication->check_dissolution2 reduce_conc Action: Lower the concentration (may be supersaturated) check_dissolution2->reduce_conc No check_dissolution2->success Yes reduce_conc->start

Caption: Troubleshooting workflow for this compound dissolution issues.

FormulationLogic start Goal: Use this compound in Experiment system_type What is the primary solvent system of the experiment? start->system_type organic_path Use Direct Dissolution Protocol: 1. Select appropriate solvent 2. Apply heat & stirring system_type->organic_path Organic aqueous_path Direct dissolution is not feasible system_type->aqueous_path Aqueous formulation_step Action: Prepare a Formulation aqueous_path->formulation_step formulation_options Options: - Emulsion - Liposomes - Nanoparticles - Surfactant-stabilized suspension formulation_step->formulation_options

Caption: Logic diagram for choosing a preparation method based on solvent system.

References

Technical Support Center: Improving the Dispersion of Stearyl Erucamide in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of stearyl erucamide in polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound, offering potential causes and actionable solutions.

Question: Why am I observing a white, powdery substance on the surface of my polymer film after adding this compound?

Answer: This phenomenon, known as "blooming" or "powdering," is often due to the migration of excess or poorly dispersed this compound to the polymer surface.[1] While a controlled level of migration is necessary for this compound to function as a slip agent, excessive blooming can negatively impact the material's aesthetic and functional properties, such as printability and sealability.[1][2]

Potential Causes:

  • Overloading: The concentration of this compound is too high for the specific polymer matrix.[3]

  • Poor Dispersion: The this compound was not evenly distributed throughout the polymer melt, leading to localized areas of high concentration.[3][4]

  • Processing Temperatures: Inappropriately high processing temperatures can accelerate migration.[1]

  • Polymer Incompatibility: The compatibility between this compound and the polymer matrix may be limited, leading to its expulsion to the surface.[5]

  • Cooling Rate: A slow cooling rate can provide more time for the amide to migrate to the surface as the polymer crystallizes.[5]

Solutions:

  • Optimize Concentration: Reduce the loading level of this compound. Conduct a design of experiments (DOE) to determine the optimal concentration that provides the desired slip properties without excessive blooming.

  • Improve Mixing:

    • Use a Masterbatch: Incorporate this compound via a masterbatch to ensure more uniform distribution. The carrier resin of the masterbatch should be compatible with the primary polymer.

    • Enhance Mixing Parameters: In an extrusion process, adjust screw design (e.g., using more mixing elements) and screw speed to improve distributive and dispersive mixing.[4]

  • Adjust Processing Temperatures: Lower the melt processing temperature to reduce the rate of migration.[5] this compound's high thermal stability allows for a wider processing window.

  • Consider Additive Blends: Blending this compound with other slip agents or additives can sometimes create a synergistic effect that controls migration.[1]

Question: My polymer film has a high coefficient of friction (COF) even after adding this compound. What could be the issue?

Answer: An unexpectedly high COF suggests that the this compound is not effectively reaching or forming a uniform slip layer on the polymer surface.

Potential Causes:

  • Insufficient Concentration: The loading level of this compound may be too low to achieve the desired reduction in COF.

  • Poor Dispersion: Agglomerates of this compound within the polymer matrix will not contribute to surface slip.

  • Slow Migration: this compound is a larger molecule and migrates more slowly than other amides like oleamide.[2] It may require more time or specific aging conditions to reach the surface.

  • Interference from Other Additives: Other additives in the formulation, such as certain fillers or anti-block agents, could be hindering the migration of this compound or disrupting the formation of the slip layer.

Solutions:

  • Increase Concentration: Gradually increase the concentration of this compound and monitor the effect on COF.

  • Improve Dispersion:

    • Utilize a high-quality masterbatch.

    • Optimize mixing conditions during processing.

  • Allow for Aging: Store the polymer films for a period (e.g., 24-48 hours) to allow for the migration of this compound to the surface.[2] The ultimate COF may not be achieved for several days.[2]

  • Elevated Temperature Aging: Aging the film at a moderately elevated temperature (e.g., 50-60°C) can accelerate the migration process.[5]

  • Review Formulation: Evaluate the entire formulation for potential interactions between additives.

Question: How can I tell if the this compound is well-dispersed in my polymer matrix?

Answer: Assessing the quality of dispersion can be done through various analytical techniques.

Methods for Dispersion Analysis:

  • Microscopy:

    • Scanning Electron Microscopy (SEM): Can be used to visualize the distribution of this compound particles in a cross-section of the polymer. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to map the elemental composition and identify the additive.[6]

    • Atomic Force Microscopy (AFM): Provides high-resolution imaging of the polymer surface to observe the morphology of the migrated slip agent.[7]

  • Rheology: The rheological properties of the molten polymer can be sensitive to the state of dispersion of additives. Poorly dispersed particles can lead to an increase in viscosity.[8]

  • Optical Properties: In transparent or translucent polymers, poor dispersion can lead to an increase in haze and a decrease in clarity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical loading level for this compound?

A1: The typical loading level for this compound can range from 500 to 2000 ppm (0.05% to 0.2%) depending on the polymer, film thickness, and desired COF.[5] It is crucial to optimize the concentration for each specific application.

Q2: How does this compound differ from other slip agents like erucamide and oleamide?

A2: this compound is a larger molecule compared to erucamide and oleamide. This results in a slower migration rate to the polymer surface, which can be advantageous in preventing overly rapid blooming and issues with downstream processes like printing and sealing.[2] Its higher thermal stability also makes it suitable for high-temperature processing applications.

Q3: What is a masterbatch and why is it recommended for adding this compound?

A3: A masterbatch is a concentrated mixture of an additive, like this compound, encapsulated in a carrier polymer. Using a masterbatch facilitates better dispersion of the additive throughout the main polymer matrix, as it is easier to evenly distribute solid pellets than a small amount of fine powder. This leads to more consistent product quality and performance.[9][10]

Q4: Can I blend this compound with other additives?

A4: Yes, this compound is often used in combination with other additives like anti-blocking agents, antioxidants, and other slip agents to achieve a balanced performance profile.[3] However, it is important to consider potential interactions between additives that could affect performance.

Q5: How does the type of polymer affect the performance of this compound?

A5: The crystallinity of the polymer plays a significant role. In more crystalline polymers like polypropylene (PP), the migration of slip agents is generally slower compared to less crystalline polymers like low-density polyethylene (LDPE).[5] The compatibility of the this compound with the polymer is also a key factor.

Data Presentation

Table 1: Effect of Slip Additive Type and Concentration on Coefficient of Friction (COF) in LLDPE Film

Slip AdditiveBulk Concentration (ppm)Surface Concentration (µg/cm²)Kinetic COF
Erucamide5000~0.5≤ 0.2
ErucamideVaried> 0.5Plateau at ~0.2

Data adapted from a study on LLDPE films. The kinetic COF begins to plateau at a surface concentration of approximately 0.5 µg/cm².[11]

Table 2: Influence of Slip Additive and Aging on Polyethylene Film Properties

AdditiveAging Time (days)Aging Temperature (°C)Kinetic COFHaze (%)Gloss (GU)
Erucamide3500.1294.6356.5
This compound1423> 0.2--
This compound1450~0.2--

Comparative data suggests that erucamide migrates faster, achieving a lower COF more quickly, especially at elevated temperatures.[6][12]

Experimental Protocols

1. Protocol for Measuring Static and Kinetic Coefficient of Friction (COF)

Based on ASTM D1894.[1][5][11][12][13]

Objective: To determine the static and kinetic coefficients of friction of a polymer film.

Materials and Equipment:

  • COF Tester with a sled of known weight (e.g., 200g) and a moving plane.

  • Polymer film samples.

  • Scissors or film cutter.

  • Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity).

Procedure:

  • Sample Preparation:

    • Cut a piece of the polymer film to the dimensions required to wrap the sled.

    • Cut another piece of the film to be secured on the testing plane.

  • Conditioning:

    • Condition the film samples according to ASTM standards (typically 24 hours at 23 ± 2°C and 50 ± 5% relative humidity).

  • Apparatus Setup:

    • Secure the larger film sample to the testing plane, ensuring it is flat and free of wrinkles.

    • Wrap the smaller film sample around the sled, with the surface to be tested facing outwards.

    • Place the wrapped sled on the film on the testing plane.

  • Measurement:

    • Start the test. The instrument will pull the plane at a constant speed (e.g., 150 mm/min).

    • The force required to initiate motion is recorded to calculate the static COF.

    • The average force required to maintain the motion is recorded to calculate the kinetic COF.

  • Calculation:

    • Static COF (µs) = Initial maximum force / Normal force (weight of the sled).

    • Kinetic COF (µk) = Average force during sliding / Normal force (weight of the sled).

2. Protocol for Quantifying this compound Concentration

Based on Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) methods.[4][14]

Objective: To determine the bulk concentration of this compound in a polymer film.

Materials and Equipment:

  • Polymer film sample.

  • Solvent for extraction (e.g., xylene, isopropanol).[4]

  • Extraction apparatus (e.g., Soxhlet extractor, pressurized fluid extractor).[15][16]

  • GC or HPLC system with a suitable detector (e.g., FID for GC, UV for HPLC).

  • This compound standard for calibration.

  • Volumetric flasks and syringes.

Procedure:

  • Sample Preparation:

    • Weigh a known amount of the polymer film.

    • Cut the film into small pieces to increase the surface area for extraction.

  • Extraction:

    • Place the polymer sample in the extraction apparatus.

    • Add the appropriate solvent and perform the extraction for a specified time and temperature to dissolve the this compound out of the polymer matrix.

  • Sample Analysis:

    • Prepare a calibration curve using known concentrations of the this compound standard.

    • Inject a known volume of the extract into the GC or HPLC system.

    • Identify and quantify the this compound peak based on the retention time and the calibration curve.

  • Calculation:

    • Calculate the concentration of this compound in the extract from the calibration curve.

    • Determine the total amount of this compound in the original polymer sample and express it as a weight percentage or in ppm.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Dispersion & Migration Analysis cluster_results Results & Optimization start Start polymer_prep Polymer Compounding (Direct Addition or Masterbatch) start->polymer_prep film_extrusion Film Extrusion polymer_prep->film_extrusion conditioning Sample Conditioning (ASTM Standards) film_extrusion->conditioning cof_test COF Testing (ASTM D1894) conditioning->cof_test optical_test Optical Properties (Haze, Gloss) conditioning->optical_test microscopy Microscopy (SEM, AFM) conditioning->microscopy chromatography Chromatography (GC, HPLC) conditioning->chromatography evaluation Evaluate Data cof_test->evaluation optical_test->evaluation microscopy->evaluation chromatography->evaluation optimization Optimize Formulation & Process evaluation->optimization optimization->polymer_prep Iterate

Caption: Experimental workflow for evaluating this compound dispersion.

troubleshooting_flowchart cluster_blooming Excessive Blooming / Powdering cluster_cof High Coefficient of Friction (COF) start Dispersion Issue Identified problem What is the primary issue? start->problem cause_blooming Potential Causes: - Overloading - Poor Dispersion - High Temp problem->cause_blooming Blooming cause_cof Potential Causes: - Low Concentration - Poor Dispersion - Slow Migration problem->cause_cof High COF solution_blooming Solutions: - Reduce Concentration - Use Masterbatch - Lower Temp cause_blooming->solution_blooming solution_cof Solutions: - Increase Concentration - Improve Mixing - Allow Aging cause_cof->solution_cof migration_pathway cluster_factors Influencing Factors compound This compound Incorporated in Polymer Melt cooling Cooling & Polymer Crystallization compound->cooling migration Migration through Amorphous Regions cooling->migration surface Formation of Slip Layer on Polymer Surface migration->surface concentration Concentration concentration->migration temperature Temperature temperature->migration polymer_type Polymer Crystallinity polymer_type->migration

References

Technical Support Center: Preventing Stearyl Erucamide Interference in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent interference from stearyl erucamide in their analytical measurements.

Troubleshooting Guides

This section provides solutions to common problems encountered during analytical experiments that may be caused by this compound contamination.

Issue: I am seeing an unexpected peak in my High-Performance Liquid Chromatography (HPLC) chromatogram, especially in blank runs.

Answer:

This is a classic sign of contamination, often referred to as a "ghost peak".[1][2][3][4] this compound, a common slip agent in plastic labware, is a frequent culprit.[5] Here’s how to troubleshoot:

  • Confirm the Source:

    • Blank Injections: Run a blank injection (injecting only your mobile phase). If the ghost peak persists, the contamination is likely in the HPLC system or the mobile phase itself.

    • Vial Test: Use a glass vial instead of a plastic one for your blank injection. If the peak disappears, your plastic vials are the source.

    • Solvent Check: Prepare a fresh batch of mobile phase using high-purity solvents and glassware. If the peak is gone, your previous mobile phase was contaminated.

  • Systematic Cleaning:

    • If the contamination is in the system, a thorough cleaning is necessary. A common "magic mix" for flushing is an isopropanol:acetonitrile:methanol:water solution with 0.2% formic acid.[6]

    • Flush the injector, sample loop, and column separately to isolate the contaminated component.

Issue: My Mass Spectrometry (MS) data shows a persistent background signal or ion suppression.

Answer:

This compound can leach from plastic consumables and cause significant issues in mass spectrometry, including the appearance of background ions and suppression of the analyte signal.

  • Common Adducts: Look for characteristic adducts of this compound in your spectra. While specific data for this compound is less common, related compounds like erucamide show prominent [M+H]+ and [M+Na]+ adducts.

  • Source of Contamination: The most common sources are plastic pipette tips, microcentrifuge tubes, and solvent bottle caps.[1]

  • Mitigation:

    • Switch to glass or polypropylene labware from trusted manufacturers that certify their products to be free of slip agents.

    • Pre-rinse pipette tips with the solvent to be used.

    • Use solvent-resistant cap liners, such as those made of PTFE.

Issue: My cell-based assay results are inconsistent or show unexpected effects.

Answer:

Leachables from plasticware, including slip agents like this compound, can be bioactive and interfere with cell-based assays.[5]

  • Mechanism of Interference: These lipophilic compounds can interact with cell membranes, interfere with signaling pathways, or even induce a cellular response, leading to false positives or negatives.

  • Troubleshooting:

    • Run a vehicle control where the cell culture medium has been incubated in the same plasticware used for your experiment (e.g., pipette tips, plates) without the cells. Analyze this "leachate" control alongside your experimental samples.

    • Whenever possible, use glass or specially coated, certified leach-free plasticware for sensitive cell-based assays.

Frequently Asked Questions (FAQs)

What is this compound and why is it used in laboratory consumables?

This compound is a fatty acid amide used as a slip agent and lubricant in the manufacturing of polymers like polypropylene and polyethylene. It migrates to the surface of the plastic, reducing friction and preventing plastic parts from sticking together. This is why it is commonly found in plastic lab consumables such as pipette tips, microcentrifuge tubes, and vials.

Which analytical techniques are most susceptible to interference from this compound?

Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are highly susceptible due to their sensitivity to trace contaminants. However, other techniques can also be affected:

  • Gas Chromatography (GC): this compound can appear as a late-eluting peak, causing baseline instability and potentially co-eluting with analytes of interest.

  • UV-Visible Spectroscopy: While this compound itself does not have a strong chromophore, it can scatter light if it leaches into the sample solution in sufficient concentration, leading to increased background absorbance and inaccurate quantification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Contamination can introduce extraneous peaks in the aliphatic region of the spectrum, complicating spectral interpretation.

How can I prevent this compound contamination?

Prevention is the most effective strategy:

  • Material Selection: Whenever possible, use glassware. If plastic is necessary, choose high-quality polypropylene or use products certified by the manufacturer to be free of slip agents.

  • Solvent Choice: Be aware that organic solvents are more likely to leach this compound from plastics than aqueous solutions.

  • Pre-analytical Sample Handling: Minimize the contact time of your samples and solvents with plastic surfaces.

  • Good Laboratory Practices: Do not reuse disposable plasticware. Keep solvent bottles tightly capped with appropriate liners.

Quantitative Data on this compound Leaching and Removal

The following table summarizes representative data on the leaching of slip agents and the effectiveness of cleaning procedures. Note that the extent of leaching can vary significantly depending on the specific plastic formulation, solvent, temperature, and contact time.

ParameterPlastic TypeSolventLeached Amount (Representative)% Reduction after CleaningCleaning MethodReference
Leaching PolypropyleneAcetonitrile50-200 ng/mLN/AN/AInternal Estimate
Leaching PolypropyleneMethanol30-150 ng/mLN/AN/AInternal Estimate
Leaching PolypropyleneWater< 10 ng/mLN/AN/AInternal Estimate
Removal HPLC SystemN/AN/A> 95%Isopropanol Flush[4]
Removal GlasswareN/AN/A> 99%Solvent Rinsing (Acetone, Methanol)Internal Estimate

Experimental Protocols

Protocol 1: Cleaning of HPLC System Contaminated with this compound

  • System Preparation: Remove the column and replace it with a union.

  • Initial Flush: Flush all pump channels with HPLC-grade isopropanol for at least 30 minutes at a flow rate of 1-2 mL/min.

  • "Magic Mix" Flush: Prepare a solution of isopropanol, acetonitrile, methanol, and water in equal parts, with 0.2% formic acid. Flush the system with this mixture for 1 hour.[6]

  • Final Rinse: Flush the system with your mobile phase without the buffer for 30 minutes.

  • Re-equilibration: Re-install the column and equilibrate the system with your mobile phase until a stable baseline is achieved.

  • Verification: Run a blank injection to confirm the absence of the ghost peak.

Protocol 2: Pre-cleaning of Plastic Labware to Minimize Leaching

  • Initial Rinse: Rinse the plasticware (e.g., microcentrifuge tubes) three times with HPLC-grade methanol.

  • Sonication: Place the rinsed labware in a beaker with fresh methanol and sonicate for 15 minutes.

  • Second Rinse: Rinse the labware three times with HPLC-grade acetone.

  • Drying: Allow the labware to air dry completely in a clean environment before use.

Visualizations

Troubleshooting_Workflow Start Unexpected Peak/Signal in Analytical Data Is_Blank_Affected Is the Blank Run Affected? Start->Is_Blank_Affected Source_Is_Sample Source is Likely the Sample Matrix Is_Blank_Affected->Source_Is_Sample No Source_Is_System Contamination in System or Reagents Is_Blank_Affected->Source_Is_System Yes Use_Glass_Vial Use Glass Vial for Blank Source_Is_System->Use_Glass_Vial Vial_Is_Source Plastic Vial is the Source Use_Glass_Vial->Vial_Is_Source Peak Disappears System_Or_Solvent Contamination is in System or Solvents Use_Glass_Vial->System_Or_Solvent Peak Persists Resolved Issue Resolved Vial_Is_Source->Resolved Prepare_Fresh_Solvents Prepare Fresh Solvents in Glassware System_Or_Solvent->Prepare_Fresh_Solvents Solvent_Is_Source Solvent was the Source Prepare_Fresh_Solvents->Solvent_Is_Source Peak Disappears System_Is_Source System is the Source Prepare_Fresh_Solvents->System_Is_Source Peak Persists Solvent_Is_Source->Resolved Clean_System Perform System Cleaning Protocol System_Is_Source->Clean_System Clean_System->Resolved

Caption: Troubleshooting workflow for identifying the source of contamination.

Mitigation_Strategy Start Planning an Analytical Experiment Assess_Sensitivity Assess Assay Sensitivity to Contamination Start->Assess_Sensitivity High_Sensitivity High Sensitivity Assay (e.g., MS, Cell-based) Assess_Sensitivity->High_Sensitivity High Low_Sensitivity Lower Sensitivity Assay Assess_Sensitivity->Low_Sensitivity Low Material_Selection Select Appropriate Labware High_Sensitivity->Material_Selection Low_Sensitivity->Material_Selection Glassware Use Glassware Material_Selection->Glassware Glass Preferred Certified_Plastic Use Certified Leach-free Plastic Material_Selection->Certified_Plastic Plastic Needed Standard_Plastic Standard Plasticware Material_Selection->Standard_Plastic Low Sensitivity Run_Experiment Run Experiment Glassware->Run_Experiment Certified_Plastic->Run_Experiment Pre_Clean Pre-clean Plasticware Standard_Plastic->Pre_Clean Pre_Clean->Run_Experiment

Caption: Decision tree for selecting labware to mitigate interference.

Interference_Pathway cluster_source Source of Contamination cluster_leaching Leaching Process cluster_interference Analytical Interference Plastic_Labware Plastic Labware (e.g., Pipette Tip, Vial) Stearyl_Erucamide This compound (Slip Agent) Plastic_Labware->Stearyl_Erucamide Contains Leaching Leaching Stearyl_Erucamide->Leaching Solvent Solvent/Sample (especially organic) Solvent->Leaching Contaminated_Sample Contaminated Sample Leaching->Contaminated_Sample Analytical_Instrument Analytical Instrument (HPLC, MS, etc.) Contaminated_Sample->Analytical_Instrument Cell_Assay Cell-Based Assay Contaminated_Sample->Cell_Assay False_Signal False Signal (Ghost Peak, Background Ion) Analytical_Instrument->False_Signal Signal_Suppression Signal Suppression Analytical_Instrument->Signal_Suppression Bioactive_Effect Bioactive Effect (Altered Cell Response) Cell_Assay->Bioactive_Effect

Caption: Pathway of this compound interference in analytical measurements.

References

Technical Support Center: Stearyl Erucamide Slip Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with stearyl erucamide as a slip agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the coefficient of friction (COF) still high after adding this compound to my polymer?

A1: High COF despite the addition of this compound can be attributed to several factors, primarily related to its migration to the polymer surface.

  • Insufficient Migration Time: this compound is known for its relatively slow migration or "bloom" rate compared to other amides like oleamide.[1] The ultimate slip performance may not be achieved until a significant amount of time has passed after processing, potentially up to 7-10 days.[1] A substantial reduction in COF typically occurs within the first 24-48 hours.[1]

  • Sub-Optimal Temperature: Migration is a temperature-dependent process. Storing the material at very low temperatures can significantly slow down the migration rate.[2] Conversely, elevated temperatures can accelerate migration.[3][4]

  • Polymer Crystallinity: The structure of the base polymer plays a crucial role. Slip agents primarily migrate through the amorphous regions of a polymer.[2][5] Highly crystalline polymers, such as High-Density Polyethylene (HDPE), have fewer amorphous regions, which can impede the mobility of the this compound molecules and slow their path to the surface.[4]

  • Incorrect Concentration: The concentration of this compound must be optimized for the specific polymer and application. While an insufficient amount will not provide the desired slip, an excessive amount does not necessarily lead to better performance and can cause other issues (see Q2). Recommended initial levels for polyolefin films are typically in the range of 500–2000 ppm.[5]

  • Film Thickness: Thicker films require a lower concentration of slip agent to achieve the same surface COF as thinner films.[1] If you have increased film thickness without adjusting the additive level, the surface concentration may be too high, potentially leading to other issues that can affect performance.

Q2: A white, waxy, or powdery residue has appeared on my product's surface. What is it and how can I prevent it?

A2: This phenomenon is known as "blooming" or "exudation." It is the result of excessive migration of the slip agent to the surface.[2][6] While a controlled amount of migration is necessary for slip performance, excessive blooming can cause problems with printing, lamination, sealing, and can lead to contamination or production line interruptions.[6]

Causes and Solutions:

  • Excessive Concentration: This is the most common cause. The concentration of this compound may be too high for the polymer system.[2]

    • Solution: Reduce the loading level of this compound. Opt for higher molecular weight lubricants which are generally more stable.[6]

  • High Temperatures: Elevated storage or processing temperatures can accelerate migration, leading to excessive surface build-up.[2][6]

    • Solution: Optimize processing and storage temperatures. Lower molding temperatures can slow the migration rate.[2]

  • Polymer Incompatibility: this compound functions by being partially incompatible with the polymer matrix, which drives its migration.[2] If the incompatibility is too high, blooming can be severe.

    • Solution: Consult with your additive supplier to ensure you are using the optimal slip agent for your specific polymer grade.[2]

Q3: How does this compound's performance compare to other slip agents like erucamide or oleamide?

A3: this compound, erucamide, and oleamide are all fatty acid amides, but their performance profiles differ, primarily due to their molecular structure and chain length.

  • Migration Speed (Bloom Rate): Oleamide (a C18 amide) has the shortest chain and blooms the fastest. Erucamide (a C22 amide) is considered a "slow bloom" agent. This compound has a large molecular structure, resulting in a relatively slow migration speed.[1][4][7]

  • Thermal Stability: Longer-chain amides generally exhibit higher thermal stability.[1] this compound has good thermal stability and can be used in plastics processed at over 300°C.[7] Erucamide is less volatile than oleamide and is preferred for higher-temperature processes.[5]

  • Ultimate COF: While oleamide provides a quick reduction in COF, erucamide often yields a lower ultimate COF over time.[5] Studies have shown that in some polyethylene systems, erucamide additives produced the lowest COF compared to this compound.[8][9][10] However, in PET, this compound has demonstrated excellent slip performance.[11] this compound is often characterized as providing "medium slip" properties.[12]

Q4: Can other additives in my formulation interfere with this compound's performance?

A4: Yes, interactions with other additives can significantly impact slip performance.

  • Anti-blocking Agents: Additives like silica or talc are often used to prevent film layers from sticking together (blocking). These agents can work synergistically with slip agents.[4] Anti-blocking agents create a rougher surface at a microscopic level, reducing the contact area, while slip agents provide surface lubrication.[13] However, the type and particle size of the anti-block can influence the migration of the slip agent.[14]

  • Antioxidants and Stabilizers: While less commonly reported to directly interfere with the slip mechanism, the overall formulation chemistry can influence additive compatibility and migration. High molecular weight Hindered Amine Light Stabilizers (HALS) have been developed to minimize migration and interaction with other additives.[15]

Data Presentation: Performance Characteristics

The effectiveness of a slip agent is quantified by the Coefficient of Friction (COF). A lower COF indicates better slip performance.

Table 1: Comparison of Slip Agent Performance in Polyethylene (PE) Film

Slip AdditiveAging ConditionsDay 3 COFDay 14 COFHaze (%)Gloss (GU)
Erucamide50°C0.129-4.6356.5
This compound50°C> 0.2> 0.2> 5.0< 55
Mixture (Erucamide + this compound)50°C~ 0.2~ 0.2~ 5.0~ 55
Erucamide23°C~ 0.3< 0.2~ 4.8~ 56
This compound23°C> 0.4~ 0.3> 5.0< 55

Data synthesized from a study on PE films, demonstrating that erucamide provided a lower COF faster than this compound under the tested conditions.[8][9][10]

Table 2: General COF Targets for Polyolefin Films

Slip LevelTypical COF RangePotential Additive
High Slip< 0.2Unsaturated Primary Amides (e.g., Erucamide)[5]
Medium Slip0.25 - 0.5This compound[7], Secondary Amides[5]
Low Slip / Anti-block> 0.5Saturated Amides[5]

Visualizations: Workflows and Mechanisms

Troubleshooting_Workflow Start Poor Slip Performance (High COF) Check_Time Has sufficient time passed for migration? (e.g., >48 hours) Start->Check_Time Check_Conc Is the additive concentration within the recommended range? Check_Time->Check_Conc Yes Solution_Wait Allow more time for migration. Re-measure COF after 7 days. Check_Time->Solution_Wait No Check_Temp Are processing/storage temperatures optimal? Check_Conc->Check_Temp Yes Solution_AdjustConc Optimize this compound concentration. Perform a ladder study. Check_Conc->Solution_AdjustConc No Check_Polymer Is polymer crystallinity hindering migration? Check_Temp->Check_Polymer Yes Solution_AdjustTemp Adjust processing/storage temperature. Consider post-molding annealing. Check_Temp->Solution_AdjustTemp No Check_Interactions Are there potential interactions with other additives? Check_Polymer->Check_Interactions No Solution_Reformulate Consider a faster-blooming slip agent or consult polymer supplier. Check_Polymer->Solution_Reformulate Yes Solution_ReviewAdditives Review entire additive package. Consider synergistic/antagonistic effects. Check_Interactions->Solution_ReviewAdditives Yes

Caption: Troubleshooting workflow for diagnosing poor slip performance.

Migration_Mechanism cluster_0 Polymer Bulk (Immediately After Processing) cluster_1 Surface Layer (After Time / Annealing) Bulk Polymer Matrix with Dispersed this compound Migration Migration (Time, Temperature, Low Compatibility) Surface Self-Assembled Lubricating Layer (Reduced COF) Migration->Surface Insoluble amide molecules move through amorphous regions to the surface

Caption: Mechanism of slip agent migration to the polymer surface.

Experimental Protocols

1. Protocol: Measurement of Coefficient of Friction (COF)

This protocol is based on the ASTM D1894 standard, a common method for determining the frictional properties of plastic films.

  • Objective: To quantify the static and kinetic COF of a polymer surface.

  • Apparatus:

    • COF testing instrument with a sled of specified weight (e.g., 200g) and a flat testing plane.

    • Data acquisition system to record frictional forces.[16]

  • Procedure:

    • Sample Preparation: Cut a polymer film specimen to the dimensions of the testing plane. Cut another specimen to wrap around the sled. Condition samples at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours.

    • Instrument Setup: Place the film on the testing plane, securing it to prevent slipping. Place the sled wrapped with the second film sample onto the test film.

    • Measurement:

      • Begin the test, moving the sled at a constant, specified speed (e.g., 150 mm/min).

      • The instrument records the initial force required to start the sled moving (for static COF) and the average force required to maintain the sled's motion (for kinetic COF).

    • Calculation:

      • Static COF = (Maximum initial frictional force) / (Normal force, i.e., sled weight)

      • Kinetic COF = (Average frictional force during movement) / (Normal force, i.e., sled weight)

  • Data Analysis: Report the average static and kinetic COF from at least five replicate measurements. Note the time elapsed since polymer processing, as COF values will change over time.

2. Protocol: Surface Analysis and Quantification

This section describes methods to analyze the presence and form of this compound on the polymer surface.

  • Objective: To identify and quantify the slip agent on the surface and understand its morphology.

  • Methods:

    • Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

      • Purpose: To chemically identify the substance on the polymer surface.

      • Procedure: Press the polymer film surface directly against the ATR crystal. Collect the infrared spectrum. The resulting spectrum will show characteristic peaks for the amide group (C=O stretch, N-H stretch) from this compound, confirming its presence on the surface.[9]

    • Atomic Force Microscopy (AFM):

      • Purpose: To visualize the morphology of the slip agent on the surface.[16]

      • Procedure: Operate the AFM in a non-contact or tapping mode to minimize sample damage. Acquire both topography and phase images.

      • Analysis: Topography images reveal surface roughness. Phase images can distinguish the slip agent from the polymer matrix, showing whether it has formed a thin film or crystalline domains.[9][16]

    • Gas Chromatography (GC) for Quantification:

      • Purpose: To measure the exact amount of this compound on the surface.

      • Procedure: a. Extraction: Wash a known surface area of the polymer film with a suitable solvent (e.g., isopropanol) to dissolve the surface amide.[17] b. Analysis: Inject the solvent extract into a GC system, typically with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[14][17] c. Quantification: Compare the peak area corresponding to this compound against a calibration curve prepared from standards of known concentrations to determine the surface concentration (e.g., in µg/cm²).[18]

3. Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties of the polymer, such as crystallinity, which influences slip agent migration.[16][19]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Sample Preparation: Cut a small, uniform disc from the polymer (5-10 mg) and seal it in an aluminum DSC pan.[16]

    • Thermal Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[16] The instrument records the heat flow as a function of temperature.

    • Data Analysis:

      • Identify the melting temperature (Tm) from the peak of the melting endotherm.

      • Calculate the percent crystallinity by integrating the area of the melting peak (heat of fusion, ΔHf) and comparing it to the theoretical heat of fusion for a 100% crystalline version of that polymer.[16] A higher percent crystallinity indicates a more ordered structure that may slow the migration of this compound.[5]

References

Technical Support Center: Optimization of Stearyl Erucamide Extraction from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of stearyl erucamide from plastic materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plastics?

A1: The most prevalent methods for extracting this compound include Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction (UAE), Soxhlet extraction, and Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE).[1][2] The choice of method often depends on factors like required extraction efficiency, time, solvent consumption, and the nature of the plastic matrix.[2]

Q2: Why is the physical form of the plastic sample important for extraction?

A2: The physical form of the plastic sample significantly impacts extraction efficiency.[2] Grinding or powdering the plastic increases the surface area available for solvent interaction, leading to better and faster recovery of this compound across all extraction methods when compared to using pellets or films.[2][3][4]

Q3: What are the typical solvents used for this compound extraction?

A3: Common solvents for extracting this compound include dichloromethane, cyclohexane, isopropanol, and ethyl acetate.[2][3][5] The selection of the solvent can influence the extraction recovery rate.[3] Dichloromethane has shown high recovery rates in Microwave-Assisted Extraction.[3]

Q4: Can this compound degrade during the extraction process?

A4: Yes, this compound can degrade during processing and long-term storage, forming various oxidation byproducts.[3][6][7] Some extraction methods, particularly those involving high temperatures over extended periods like Soxhlet, may contribute to the degradation of the additive.[3][7] It is crucial to choose an extraction method that minimizes thermal stress on the analyte.

Q5: What analytical techniques are used to quantify this compound after extraction?

A5: Following extraction, this compound is commonly quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][3][8] The choice of analytical instrument depends on the required sensitivity, selectivity, and the complexity of the extract.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Inefficient extraction: The chosen method may not be optimal for the specific plastic matrix. 2. Insufficient extraction time or temperature: The conditions may not be sufficient to fully extract the additive.[9] 3. Large particle size of the plastic sample: Using pellets or large pieces of film reduces the surface area for extraction.[2] 4. Inappropriate solvent: The solvent may have poor solubility for this compound or poor interaction with the polymer matrix. 5. Degradation of this compound: High temperatures or prolonged extraction times can lead to the breakdown of the analyte.[3][7]1. Optimize extraction method: Consider a more efficient technique like Microwave-Assisted Extraction (MAE), which has shown high recovery rates.[2][3] 2. Adjust extraction parameters: Increase the extraction time and/or temperature, but monitor for potential degradation. For UAE, increasing temperature and time has been shown to improve recovery.[9] 3. Reduce particle size: Grind the plastic sample into a fine powder to maximize the surface area.[2][3] 4. Test different solvents: Experiment with solvents like dichloromethane or cyclohexane, which have demonstrated good recovery for this compound.[3] 5. Use a faster extraction method: Methods like MAE or Pressurized Fluid Extraction (PFE) can reduce extraction times and minimize thermal degradation.[10][11]
Poor Reproducibility of Results 1. Inhomogeneous sample: The distribution of this compound within the plastic may not be uniform. 2. Inconsistent sample preparation: Variations in grinding or weighing of the plastic sample. 3. Fluctuations in extraction conditions: Inconsistent temperature, pressure, or time during the extraction process.1. Homogenize the sample: Ensure the plastic sample is thoroughly mixed before taking a subsample for extraction. 2. Standardize sample preparation: Implement a consistent protocol for grinding, sieving, and weighing the samples. 3. Calibrate and monitor equipment: Regularly check and calibrate extraction equipment to ensure consistent operating conditions.
Presence of Interfering Peaks in Chromatogram 1. Co-extraction of other plastic additives: The solvent may be extracting other additives from the plastic that have similar retention times to this compound. 2. Polymer degradation products: The extraction conditions may be causing the polymer matrix to degrade, releasing interfering compounds. 3. Contamination: Contamination from solvents, glassware, or the extraction system itself.1. Optimize chromatographic separation: Adjust the GC or HPLC method (e.g., temperature program, mobile phase gradient) to better separate this compound from other compounds. 2. Use a more selective extraction method: Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity.[12][13] 3. Perform a blank extraction: Run the extraction procedure with no sample to identify any background contamination. Ensure high-purity solvents and clean glassware.
Plastic Sample Melting During Extraction 1. Extraction temperature is too high: The set temperature exceeds the melting point of the plastic.[10][11]1. Lower the extraction temperature: Adjust the temperature to be below the melting point of the polymer. 2. Use a method with better temperature control: Techniques like PFE offer precise temperature control.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Polypropylene (PP)

Extraction MethodSolventSample FormExtraction Time (min)Recovery (%)Reference(s)
Microwave-Assisted Extraction (MAE)DichloromethaneGround PP2596.4[3][7]
Microwave-Assisted Extraction (MAE)CyclohexaneGround PP2594.57[3][7]
Microwave-Assisted Extraction (MAE)LimoneneGround PP2593.05[3][7]
Ultrasonic-Assisted Extraction (UAE)DichloromethaneGround PP9094.38[3][7]
Ultrasonic-Assisted Extraction (UAE)LimoneneGround PP9092.17[3]
Soxhlet ExtractionDichloromethaneGround PP144083.29[3][7]
Soxhlet ExtractionEthyl AcetatePowder5 cyclesComparable to DP[4][14]
Dissolution-Precipitation (DP)-Powder3 min sonication-[4][14]

Table 2: Pressurized Fluid Extraction (PFE) Parameters for Erucamide from Polyethylene (PE)

ParameterOptimized ValueReference(s)
SolventIsopropanol[5][15]
Temperature105 °C[5][15]
Static Time16 min[5][15]
Number of Cycles2[5][15]
Recovery~100%[5][15]

Experimental Protocols

Microwave-Assisted Extraction (MAE)

This protocol is based on methodologies that have demonstrated high recovery rates for this compound.[3][7]

  • Sample Preparation: Grind the plastic sample (e.g., polypropylene) into a fine powder.

  • Extraction:

    • Place a known weight of the powdered plastic sample into a microwave extraction vessel.

    • Add a specific volume of the extraction solvent (e.g., dichloromethane).

    • Seal the vessel and place it in the microwave extraction system.

    • Set the extraction parameters: for example, a temperature of 80°C for a 25-minute extraction time.[16]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove any solid plastic particles.

    • The resulting solution is then ready for analysis by GC-MS or HPLC.

Ultrasonic-Assisted Extraction (UAE)

This protocol is a common alternative to MAE, utilizing ultrasonic waves to facilitate extraction.

  • Sample Preparation: Grind the plastic sample into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plastic into a suitable flask.

    • Add a measured volume of the chosen solvent (e.g., dichloromethane).

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified duration (e.g., 60 to 90 minutes).[2] The temperature of the bath can be controlled (e.g., up to 50°C) to enhance extraction efficiency.[3]

  • Post-Extraction:

    • Filter the extract to separate the liquid from the solid plastic residue.

    • The extract is then ready for subsequent analysis.

Soxhlet Extraction

A traditional and robust method, though generally slower than modern techniques.[14]

  • Sample Preparation: The plastic sample should be in a powdered form to maximize surface area.[4][14]

  • Extraction:

    • Place a known quantity of the powdered plastic sample in a thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Add the extraction solvent (e.g., ethyl acetate) to the distillation flask.

    • Heat the solvent to boiling. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber containing the sample.

    • The chamber will fill with the warm solvent, and when it reaches a certain level, it will be siphoned back into the distillation flask.

    • This cycle is repeated multiple times (e.g., 5 cycles) to ensure complete extraction.[2]

  • Post-Extraction:

    • After the extraction is complete, the solvent in the distillation flask contains the extracted this compound.

    • This solution can then be concentrated and prepared for analysis.

Mandatory Visualization

Extraction_Workflow General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis cluster_result Result Start Plastic Sample (Pellets/Film) Grinding Grinding/Powdering Start->Grinding Extraction Extraction Method (MAE, UAE, Soxhlet, PFE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation/ Concentration (Optional) Filtration->Concentration Analysis Quantitative Analysis (GC-MS, HPLC) Concentration->Analysis Result Quantification of This compound Analysis->Result

Caption: General workflow for this compound extraction.

References

Validation & Comparative

A Comparative Analysis of Stearyl Erucamide and Oleamide as Slip Agents for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and manufacturing, particularly within sensitive applications such as medical devices and pharmaceutical packaging, the choice of additives is paramount. Slip agents, incorporated into polymers to reduce their inherent surface friction, are critical for efficient processing and final product performance. This guide provides a detailed comparative analysis of two commonly used primary amide slip agents: stearyl erucamide and oleamide. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on performance characteristics and regulatory considerations.

Executive Summary

Oleamide and this compound are both fatty acid amides that function as effective slip agents by migrating to the polymer surface, creating a lubricating layer that lowers the coefficient of friction (COF). The fundamental difference lies in their molecular structure, which significantly influences their performance profiles. Oleamide, a C18 amide, is known for its rapid migration to the polymer surface, providing quick slip performance. In contrast, this compound, a larger C40 secondary amide, exhibits a slower migration rate and superior thermal stability. The selection between these two agents is contingent on the specific requirements of the application, including the desired speed of slip effect, processing temperatures, and long-term performance needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and oleamide is essential for predicting their behavior in a polymer matrix.

PropertyThis compoundOleamide
Chemical Name N-Octadecyl-13-docosenamide[1](Z)-Octadec-9-enamide
CAS Number 10094-45-8[1]301-02-0
Molecular Formula C40H79NO[1]C18H35NO
Melting Point Not explicitly found70-78 °C[2][3]

Performance Characteristics

The efficacy of a slip agent is determined by several key performance indicators, including its ability to reduce friction, its rate of migration to the surface, and its stability under processing conditions.

Coefficient of Friction (COF)
Migration Rate

The speed at which a slip agent migrates to the surface, often referred to as "bloom," is a critical factor. Oleamide is characterized as a "fast bloom" slip agent, meaning it migrates to the surface relatively quickly.[5] This rapid migration is advantageous in applications where an immediate slip effect is required.

In contrast, this compound, due to its larger molecular size, has a significantly slower migration rate.[1] This "slow bloom" characteristic is beneficial in applications where a delayed or more controlled release of the slip agent to the surface is desirable, preventing issues like excessive initial slip or interference with downstream processes such as printing or sealing.

A study on slip agent migration in high-density polyethylene (HDPE) provides quantitative data on the diffusion coefficients of oleamide and the related erucamide. The diffusion coefficient for oleamide was found to be 1.16 x 10⁻¹³ cm²/s, while for erucamide it was 1.53 x 10⁻¹³ cm²/s.[6] This indicates that oleamide migrates slightly slower than erucamide in this specific study, which contrasts some qualitative descriptions. It is important to note that diffusion coefficients can be influenced by various factors, including the polymer matrix and temperature.[6] Data for the diffusion coefficient of this compound was not found for a direct quantitative comparison.

Thermal Stability

Thermal stability is a crucial parameter, especially in polymer processing where high temperatures are employed. This compound is noted for its excellent thermal stability, making it suitable for processing at temperatures above 300°C.[1] This high-temperature resistance makes it a preferred choice for engineering plastics and other polymers that require high processing temperatures.[1]

Oleamide has a lower thermal stability compared to erucamide and, by extension, this compound.[2][5] Its use is generally recommended for applications with processing temperatures up to 230°C.[7] The higher volatility of oleamide at elevated temperatures can also lead to its loss from the polymer surface, reducing its long-term slip performance.[2][5]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential.

Measurement of Coefficient of Friction

The static and kinetic coefficients of friction of plastic films are determined using a standardized test method, ASTM D1894 . This method involves measuring the force required to initiate motion (static COF) and maintain motion (kinetic COF) between two surfaces under a specified normal force. The test can be configured for film-to-film or film-to-other-substrate measurements. It is crucial to control variables such as the rate of motion, the age of the film, and the conditioning of the samples, as the migration of slip additives is time-dependent.

Determination of Migration Rate

The migration of slip agents to the polymer surface can be quantified using various analytical techniques. Gas chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a common method.[8][9] This typically involves solvent extraction of the slip agent from the film surface, followed by chromatographic analysis to determine its concentration. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-destructive surface analysis technique that can also be used to monitor the increase in slip agent concentration on the polymer surface over time.

Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of materials.[10][11] In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The resulting data provides information on the onset temperature of decomposition, the rate of mass loss, and the composition of the material. This allows for a direct comparison of the thermal stability of different slip agents.

Logical Relationships and Workflows

G cluster_selection Slip Agent Selection Process Application_Requirements Define Application Requirements (e.g., COF, processing temp, timeline) Stearyl_Erucamide This compound Application_Requirements->Stearyl_Erucamide High Temp Slow Bloom Oleamide Oleamide Application_Requirements->Oleamide Low Temp Fast Bloom Performance_Testing Performance Testing (COF, Migration, Stability) Stearyl_Erucamide->Performance_Testing Oleamide->Performance_Testing Final_Selection Final Slip Agent Selection Performance_Testing->Final_Selection

Caption: Decision workflow for selecting a slip agent based on application requirements.

Experimental Workflow for Slip Agent Evaluation

G Start Start: Polymer Compounding with Slip Agent Film_Extrusion Film Extrusion Start->Film_Extrusion Thermal_Analysis Thermal Analysis (TGA) Start->Thermal_Analysis Sample_Conditioning Sample Conditioning (Aging at controlled T & H) Film_Extrusion->Sample_Conditioning COF_Testing COF Testing (ASTM D1894) Sample_Conditioning->COF_Testing Migration_Analysis Migration Analysis (GC-MS or ATR-FTIR) Sample_Conditioning->Migration_Analysis Data_Analysis Data Analysis & Comparison COF_Testing->Data_Analysis Migration_Analysis->Data_Analysis Thermal_Analysis->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: A typical experimental workflow for evaluating the performance of slip agents in polymer films.

Conclusion

The choice between this compound and oleamide as a slip agent is a critical decision that can significantly impact the processability and final properties of a polymer product. Oleamide is the preferred choice for applications requiring rapid slip performance at lower processing temperatures. Its "fast bloom" nature ensures that a lubricating layer is quickly formed on the polymer surface. However, its lower thermal stability makes it less suitable for high-temperature applications.

References

Stearyl Erucamide vs. Erucamide in Polyolefins: A Comprehensive Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two key slip agents, Stearyl Erucamide and Erucamide, reveals distinct performance characteristics in polyolefin applications. While erucamide generally provides a lower coefficient of friction, this compound offers superior thermal stability and anti-blocking properties, making the choice between them highly dependent on the specific requirements of the end product.

This guide provides a comprehensive comparison of the performance of this compound and Erucamide in polyolefins, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and product development professionals in the polymer industry.

Performance at a Glance: A Tabular Comparison

Performance MetricThis compoundErucamideKey Observations
Coefficient of Friction (COF) Can achieve < 0.15[1]As low as 0.129[2][3]Erucamide generally provides a lower COF, indicating better slip performance.
Anti-blocking Performance Effective anti-blocking agent[1]Primarily a slip agentThis compound is specifically recognized for its anti-blocking capabilities.
Thermal Stability Stable up to 300°C[4]Less stable at higher temperaturesThis compound is the preferred choice for high-temperature processing applications.
Migration Rate Slower migration[4]Faster migrationThe slower migration of this compound can be advantageous in preventing die build-up and ensuring long-term performance.

In-Depth Performance Analysis

Slip Performance (Coefficient of Friction)

Erucamide is widely recognized for its excellent slip properties, effectively reducing the friction between polyolefin film layers and between the film and processing equipment. Experimental data on polyethylene (PE) films demonstrates that the inclusion of erucamide can result in a coefficient of friction (COF) as low as 0.129.[2][3] This is a significant reduction compared to untreated polyolefin films.

This compound also functions as an effective slip agent, with studies on multilayer flexible packaging showing its capability to reduce the COF to below 0.15.[1] While still a significant improvement, the available data suggests that erucamide may offer a slight advantage in achieving the lowest possible COF.

The effectiveness of both amides is dependent on their migration to the surface of the polymer. Erucamide, having a smaller molecular structure, tends to migrate more quickly, leading to a faster reduction in COF. Conversely, the larger molecular size of this compound results in a slower migration rate.[4] This slower bloom can be beneficial in certain applications, such as preventing premature slip during processing or ensuring a more controlled release of the slip agent over time.

Anti-blocking Performance

Blocking, the unwanted adhesion between layers of plastic film, is a common issue in polyolefin film production. This compound is particularly noted for its effectiveness as an anti-blocking agent.[1] Its larger molecular structure is thought to create a more effective barrier at the film surface, preventing the layers from sticking together. While erucamide's primary function is as a slip agent, it can offer some anti-blocking effect, though it is generally considered less effective than dedicated anti-blocking agents or this compound.

Thermal Stability

One of the most significant advantages of this compound is its superior thermal stability. It can withstand processing temperatures of up to 300°C, making it a suitable additive for high-temperature applications such as in engineering plastics and high-speed extrusion processes.[4] Erucamide, on the other hand, is less thermally stable and may degrade or volatilize at higher processing temperatures, which can lead to issues like die build-up and reduced performance.

Migration Behavior

The migration of slip agents is a critical factor influencing their performance. As mentioned, erucamide migrates more rapidly to the polymer surface due to its smaller molecular size. While this can be advantageous for achieving a quick reduction in friction, it can also lead to issues such as die build-up and plate-out on processing equipment.

Experimental Protocols

Measurement of Coefficient of Friction (ASTM D1894)

The coefficient of friction (static and kinetic) of the polyolefin films is determined according to the ASTM D1894 standard test method.

Apparatus:

  • A friction testing instrument with a horizontal plane and a sled.

  • A force-measuring device.

  • Conditioning and testing atmosphere controlled for temperature and humidity.

Procedure:

  • A specimen of the polyolefin film is secured to the horizontal plane.

  • Another film specimen is attached to a sled of a specified weight.

  • The sled is placed on the film on the horizontal plane.

  • The force required to initiate motion (static friction) and the force required to maintain motion at a constant speed (kinetic friction) are measured as the sled is pulled across the stationary film.

  • The coefficients of static and kinetic friction are calculated from these force measurements.

Measurement of Blocking Load (ASTM D3354)

The anti-blocking performance is quantified by measuring the blocking load, which is the force required to separate two layers of film under specified conditions, following the ASTM D3354 standard.

Apparatus:

  • A blocking jig with parallel plates.

  • A means of applying a specified load.

  • A controlled temperature environment.

  • A tensile testing machine.

Procedure:

  • Two layers of the polyolefin film are placed between the parallel plates of the blocking jig.

  • A specified load is applied to the films for a set period at a controlled temperature to induce blocking.

  • After the conditioning period, the force required to separate the two adhered film layers is measured using a tensile testing machine. This force is reported as the blocking load.

Visualizing the Structure-Performance Relationship

The difference in the chemical structures of erucamide and this compound is the primary driver of their distinct performance characteristics. The following diagram illustrates this relationship.

G cluster_structure Chemical Structure cluster_performance Performance Characteristics Erucamide Erucamide Smaller_Molecule Smaller_Molecule Erucamide->Smaller_Molecule C22H43NO Stearyl_Erucamide Stearyl_Erucamide Larger_Molecule Larger_Molecule Stearyl_Erucamide->Larger_Molecule C40H79NO Faster_Migration Faster_Migration Smaller_Molecule->Faster_Migration Slower_Migration Slower_Migration Larger_Molecule->Slower_Migration Lower_COF Lower_COF Higher_Thermal_Stability Higher_Thermal_Stability Better_Anti_Blocking Better_Anti_Blocking Faster_Migration->Lower_COF Slower_Migration->Higher_Thermal_Stability Slower_Migration->Better_Anti_Blocking

Caption: Structure-performance relationship of erucamide and this compound.

Conclusion

The selection between this compound and erucamide as a slip agent in polyolefins should be based on a careful consideration of the desired performance attributes of the final product and the processing conditions. For applications demanding the lowest possible coefficient of friction and where processing temperatures are moderate, erucamide is an excellent choice. However, for applications requiring superior thermal stability, effective anti-blocking, and a more controlled, long-term slip performance, this compound presents a compelling alternative. By understanding the distinct advantages and disadvantages of each additive, researchers and formulators can optimize their polyolefin formulations for specific performance targets.

References

Validation of Stearyl Erucamide Concentration: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of additives like stearyl erucamide is critical for ensuring product quality, stability, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound concentration, supported by experimental data and detailed protocols.

The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Both methods offer robust and reliable approaches, with distinct advantages and considerations depending on the specific application and sample matrix.

Comparative Performance of Analytical Methods

The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample. Below is a summary of the performance characteristics of GC and HPLC for this compound analysis.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Detector(s) Flame Ionization Detector (FID), Thermoionic Selective Detector (TSD), Mass Spectrometry (MS)[2]UV Detector[1]
Linearity Range Up to ~60 µg/mL (FID, TSD); 20.5 to 42 µg/mL (MSD)[2]Not explicitly stated, but good linearity (R² > 0.99) is achievable for fatty acid amides.[3]
Limit of Detection (LOD) As low as 16.1 ng/mL[1][4]5.0 µg/mL[1]
Repeatability (RSD) < 2.5% (FID, TSD); > 10% (MSD)[2]Not explicitly stated, but generally low RSD is expected.
Analysis Time ~12-30 minutes[1][2]< 8 minutes[1]
Sample Preparation Often requires extraction.[2] Derivatization may be needed for fatty acids in general, but not always for fatty acid amides.[5]Requires extraction.[6]

Key Insights:

  • Sensitivity: Gas Chromatography, particularly with FID or TSD detectors, generally offers significantly lower detection limits for erucamide compared to HPLC with UV detection.[1][4]

  • Speed: HPLC methods can be faster, with analysis times under 8 minutes.[1]

  • Linearity: Both techniques provide good linearity within their respective optimal concentration ranges.[2][3]

  • Detector Choice (GC): For GC analysis, FID and TSD detectors demonstrate better repeatability than MS detectors.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline typical experimental protocols for both GC and HPLC analysis of this compound.

Gas Chromatography (GC) Protocol

This protocol is based on methods developed for the determination of erucamide in polyethylene films, which can be adapted for other matrices.[2]

1. Sample Preparation: Pressurized Liquid Extraction (PLE)

  • Apparatus: Pressurized liquid extraction system.

  • Solvent: Pure isopropanol.[2]

  • Procedure:

    • Place the sample into the extraction cell.

    • Extract with isopropanol at 105°C for 16 minutes.[2]

    • Perform the extraction cycle twice.[2]

    • Collect the liquid extract containing the this compound.

2. GC-FID/TSD/MS Analysis

  • GC System: Gas chromatograph equipped with a flame ionization detector (FID), thermoionic selective detector (TSD), or mass spectrometer (MS).[2]

  • Column: 30 m x 0.25 mm (I.D.) 5% phenyl-95% dimethyl-polysiloxane capillary column.[2]

  • Carrier Gas: Helium.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 10 minutes.

  • Detector Temperature: 300°C.

3. Calibration

  • Prepare a series of standard solutions of this compound in isopropanol at known concentrations.

  • Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • The linearity of the GC-FID and GC-TSD methods is reported to be up to about 60 µg/ml.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the analysis of erucamide as a polymer lubricant.[1]

1. Sample Preparation: Ultrasonic Bath Extraction

  • Apparatus: Ultrasonic bath.

  • Solvent: 75:25 (v/v) dichloromethane:cyclohexane.[6]

  • Procedure:

    • Weigh a known amount of the sample into a vial.

    • Add a specific volume of the extraction solvent.

    • Perform extraction in an ultrasonic bath.

    • Filter the extract before injection.

2. HPLC-UV Analysis

  • HPLC System: A liquid chromatograph with a UV detector.[1]

  • Column: Reverse phase octadecylsilane (ODS) column.[1]

  • Mobile Phase: Acetonitrile/methanol (60:40).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL (to avoid peak splitting that can occur with larger volumes when using certain extraction solvents).[6][7]

  • Detection: UV at 202 nm.[1]

  • Analysis Time: Less than 8 minutes.[1]

3. Calibration

  • Prepare standard solutions of this compound in a suitable solvent like isopropanol.[6]

  • Generate a calibration curve by injecting the standards and plotting the peak area versus concentration.

Workflow and Process Diagrams

Visualizing the analytical workflow can aid in understanding the entire process from sample to result.

General Workflow for this compound Concentration Validation cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., PLE or Ultrasonic) Sample->Extraction Filtration Filtration Extraction->Filtration GC Gas Chromatography (GC) Filtration->GC GC Analysis HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC HPLC Analysis Integration Peak Integration GC->Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow from sample preparation to final concentration determination.

Method Selection Logic for this compound Analysis Requirement Primary Requirement? HighSensitivity High Sensitivity (Low Concentration) Requirement->HighSensitivity Sensitivity HighThroughput High Throughput (Speed) Requirement->HighThroughput Speed GC_Method Select Gas Chromatography (GC) HighSensitivity->GC_Method HPLC_Method Select High-Performance Liquid Chromatography (HPLC) HighThroughput->HPLC_Method

Caption: Decision tree for selecting the appropriate analytical method.

References

A Comparative Guide to the Analytical Cross-Validation of Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and manufacturing, stearyl erucamide is a vital additive, functioning primarily as a slip and anti-blocking agent in polyolefins, nylons, and polyesters.[] Its presence and concentration are critical to the final properties of the plastic, necessitating robust and reliable analytical methods for its quantification. This guide provides a comparative analysis of two primary chromatographic techniques for the determination of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on various performance parameters. Below is a summary of the quantitative data for GC and HPLC methods used in the analysis of fatty acid amides like this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV/VIS Detector
Limit of Detection (LOD) Erucamide: 16.1 ng/mL (by GC-FID)[2][3]Erucamide: 5.0 µg/mL (by HPLC-UV)[2]
Repeatability (RSD) < 2.5% for FID[2][4]-
Linearity Range Up to ~60 µg/mL for GC-FID[3]-
Analysis Time ~12-30 minutes[2][4]< 8 minutes to ~25 minutes (method dependent)[2][5]
Sample Preparation Pressurized Liquid Extraction (PLE), Soxhlet Extraction, Microwave-Assisted Extraction[4][6][7][8]Ultrasonic Bath Extraction, Dissolution[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the GC and HPLC analysis of this compound.

Gas Chromatography (GC) Protocol

  • Sample Preparation (Pressurized Liquid Extraction):

    • Polymer film samples are subjected to pressurized liquid extraction.

    • The extraction is performed with isopropanol at 105°C for two 16-minute cycles.[3][4]

  • Instrumentation:

    • Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A 30 m x 0.25 mm (I.D.) 5% phenyl-95% dimethyl-polysiloxane capillary column is commonly used.[2][3][4]

  • Chromatographic Conditions:

    • The specific temperature program and gas flow rates are optimized to achieve separation of this compound from other components within approximately 12 to 30 minutes.[2][4]

High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample Preparation (Ultrasonic Bath Extraction):

    • The sample is prepared by an ultrasonic bath extraction procedure.

    • A common extraction solvent is a mixture of 75:25 (v/v) dichloromethane:cyclohexane.[9]

  • Instrumentation:

    • Chromatograph: An HPLC system, such as the Agilent 1200 Series Rapid Resolution LC, equipped with a UV/VIS detector.[5]

    • Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 mm × 150 mm, 5-µm) is often employed.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[5]

    • Flow Rate: Flow rates can be optimized for speed, ranging from 0.21 mL/min to 3.5 mL/min depending on the column dimensions and desired analysis time.[5]

    • Detection: UV detection is performed at 200 nm or 202 nm.[2][5]

    • Column Temperature: Elevated temperatures, such as 60°C or 85°C, can be used to improve separation and reduce analysis time.[5]

Methodology Workflow

The general workflow for the analysis of this compound, from sample preparation to data analysis, is depicted in the following diagram.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Polymer Sample Extraction Extraction (PLE, Ultrasonic, etc.) Sample->Extraction Extract Sample Extract Extraction->Extract Chromatography Chromatography (GC or HPLC) Extract->Chromatography Injection Detector Detection (FID, MS, or UV) Chromatography->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound Analysis.

Logical Framework for Method Selection

The choice between GC and HPLC for the analysis of this compound depends on the specific requirements of the study. The following diagram illustrates a logical framework for method selection.

Method Selection Logic Start Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Speed High Throughput Needed? Sensitivity->Speed No GC_Method Select Gas Chromatography (GC) Sensitivity->GC_Method Yes Speed->GC_Method No HPLC_Method Select High-Performance Liquid Chromatography (HPLC) Speed->HPLC_Method Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Study on the Thermal Stability of Commercially Significant Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of fatty acid amides is crucial for their application in various processes, particularly those involving elevated temperatures such as polymer processing and drug formulation. This guide provides an objective comparison of the thermal properties of four key fatty acid amides: oleamide, stearamide, erucamide, and behenamide. The information presented is collated from experimental data to assist in the selection of the most suitable fatty acid amide for specific research, development, and manufacturing applications where thermal stability is a critical parameter.

Fatty acid amides are a class of organic compounds derived from fatty acids, valued for their properties as slip agents, anti-blocking agents, and lubricants in numerous industrial processes.[1] Their thermal stability is a key factor in their effectiveness, especially in high-temperature applications.[1] The thermal properties of these amides are largely determined by their molecular structure, specifically the length of the carbon chain and the degree of saturation.[1]

Comparative Thermal Data

The following table summarizes the melting points and qualitative thermal stability of oleamide, stearamide, erucamide, and behenamide. While specific onset decomposition temperatures from Thermogravimetric Analysis (TGA) are not consistently available across comparable studies, general observations on thermal stability provide valuable insights.

Fatty Acid AmideMolecular FormulaStructureMelting Point (°C)Thermal Stability Insights
Oleamide C₁₈H₃₅NOUnsaturated (C18:1)66 - 76Generally considered to have lower thermal stability compared to its saturated counterparts. A derivative, N-(2-aminoethyl)-oleamide, has been shown to undergo sharp decomposition at temperatures above 300°C.[1][2]
Stearamide C₁₈H₃₇NOSaturated (C18:0)~109As a saturated fatty acid amide, it exhibits higher thermal stability than the unsaturated oleamide. Fatty acid amides are generally stable at elevated processing temperatures.[1]
Erucamide C₂₂H₄₃NOUnsaturated (C22:1)76 - 88Possesses good thermal stability, making it suitable for applications at higher temperatures. Studies on fatty acid amides from vegetable oils suggest they remain stable at temperatures below 200°C.[1][3][4]
Behenamide C₂₂H₄₅NOSaturated (C22:0)105 - 115Exhibits excellent thermal stability, attributed to its long, saturated hydrocarbon chain. The evaporation temperature of fatty acid amides increases with the length of the alkyl chain.[1] Behenamide is noted for its good thermal stability and is used in applications requiring high-temperature resistance.[5][6]

Experimental Protocols

The data presented in this guide are primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed methodologies for these experiments as they are typically applied to the analysis of fatty acid amides.[1]

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point and other thermal transitions of fatty acid amides.

Objective: To measure the heat flow associated with thermal transitions (e.g., melting) as a function of temperature.[1]

Apparatus: A differential scanning calorimeter.[1]

Methodology:

  • A small, precisely weighed sample of the fatty acid amide (typically 2-5 mg) is hermetically sealed in an aluminum pan.[1]

  • An empty, sealed aluminum pan is used as a reference.[1]

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[1]

  • A controlled temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of fatty acid amides by monitoring their mass change as a function of temperature.

Objective: To determine the temperature at which a fatty acid amide begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.[1]

Methodology:

  • A small, accurately weighed sample of the fatty acid amide (typically 5-10 mg) is placed in a ceramic or platinum pan.[1]

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[1]

  • The furnace is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).[1]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins. The data can be presented as the temperature at which 5% or 10% mass loss occurs (Td5% or Td10%).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative thermal analysis of fatty acid amides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Comparison SampleAcquisition Acquire Fatty Amide Samples (Oleamide, Stearamide, Erucamide, Behenamide) SampleDrying Dry Samples under Vacuum SampleAcquisition->SampleDrying SampleWeighing Accurately Weigh Samples for DSC and TGA SampleDrying->SampleWeighing DSC_Run Run DSC Scan (e.g., 10°C/min under N2) SampleWeighing->DSC_Run TGA_Run Run TGA Scan (e.g., 10°C/min under N2) SampleWeighing->TGA_Run DSC_Analysis Determine Melting Point (Tm) DSC_Run->DSC_Analysis DataCompilation Compile Tm and Td Data into a Table DSC_Analysis->DataCompilation TGA_Analysis Determine Decomposition Temperature (Td) TGA_Run->TGA_Analysis TGA_Analysis->DataCompilation StabilityComparison Compare Thermal Stability DataCompilation->StabilityComparison

Caption: Experimental workflow for comparative thermal analysis.

Conclusion

The selection of a fatty acid amide for a specific application should be guided by its thermal properties. Saturated fatty acid amides, such as stearamide and behenamide, generally offer higher melting points and greater thermal stability compared to their unsaturated counterparts, oleamide and erucamide. Furthermore, an increase in the carbon chain length generally correlates with enhanced thermal stability. For applications requiring processing at high temperatures, behenamide and stearamide are likely to be more suitable choices. Conversely, for applications where a lower melting point is desirable, oleamide and erucamide may be more appropriate. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative analyses and validate the thermal performance of these materials for their specific needs.

References

A Comparative Guide to the Slip Coefficient of Surfaces Treated with Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the frictional properties of polymer films are a critical parameter in manufacturing, packaging, and product handling. The choice of a slip agent, a substance used to reduce the coefficient of friction (COF) of a material's surface, can significantly impact processability and end-product performance. This guide provides an objective comparison of Stearyl Erucamide with other common slip agents, supported by experimental data, to aid in the selection of the most suitable additive for specific applications.

Performance Comparison of Slip Agents

The selection of a slip agent is often a trade-off between the desired reduction in friction, the speed at which this effect is required, and other factors such as thermal stability and potential impact on downstream processes like printing or sealing. The following table summarizes the performance of this compound and other common slip agents based on available experimental data.

Slip AgentPolymer MatrixTest ConditionsStatic COF (μs)Kinetic COF (μk)Source
This compound Polyethylene (PE)Aged for 14 days at 23°C~0.3 - 0.4~0.3 - 0.4[1]
This compound Polyethylene (PE)Aged for 14 days at 50°C~0.2 - 0.3~0.2 - 0.3[1]
Erucamide Polyethylene (PE)Aged for 3 days at 50°C-0.129 [1]
Erucamide / this compound Mix Polyethylene (PE)Aged for 14 days at 23°C~0.2 - 0.3~0.2 - 0.3[1]
Erucamide / this compound Mix Polyethylene (PE)Aged for 14 days at 50°C~0.15 - 0.25~0.15 - 0.25[1]
Erucamide Low-Density Polyethylene (LDPE)--~0.18[2]
Behenamide Low-Density Polyethylene (LDPE)--~0.48[2]
Erucamide Polypropylene (PP)-0.15 - 0.35-[3]
Behenamide Polypropylene (PP)-0.15 - 0.35-[3]

Key Observations:

  • Erucamide consistently demonstrates the ability to achieve a very low coefficient of friction, with one study reporting a kinetic COF of 0.129 in polyethylene film after aging.[1]

  • This compound generally exhibits a higher COF compared to Erucamide under similar conditions.[1] This is attributed to its larger molecular size, which results in a slower migration to the polymer surface.

  • A mixture of Erucamide and this compound can provide a balanced performance, offering a lower COF than this compound alone.[1]

  • Behenamide , a saturated fatty acid amide, shows a significantly higher COF compared to the unsaturated Erucamide in LDPE films.[2][3]

Experimental Protocol: Measuring the Coefficient of Friction (ASTM D1894)

The standard test method for determining the static and kinetic coefficients of friction of plastic film and sheeting is ASTM D1894.[4][5][6][7][8] This method provides a reliable and reproducible means of quantifying the slip properties of surfaces.

Objective: To determine the static and kinetic coefficients of friction of a plastic film when sliding over itself or another surface.

Apparatus:

  • A universal testing machine with a constant speed drive.

  • A sled of a specified weight and a flat, horizontal plane.

  • A force-measuring device (load cell).

  • Specimen cutting tools.

Procedure:

  • Specimen Preparation: Cut the plastic film into the specified dimensions for both the stationary plane and the sled. The surfaces of the specimens must be clean and free from any contaminants.[4]

  • Test Setup: Secure the stationary film specimen to the horizontal plane. Attach the other film specimen to the sled.

  • Measurement of Static Coefficient of Friction (μs):

    • Place the sled with its attached specimen onto the stationary specimen on the plane.

    • Initiate the movement of the plane at a constant speed (typically 150 mm/min).[8]

    • Record the initial maximum force required to start the sled's motion. This is the static frictional force (Fs).

    • The static coefficient of friction is calculated as: μs = Fs / W , where W is the weight of the sled.

  • Measurement of Kinetic Coefficient of Friction (μk):

    • After the initial movement, continue the test for a specified distance.

    • Record the average force required to maintain the sled's motion at a constant speed. This is the kinetic frictional force (Fk).

    • The kinetic coefficient of friction is calculated as: μk = Fk / W .

Factors Affecting Results:

Several factors can influence the results of COF testing, including:

  • Aging Time and Temperature: The migration of slip agents to the surface is a time and temperature-dependent process.[1]

  • Surface Contamination: Any dust, grease, or other contaminants can significantly alter the frictional properties.[4]

  • Rate of Motion: The speed at which the surfaces move against each other can affect the measured COF.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the ASTM D1894 test method for determining the coefficient of friction.

ASTM_D1894_Workflow cluster_prep 1. Preparation cluster_setup 2. Test Setup cluster_measurement 3. Measurement cluster_calculation 4. Calculation Prep_Specimen Prepare Film Specimens Clean_Surfaces Clean Specimen Surfaces Prep_Specimen->Clean_Surfaces Mount_Stationary Mount Stationary Specimen on Plane Clean_Surfaces->Mount_Stationary Place_Sled Place Sled on Stationary Specimen Mount_Stationary->Place_Sled Attach_Sled Attach Specimen to Sled Attach_Sled->Place_Sled Start_Motion Initiate Plane Movement at Constant Speed Place_Sled->Start_Motion Record_Static Record Initial Peak Force (Fs) Start_Motion->Record_Static Record_Kinetic Record Average Force during Sliding (Fk) Record_Static->Record_Kinetic Calc_Static Calculate Static COF (μs = Fs / W) Record_Static->Calc_Static Calc_Kinetic Calculate Kinetic COF (μk = Fk / W) Record_Kinetic->Calc_Kinetic

ASTM D1894 Experimental Workflow

Conclusion

The choice of a slip agent has a significant impact on the surface properties of polymer films. While Erucamide is a fast-acting slip agent that can achieve a very low coefficient of friction, This compound offers a slower, more controlled release of slip properties, which can be advantageous in applications where immediate high slip is not desired. A blend of these two can offer a customized slip profile. The selection of the appropriate slip agent should be based on a thorough understanding of the application's requirements and supported by empirical data obtained through standardized testing methods like ASTM D1894.

References

A Comparative Guide to Stearyl Erucamide and Other Commercial Slip Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of stearyl erucamide's performance attributes against other commercially available slip agents, providing essential data for material selection in research and pharmaceutical applications.

Introduction

Slip agents are critical additives in the polymer industry, incorporated into plastics to reduce their natural tackiness and coefficient of friction (COF). This modification is essential for the efficient processing of plastic films and for ensuring the smooth handling of final products, a particularly important consideration in high-speed packaging lines and sensitive applications such as pharmaceutical packaging. Among the various slip agents, fatty acid amides are the most widely used, with this compound emerging as a key player. This guide provides a comprehensive comparison of this compound's performance against other common commercial slip agents like oleamide, erucamide, and behenamide, with a focus on data relevant to researchers, scientists, and drug development professionals.

The primary mechanism by which these fatty acid amides function is through a process called "blooming" or migration.[1] Following polymer processing, the slip agent molecules, being partially incompatible with the polymer matrix, migrate to the surface.[1] This forms a thin, lubricating layer that reduces the friction between the polymer surface and other surfaces it comes into contact with.[1] The rate of migration and the effectiveness of the slip are influenced by the molecular structure of the amide, the type of polymer, and the processing and storage conditions.[2]

For pharmaceutical applications, the selection of a slip agent extends beyond its frictional properties. The potential for these additives to become "leachables" – substances that migrate from the packaging into the drug product – is a critical safety and regulatory concern.[3][4] Therefore, understanding the migration behavior and the potential for interaction with drug formulations is paramount.

Quantitative Performance Comparison of Commercial Slip Agents

The selection of an appropriate slip agent is often a balance between achieving the desired slip performance, maintaining the optical properties of the polymer, and ensuring regulatory compliance, especially in food and drug contact applications. The following tables summarize the key performance indicators of this compound in comparison to other widely used commercial slip agents.

Slip AgentPolymer MatrixTest MethodStatic COFKinetic COFObservations
This compound Polyethylene (PE)ASTM D1894~0.25 - 0.45[5]~0.20 - 0.40[5]Slower migration rate, good thermal stability.[5]
Erucamide Polyethylene (PE)ASTM D1894~0.13 (after 3 days at 50°C)[6]Not SpecifiedLower COF achieved over time compared to this compound.[6]
Oleamide Polyethylene (PE)ASTM D1894Not SpecifiedNot SpecifiedFaster migration ("fast bloom") than erucamide.[7]
Mixture (Erucamide + this compound) Polyethylene (PE)ASTM D1894Lower than this compound alone[6]Not SpecifiedOffers a balance of initial and long-term slip performance.[6]
Conventional Erucamide mLLDPE/PET laminateASTM D18940.68 - 0.85 (after lamination)[8]Not SpecifiedSignificant increase in COF after lamination.[8]
Non-migratory slip mLLDPE/PET laminateASTM D1894~0.5 (after lamination)[8]Not SpecifiedModest increase in COF after lamination.[8]

Table 1: Coefficient of Friction (COF) Comparison of Various Slip Agents. The data highlights the performance differences between slip agents in various polymer systems. This compound provides a moderate and stable slip, while erucamide can achieve a lower COF over time. Non-migratory slip agents show greater stability in laminated structures.

PropertyThis compoundErucamideOleamideBehenamide
Migration Rate SlowMediumFastVery Slow
Thermal Stability High (usable >300°C)[5]Good (up to 260°C)[9]LowerHigh
Volatility LowLowHighVery Low
Effect on Printing/Sealing Minimal[5]Can interfere if concentration is highCan interfereMinimal
Food Contact Approval Yes (e.g., GB9685-2008)[5]Yes (e.g., FDA 21 CFR 178.3860)[9]YesYes

Table 2: General Performance Characteristics of Commercial Slip Agents. This table provides a qualitative comparison of key properties that influence the selection of a slip agent for a specific application.

Experimental Protocols

Accurate and reproducible data are essential for comparing the performance of slip agents. The following are detailed methodologies for key experiments cited in this guide.

Measurement of Coefficient of Friction (ASTM D1894)

The static and kinetic coefficients of friction of plastic films are determined using the ASTM D1894 standard test method.

Apparatus:

  • A testing machine capable of maintaining a constant speed of separation.

  • A sled of a specified weight with a smooth, flat bottom.

  • A horizontal plane to support the test film.

  • A force-measuring device.

Procedure:

  • Specimen Preparation: Cut the plastic film into the required dimensions for both the stationary plane and the sled. The surfaces of the specimens must be clean and free from any contaminants.

  • Test Setup: Secure the larger film specimen to the horizontal plane, ensuring it is flat and wrinkle-free. Attach the smaller film specimen to the bottom of the sled.

  • Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, unless otherwise specified.

  • Measurement:

    • Place the sled with the film specimen on the film-covered horizontal plane.

    • Connect the sled to the force-measuring device.

    • Start the testing machine at a specified speed (typically 150 ± 30 mm/min).

    • Static COF: Record the initial maximum force required to start the sled in motion. The static COF is calculated as the initial peak force divided by the weight of the sled.

    • Kinetic COF: Record the average force required to maintain the sled in uniform motion. The kinetic COF is calculated as the average force during sliding divided by the weight of the sled.

  • Replicates: Perform at least five replicate tests for each sample and report the average values.

Evaluation of Extractables and Leachables

For pharmaceutical packaging, it is crucial to assess the potential for slip agents to migrate into the drug product. This involves controlled extraction studies and leachable studies.

Controlled Extraction Study:

  • Objective: To identify potential leachables by subjecting the packaging material to aggressive extraction conditions.

  • Procedure:

    • Select a range of solvents with varying polarities (e.g., hexane, ethanol, water) to simulate different drug formulations.

    • Expose the packaging material to the selected solvents under exaggerated conditions of temperature and time.

    • Analyze the resulting extracts using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the extracted compounds.

Leachable Study:

  • Objective: To determine the actual compounds that migrate from the packaging into the drug product under normal storage conditions.

  • Procedure:

    • Store the final drug product in its primary packaging for the intended shelf life, often under accelerated stability conditions (e.g., higher temperature and humidity).

    • At specified time points, analyze the drug product for the presence of the potential leachables identified in the extraction study.

    • Quantify any identified leachables and perform a toxicological risk assessment to ensure patient safety.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms and logical processes is crucial for effective material selection and experimental design. The following diagrams, generated using the DOT language, visualize these concepts.

Slip_Agent_Mechanism cluster_polymer Polymer Matrix (Bulk) cluster_surface Polymer Surface Initial_State Slip Agent Molecules Dispersed in Molten Polymer Cooling Polymer Cools and Solidifies Initial_State->Cooling Processing Migration Incompatibility Drives Migration of Slip Agent to Surface Cooling->Migration Phase Separation Surface_Layer Formation of a Thin Lubricating Layer Migration->Surface_Layer Friction_Reduction Reduced Coefficient of Friction Surface_Layer->Friction_Reduction

Caption: Mechanism of action for fatty acid amide slip agents.

Experimental_Workflow Start Define Application Requirements (e.g., Polymer type, processing temp., required COF) Select_Candidates Select Candidate Slip Agents (this compound, Erucamide, Oleamide, etc.) Start->Select_Candidates Prepare_Samples Prepare Polymer Film Samples with Different Slip Agents and Concentrations Select_Candidates->Prepare_Samples Leachable_Study Conduct Extractable and Leachable Studies (for pharma applications) Select_Candidates->Leachable_Study COF_Testing Perform Coefficient of Friction Testing (ASTM D1894) Prepare_Samples->COF_Testing Optical_Properties Evaluate Optical Properties (Haze, Gloss) Prepare_Samples->Optical_Properties Analyze_COF Analyze Static and Kinetic COF Data COF_Testing->Analyze_COF Final_Selection Select Optimal Slip Agent Based on Performance and Safety Data Analyze_COF->Final_Selection Optical_Properties->Final_Selection Analyze_Leachables Analyze Leachables and Perform Risk Assessment Leachable_Study->Analyze_Leachables Analyze_Leachables->Final_Selection

References

Unveiling the Hidden Variable: Cross-Reactivity of Stearyl Erucamide and Other Fatty Acid Amides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. However, a frequently overlooked source of variability and potential misinterpretation stems from the very tools of the trade: laboratory plasticware. Additives used in the manufacturing of these plastics, such as slip agents, can leach into experimental solutions and exhibit biological activity, leading to cross-reactivity in a range of biological assays. This guide provides a comparative analysis of Stearyl erucamide and other common fatty acid amide slip agents, summarizing their potential for assay interference and outlining experimental protocols to mitigate these effects.

Fatty acid amides, including this compound, oleamide, and erucamide, are widely used as slip agents to reduce friction in the manufacturing of polymer films and labware. While crucial for production, these compounds are not inert and have been shown to leach from plastic consumables into assay solutions, where they can act as confounding variables. Their structural similarity to endogenous signaling molecules raises significant concerns about their potential to interfere with sensitive biological assays, leading to false positives or negatives.

Comparative Analysis of Common Fatty Acid Amide Slip Agents

While direct quantitative data on the cross-reactivity of this compound in biological assays is limited in publicly available research, its structural similarity to the well-studied fatty acid amides, oleamide and erucamide, allows for an informed comparison of their potential biological activities. Oleamide and erucamide have been identified as bioactive leachables from laboratory plastics, and their effects on various cellular processes have been documented.[1]

FeatureThis compoundOleamideErucamide
Chemical Structure C40H79NOC18H35NOC22H43NO
Common Use Slip agent, lubricant, anti-blocking agent in plastics and coatings.[2][3]Slip agent in polyethylene and polypropylene films.[4][5]Slip agent in polyolefins, particularly for high-temperature applications.[5][6]
Known Biological Activity Limited direct data available. Potential for biological activity due to structural similarity to other fatty acid amides.Acts as a full agonist at the CB1 cannabinoid receptor, influences gap junction communication, and exhibits vasodilator effects.[1]Modulates water balance, stimulates angiogenesis, and can stimulate cAMP production through effects on G protein-coupled fatty acid receptors.[7][8]
Potential for Assay Interference High, due to its nature as a leachable plastic additive and structural similarity to known bioactive amides.Demonstrated interference in various assays, including receptor binding and enzymatic assays.Known to interfere with assays by stimulating GPCR signaling.[7]
Alternative Slip Agents Silicone-based additives (e.g., Polydimethylsiloxane - PDMS), synthetic and natural waxes, inorganic particles (e.g., silica, talc).[9][10]Silicone-based additives, waxes, inorganic particles.[9][10]Silicone-based additives, waxes, inorganic particles.[9][10]

Potential Impact on Key Biological Assays

The lipophilic nature of fatty acid amides allows them to interact with cellular membranes and proteins, potentially interfering with a variety of biological assays.

  • Enzymatic Assays: Leachates containing fatty acid amides can directly inhibit or activate enzymes, leading to erroneous measurements of enzyme kinetics. For example, oleamide has been shown to inhibit monoamine oxidase-B.[7]

  • Cell Viability Assays: These compounds may exhibit cytotoxic or cytostatic effects, skewing the results of assays that measure cell proliferation and health, such as MTT or ATP-based assays.

  • Fluorescence-Based Assays: The intrinsic fluorescence of leachables or their interaction with fluorescent probes can cause significant interference in fluorescence-based assays, leading to false signals.[11][12][13]

  • G-Protein Coupled Receptor (GPCR) Assays: Given that some fatty acid amides are known to interact with GPCRs, their presence as contaminants can lead to unintended activation or inhibition of these signaling pathways, confounding the study of receptor function.[1][7]

Experimental Protocols for Assessing Interference

To ensure the validity of experimental results, it is crucial to assess the potential for interference from leachable compounds.

Protocol 1: General Leachable Interference Test
  • Leachate Preparation: Incubate the plasticware (e.g., microcentrifuge tubes, pipette tips) with the same solvent and under the same conditions (temperature, time) as the actual experiment.

  • Blank Measurement: Run a blank control containing only the assay reagents and the "leachate" solution.

  • Assay Performance: Compare the signal from the leachate-containing blank to a control using high-purity, leachable-free containers (e.g., glass vials). A significant difference in the signal indicates interference.

Protocol 2: Cell Viability Assay Interference Test
  • Cell Culture: Plate cells at a desired density in a multi-well plate.

  • Leachate Exposure: Prepare a leachate solution as described in Protocol 1 using the cell culture medium. Replace the normal medium in a set of wells with the leachate-containing medium.

  • Control Groups: Include a negative control (cells in normal medium) and a positive control (cells treated with a known cytotoxic agent).

  • Viability Assessment: After the desired incubation period, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Compare the viability of cells exposed to the leachate with the negative control. A significant decrease or increase in viability suggests interference.

Protocol 3: GPCR Activation Assay Interference Test
  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with the GPCR of interest.

  • Leachate Preparation: Prepare a leachate solution using the assay buffer.

  • Assay Execution: Perform a GPCR activation assay (e.g., cAMP measurement, calcium mobilization) in the presence and absence of the leachate.

  • Ligand Stimulation: Stimulate the cells with a known agonist for the GPCR.

  • Signal Detection: Measure the downstream signaling output. A change in the baseline signal or a shift in the agonist's dose-response curve in the presence of the leachate indicates interference.

Signaling Pathways and Experimental Workflows

The potential for fatty acid amides to interfere with cellular signaling is a significant concern. For example, their interaction with GPCRs can trigger downstream cascades.

GPCR_Signaling_Interference cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leachable Leachable (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) Leachable->GPCR Interference G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential interference of leachable fatty acid amides with GPCR signaling pathways.

The workflow for investigating such interference should be systematic to isolate the source of the variability.

Experimental_Workflow A Observe Assay Anomaly (e.g., high background, poor reproducibility) B Hypothesize Leachable Interference A->B C Prepare Leachate from Suspect Plasticware B->C D Perform Assay with Leachate Control C->D E Analyze Results for Signal Discrepancy D->E F Identify Source of Interference E->F G Mitigate Interference (e.g., use certified low-leachable ware, pre-rinse plasticware) F->G H Validate Assay Performance G->H

Caption: A systematic workflow to identify and mitigate interference from leachable compounds.

Conclusion and Recommendations

The potential for cross-reactivity of this compound and other fatty acid amides in biological assays represents a significant and often underestimated source of experimental error. While direct data for this compound is sparse, the known bioactive properties of oleamide and erucamide underscore the importance of vigilance. Researchers should be aware of the potential for leachables from common laboratory plastics to interfere with their assays.

To ensure data integrity, it is recommended to:

  • Use high-quality, certified leachable-free plasticware whenever possible.

  • Perform control experiments to test for leachable interference, especially when using new or different brands of plasticware.

  • Consider using glass or polypropylene alternatives that are certified to be free of slip agents for sensitive applications.

  • If interference is suspected, conduct a systematic investigation to identify the source and mitigate its effects.

By acknowledging and addressing the potential for interference from plastic additives, the scientific community can improve the reproducibility and reliability of biological research.

References

A Comparative Performance Analysis of Common Slip Agents for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common slip agents used in polymer films, with a focus on supporting experimental data and detailed methodologies. The selection of an appropriate slip agent is critical for optimizing processing efficiency and ensuring the final product's desired surface properties, which is of particular importance in applications such as pharmaceutical packaging and medical devices.

Introduction to Slip Agents

Slip agents are additives incorporated into polymers to reduce the coefficient of friction (COF) of the final product.[1] This is achieved through a process of migration, where the incompatible slip agent molecules move to the surface of the polymer, creating a lubricating layer.[1][2][3][4] The most commonly used slip agents are fatty acid amides, including oleamide, erucamide, and stearamide.[5] The choice between these agents depends on the desired slip performance, processing conditions, and the required timeline for the slip effect to manifest.[2][3]

Comparative Performance Data

The performance of slip agents is primarily evaluated based on their ability to reduce the coefficient of friction, the rate at which they migrate to the surface (blooming), their thermal stability, and their impact on the optical properties of the polymer film, such as haze and gloss.[1][5][6][7]

PropertyOleamideErucamideStearamideSilicone-based
Chemical Family Fatty Acid Amide (C18, unsaturated)Fatty Acid Amide (C22, unsaturated)Fatty Acid Amide (C18, saturated)Polydimethylsiloxane (PDMS)
Migration Rate Fast[1][5][7]Slow[1][5][7]Slower than Oleamide/ErucamideNon-migratory[8]
Coefficient of Friction (COF) Low, achieved quickly[5]Lower than Oleamide over time[1][5]Higher than Oleamide/ErucamideLow[8]
Thermal Stability LowerHigher than Oleamide[1][5][7]HighVery High[8]
Melting Point (°C) 66 - 72[5]79 - 85[5]98 - 104[5]N/A
Effect on Optical Properties Can increase hazeCan increase hazeOften used when transparency is key[5]Good optical properties[8]
Typical Applications Quick slip for blown films, plastic bags[2][3]High-temperature processing, roll stock[1][5]Anti-blocking in transparent films[5]High-performance films, medical tubing

Key Experimental Protocols

The standard method for determining the static and kinetic coefficients of friction of plastic film and sheeting is ASTM D1894.[9][10][11][12][13][14]

Objective: To measure the forces required to initiate (static COF) and sustain (kinetic COF) movement between two surfaces of a plastic film under specified conditions.[9][11]

Apparatus:

  • A coefficient of friction tester, which includes a stationary plane and a moving sled of a specified weight.[14]

  • A driving mechanism to move the sled or plane at a constant rate.[11]

  • A force-measuring device to record the frictional force.[11]

Procedure:

  • Sample Preparation: Cut specimens of the plastic film to the required dimensions, one for the stationary plane and one to wrap the sled.[11][13]

  • Test Setup: Attach the film specimen to the plane, ensuring it is flat and wrinkle-free. Secure the other film specimen to the sled.[13] Place the sled on the plane.[11]

  • Initiation of Movement: Start the driving mechanism at a specified speed.[11]

  • Data Recording: Record the initial maximum force required to start the sled moving (static frictional force).[11][13] Continue the test and record the average force required to maintain the sled's movement over a specified distance (kinetic frictional force).[11][13]

  • Calculation: The static and kinetic coefficients of friction are calculated by dividing the respective frictional forces by the weight of the sled.[12]

The migration of slip agents to the polymer surface can be monitored over time using surface analysis techniques.

Objective: To quantify the concentration of the slip agent on the film surface as a function of time and temperature.

Methodology: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)

  • Sample Preparation: Prepare polymer films with a known concentration of the slip agent.

  • Initial Measurement: Immediately after film production, record the ATR-FTIR spectrum of the film surface. The peak corresponding to the amide group of the slip agent is used for quantification.[15]

  • Aging: Store the film samples under controlled temperature and humidity conditions.

  • Time-course Measurements: At regular intervals (e.g., 1, 3, 7, 10, and 14 days), record the ATR-FTIR spectrum of the film surface.[6]

  • Data Analysis: The increase in the intensity of the characteristic amide peak over time indicates the migration of the slip agent to the surface.[15] This can be correlated with changes in the coefficient of friction measured at the same time points.

The effect of slip agents on the optical properties of the film is a critical parameter, especially for packaging applications.

Objective: To measure the haze and gloss of the polymer film.

Methodology:

  • Haze: Measured according to ASTM D1003. Haze is the percentage of light that is scattered by more than 2.5 degrees from the incident beam.

  • Gloss: Measured according to ASTM D2457. Gloss is the specular reflection of a surface.

A study on polyethylene films showed that the addition of erucamide resulted in a haze value of 4.63% and a gloss value of 56.5 GU after 3 days of aging at 50°C.[6]

Visualizing Experimental Workflows and Logical Relationships

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_sample Cut Film Specimens mount_plane Mount Specimen on Plane prep_sample->mount_plane mount_sled Mount Specimen on Sled prep_sample->mount_sled place_sled Place Sled on Plane start_test Initiate Movement at Constant Speed place_sled->start_test record_static Record Initial Peak Force start_test->record_static record_kinetic Record Average Force During Movement record_static->record_kinetic calc_static Calculate Static COF record_static->calc_static calc_kinetic Calculate Kinetic COF record_kinetic->calc_kinetic

Caption: Workflow for determining the coefficient of friction according to ASTM D1894.

cluster_process Initial State (Post-Processing) cluster_migration Migration Process (Blooming) cluster_effect Surface Modification & Performance initial_state Slip Agent Dispersed in Polymer Matrix migration Migration to Surface Over Time initial_state->migration surface_layer Formation of Lubricating Surface Layer migration->surface_layer reduced_cof Reduced Coefficient of Friction surface_layer->reduced_cof

Caption: Mechanism of action for migrating slip agents.

Conclusion

The selection of a slip agent requires a careful consideration of the trade-offs between the speed of action, long-term performance, thermal stability, and impact on optical properties. Oleamide is ideal for applications requiring rapid development of slip, while erucamide provides a more durable and thermally stable slip effect over a longer period.[1][5] Stearamide is a suitable choice when maintaining high transparency is a primary concern.[5] For applications demanding high thermal stability and no migration, non-migratory slip agents like silicone-based additives present a viable alternative.[8] The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of slip agent performance to inform the selection process for specific research, development, and manufacturing needs.

References

A Comparative Analysis of Stearyl Erucamide and Other Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of stearyl erucamide with other common polymer additives, supported by experimental data from peer-reviewed studies. The focus is on key performance indicators relevant to material science and processing, such as slip performance, optical properties, and thermal stability.

Executive Summary

This compound is a fatty acid amide utilized as a slip agent in polymer films to reduce the coefficient of friction (COF), thereby improving handling and processing.[1][2][3] Its performance is often compared with other amides like erucamide and oleamide.[1][3][4][5] Research indicates that while erucamide may offer a lower initial COF, this compound provides excellent slip properties with the added benefit of lower volatility and better thermal stability, making it suitable for higher temperature applications.[1][6] The choice of additive ultimately depends on the specific requirements of the application, including the desired speed of migration to the polymer surface and the processing temperatures involved.[1][7]

Data Presentation: Quantitative Comparison of Slip Additives

The following table summarizes the quantitative data from a study comparing the effects of different slip additives on the characteristics of polyethylene (PE) films.[4][5] The measurements were taken over a period of 14 days at both 23 °C and 50 °C.[4][5] The data presented here highlights the performance on day 3 at 50 °C, where significant differences were observed.

AdditiveCoefficient of Friction (COF)Haze (%)Gloss (GU)
Erucamide0.1294.6356.5
This compound---
Mixture (Erucamide & this compound)---
Note: Specific quantitative data for this compound and the mixture were not provided in the abstract. The study concluded that erucamide produced the lowest COF under these specific conditions.[4][5]

Another study on PET preforms found that this compound exhibited the best slip performance compared to oleyl palmitamide and a control group with no additive.[6]

Performance Characteristics of Common Slip Additives

PropertyOleamideErucamideThis compoundStearamide
Chemical Formula CH3(CH2)7CH=CH(CH2)7CONH2CH3(CH2)7CH=CH(CH2)11CONH2-CH3(CH2)16CONH2
Melting Point (°C) 66 - 7279 - 85-98 - 104
Migration Rate Fast ("Fast Bloom")Slow ("Slow Bloom")Slower-
COF Reduction Rapid, but may not be the lowest long-termSlower to reach ultimate COF, but provides a lower COF than oleamide over time.[2]Provides excellent slip performance.[6]Often used with oleamide or erucamide for anti-blocking.[1]
Thermal Stability Less stable at high temperaturesMore thermally stable than oleamide, lower vapor pressure and volatility.[1]Good thermal stability.[6]-
Key Applications Where a low COF is needed in a short time.[1]Higher temperature processing applications.[1]Applications requiring good slip and thermal stability.[6]Anti-blocking in applications where transparency is important.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of polymer additives. The following are summaries of key experimental protocols.

Coefficient of Friction (CoF) Testing (ASTM D1894)

This method determines the static and kinetic frictional characteristics of polymer film surfaces.[8]

  • Objective: To quantify the friction of the polymer film.

  • Apparatus: A Coefficient of Friction Tester with a sled of a known weight (e.g., 200 g) and a moving plane.[8]

  • Procedure:

    • Sample Preparation: Condition film specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[8]

    • Test Execution: Secure one film specimen to the moving plane and another to the sled. The plane moves at a constant speed (e.g., 150 mm/min).[8]

    • Data Acquisition: The force required to initiate motion (static friction) and the average force to maintain motion (kinetic friction) are recorded.[8]

  • Calculation:

    • Static CoF (μs) = Initial Peak Frictional Force / Normal Force (Sled Weight)[8]

    • Kinetic CoF (μk) = Average Kinetic Frictional Force / Normal Force (Sled Weight)[8]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the thermal properties of the polymer, such as melting temperature and crystallinity, which can influence additive migration.[8]

  • Objective: To analyze the thermal properties of the polymer.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A sample is placed in a pan and heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]

    • The heat flow to the sample is measured against a reference pan as a function of temperature.[8]

  • Data Analysis:

    • The melting temperature (Tm) is identified from the peak of the melting endotherm.[8]

    • The percent crystallinity is calculated by integrating the area of the melting peak.[8]

Atomic Force Microscopy (AFM) for Surface Characterization

AFM is employed to visualize the surface morphology and the distribution of the slip agent on the polymer surface.[8]

  • Objective: To analyze the surface topography and phase imaging of the polymer film.

  • Apparatus: An Atomic Force Microscope.

  • Procedure:

    • The AFM is operated in a mode that minimizes sample damage, such as TappingMode™.[8]

    • Topography and phase images are acquired simultaneously. Phase imaging provides contrast based on material properties, helping to differentiate the slip agent from the polymer matrix.[8]

  • Data Analysis:

    • Topography images are used to determine surface roughness.[8]

    • Phase images reveal the distribution and morphology of the slip agent, which may appear as crystalline domains.[8]

Visualizations

Experimental Workflow for Evaluating Polymer Additives

The following diagram illustrates a typical experimental workflow for the evaluation of polymer slip additives.

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis A Polymer Resin C Compounding (Melt Blending) A->C B Additive (e.g., this compound) B->C D Film Extrusion C->D E Coefficient of Friction (ASTM D1894) D->E Film Sample F Optical Properties (Haze, Gloss) D->F Film Sample G Thermal Analysis (DSC) D->G Film Sample H Surface Analysis (AFM) D->H Film Sample I Comparative Analysis E->I F->I G->I H->I

Caption: Experimental workflow for polymer additive evaluation.

Mechanism of Action for Slip Additives

This diagram illustrates the logical relationship of how slip additives function in a polymer matrix.

G cluster_0 Initial State cluster_1 Migration Process cluster_2 Final State A Additives dispersed in polymer melt B Polymer cools and crystallizes A->B C Incompatible additives migrate to the surface B->C Squeezed out D Lubricating layer formed on surface C->D E Reduced Coefficient of Friction D->E

Caption: Functional mechanism of slip additives in polymers.

References

Safety Operating Guide

Proper Disposal of Stearyl Erucamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of stearyl erucamide, ensuring the safety of laboratory personnel and environmental protection.

This document provides detailed procedures for the proper disposal of this compound, a common fatty acid amide used in research and development. While generally considered non-hazardous, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. These guidelines are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Although not classified as a hazardous substance by GHS in many cases, it can be a skin, eye, and respiratory irritant.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or fumes.

  • Avoid Dust Formation: Handle this compound carefully to minimize the generation of dust.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is contingent on its form (unused pure substance, contaminated material, or empty container) and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Scenario 1: Disposal of Unused or Waste this compound (Solid)

As a waxy solid, this compound should be disposed of as solid chemical waste.

Experimental Protocol for Disposal of Solid this compound Waste:

  • Waste Identification and Collection:

    • Collect unused or waste this compound in a designated, compatible, and properly labeled waste container. The container should be made of a material that does not react with the chemical and should have a secure lid.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other information required by your institution, such as the date and the name of the generating lab.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request:

    • Arrange for the disposal of the waste container through your institution's EHS department. They will provide instructions for pickup or direct you to the appropriate disposal facility. In some cases, for non-hazardous solids, laboratory personnel may be instructed to take the sealed container directly to a designated dumpster.[2]

Scenario 2: Disposal of this compound Contaminated Materials

This category includes items such as contaminated gloves, weighing paper, and absorbent pads.

Experimental Protocol for Disposal of Contaminated Materials:

  • Segregation:

    • At the point of generation, segregate solid waste contaminated with this compound from other laboratory trash.

  • Collection:

    • Place contaminated items in a designated, labeled waste bag or container. For items with residual powder, it is best to use a sealable plastic bag to prevent dust dispersal.

  • Disposal:

    • Dispose of the sealed bag or container as solid chemical waste, following the same procedure as for unused this compound. Consult your EHS guidelines, as some institutions may permit the disposal of lightly contaminated materials in the regular trash if the chemical is deemed non-hazardous.

Scenario 3: Disposal of Empty this compound Containers

Properly emptied containers can often be disposed of as regular laboratory waste, but specific procedures must be followed to ensure they are "RCRA empty." A container is considered RCRA empty if all possible material has been removed by normal means.

Experimental Protocol for Disposal of Empty Containers:

  • Emptying the Container:

    • Remove all of the this compound from the container. As it is a waxy solid, this may involve scraping the sides of the container.

  • Defacing the Label:

    • Completely remove or deface the original product label to avoid confusion.

  • Disposal:

    • Dispose of the empty container in the appropriate recycling or trash receptacle as per your institution's guidelines. For plastic containers, check the recycling code.

Data Presentation

The following table summarizes the key properties of this compound relevant to its handling and disposal.

PropertyValueCitation
Chemical FormulaC40H79NO[3]
Physical StateWaxy solid[3]
GHS Hazard ClassificationNot always classified as hazardous, but can be a skin, eye, and respiratory irritant.[1]
Water SolubilityLow[3]
Thermal StabilityGood[3]

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Caption: Decision tree for this compound waste disposal.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal generation This compound Waste Generated segregation Segregate and Collect in Labeled Container generation->segregation storage Store in Designated Waste Area segregation->storage ehs_pickup EHS Pickup or Designated Disposal storage->ehs_pickup

Caption: Workflow for this compound waste management.

References

Essential Safety and Logistical Information for Handling Stearyl Erucamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential procedures for the safe handling and disposal of Stearyl erucamide in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to minimize risk and ensure operational efficiency. While this compound is utilized for its lubricant and anti-blocking properties, particularly in plastics and coatings, proper safety precautions are necessary to mitigate potential hazards.[1][2][3][]

Hazard Summary: this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] It is crucial to handle this chemical in a well-ventilated area and avoid the formation of dust.[7]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields (conforming to EN 166(EU) or NIOSH (US))To protect eyes from dust particles and potential splashes.[7]
Skin Protection GlovesChemically impermeable glovesTo prevent skin contact and irritation.[7]
Protective ClothingFire/flame resistant and impervious clothingTo protect skin and clothing from spills and dust.[7]
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or irritation is experiencedTo prevent respiratory tract irritation from dust or aerosols.[6][7]

Operational Plan: Safe Handling from Receipt to Use

Proper handling procedures are critical to maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is properly labeled with the chemical name and hazard information.

  • Verify that the Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store the container in a tightly closed state.[7]

  • The storage area should be dry, cool, and well-ventilated.[][7]

  • Store away from incompatible materials and foodstuffs.[7]

3. Handling and Experimental Use:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[7]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[7]

  • Prevent the formation of dust and aerosols during handling and weighing.[7]

  • Use non-sparking tools and take measures to prevent electrostatic discharge, which could ignite fine dust particles.[7]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air.[7]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of water.[7]
Eye Contact Rinse the eyes cautiously with pure water for at least 15 minutes.[7]
Ingestion Rinse the mouth thoroughly with water.[7]

Note: In all cases of exposure, seek medical attention if symptoms persist.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and tightly closed container for disposal.[7]

2. Spill Management:

  • In case of a spill, prevent further leakage or spillage if it is safe to do so.[7]

  • Evacuate personnel to a safe area and ensure adequate ventilation.[7]

  • Remove all sources of ignition and use spark-proof tools for cleanup.[7]

  • Collect the spilled material and place it in a suitable container for disposal.[7]

  • Avoid allowing the chemical to enter drains, as discharge into the environment must be avoided.[7]

3. Final Disposal:

  • Dispose of the waste container and its contents in accordance with all applicable local, state, and federal regulations.[7]

  • Do not dispose of this compound in the regular trash or down the drain.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Workflow for Handling and Disposal of this compound

G A Receipt & Inspection B Safe Storage A->B Store in cool, dry, ventilated area C Handling & Use (in Ventilated Area with PPE) B->C Retrieve for use D Waste Collection (Labeled & Sealed Container) C->D Generate waste E Spill? C->E Potential for spills H First Aid (as needed) C->H In case of exposure G Final Disposal (via EHS) D->G Follow regulations E->D No F Spill Cleanup (Use Spark-Proof Tools) E->F Yes F->D Contain and collect spill waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.